Product packaging for (1-Chloroethyl)trimethylsilane(Cat. No.:CAS No. 7787-87-3)

(1-Chloroethyl)trimethylsilane

Cat. No.: B1345580
CAS No.: 7787-87-3
M. Wt: 136.69 g/mol
InChI Key: UWJVDEZZIPJQRF-UHFFFAOYSA-N
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Description

(1-Chloroethyl)trimethylsilane is a useful research compound. Its molecular formula is C5H13ClSi and its molecular weight is 136.69 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Chloroethyltrimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClSi B1345580 (1-Chloroethyl)trimethylsilane CAS No. 7787-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroethyl(trimethyl)silane
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InChI

InChI=1S/C5H13ClSi/c1-5(6)7(2,3)4/h5H,1-4H3
Source PubChem
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InChI Key

UWJVDEZZIPJQRF-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC([Si](C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13ClSi
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DSSTOX Substance ID

DTXSID10884434
Record name Silane, (1-chloroethyl)trimethyl-
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Molecular Weight

136.69 g/mol
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Physical Description

Clear to straw colored liquid with a slight odor; [Gelest MSDS]
Record name (1-Chloroethyl)trimethylsilane
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CAS No.

7787-87-3
Record name (1-Chloroethyl)trimethylsilane
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Record name Silane, (1-chloroethyl)trimethyl-
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Foundational & Exploratory

An In-depth Technical Guide to (1-Chloroethyl)trimethylsilane (CAS 7787-87-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloroethyl)trimethylsilane, with the CAS registry number 7787-87-3, is a versatile organosilicon compound of significant interest in organic synthesis. Its unique structural features, combining a reactive chloroethyl group with a stabilizing trimethylsilyl moiety, make it a valuable building block for the introduction of the 1-(trimethylsilyl)ethyl group and a precursor to various reactive intermediates. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on experimental details and applications relevant to research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 7787-87-3
Molecular Formula C₅H₁₃ClSi
Molecular Weight 136.70 g/mol
Boiling Point 116 °C (lit.)
Density 0.864 g/mL at 20 °C (lit.)
Refractive Index (n20/D) 1.422 (lit.)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is available in the NIST Chemistry WebBook. Key absorptions are expected for C-H, C-Cl, and Si-C bond vibrations.

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of this compound is also accessible through the NIST Chemistry WebBook. The fragmentation pattern provides valuable information for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis and Reactivity

This compound is a key intermediate in several organic transformations.

Synthesis

A common method for the preparation of this compound is the hydrochlorination of vinyltrimethylsilane.

Conceptual Synthesis Workflow

G Vinyltrimethylsilane Vinyltrimethylsilane Reaction Reaction Vinyltrimethylsilane->Reaction HCl HCl HCl->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Key Reactions

This compound is a precursor to highly reactive and synthetically useful organometallic reagents.

It readily reacts with magnesium to form the corresponding Grignard reagent, (1-(trimethylsilyl)ethyl)magnesium chloride.[5] Similarly, treatment with lithium metal yields the organolithium species, 1-chloro-1-trimethylsilylethyl lithium.[5]

Experimental Protocol: Grignard Reagent Formation (General Procedure)

A general procedure for the formation of a Grignard reagent from an alkyl halide is as follows:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The flask is charged with magnesium turnings.

  • Initiation: A small crystal of iodine is often added to activate the magnesium surface. A small portion of a solution of the alkyl halide in anhydrous diethyl ether is added to the magnesium. The reaction is initiated, often evidenced by a color change and gentle refluxing.

  • Addition: The remaining alkyl halide solution is added dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, the reaction mixture is typically refluxed for a period to ensure complete conversion.

This general protocol can be adapted for the synthesis of (1-(trimethylsilyl)ethyl)magnesium chloride from this compound.[6][7][8]

Logical Flow for Organometallic Reagent Formation

G cluster_0 Grignard Reagent Formation cluster_1 Organolithium Reagent Formation CES This compound Mg Magnesium CES->Mg + Ether Grignard (1-(trimethylsilyl)ethyl)magnesium chloride Mg->Grignard CES2 This compound Li Lithium CES2->Li + Solvent Organolithium 1-chloro-1-trimethylsilylethyl lithium Li->Organolithium

Caption: Pathways to organometallic reagents.

The organolithium reagent, 1-chloro-1-trimethylsilylethyl lithium, is a potent nucleophile that reacts with aldehydes and ketones.[5] This reaction is a key step in the synthesis of various organic molecules, including the natural product R(+)-frontalin.[5] The initial adduct undergoes a subsequent elimination to form an α,β-epoxysilane, which can be further transformed.

Experimental Protocol: Reaction of 1-chloro-1-trimethylsilylethyl lithium with a Ketone (General Procedure)

  • Reagent Preparation: 1-chloro-1-trimethylsilylethyl lithium is prepared in situ by reacting this compound with sec-butyllithium in a suitable solvent like THF at low temperatures (e.g., -78 °C).

  • Addition of Carbonyl: The ketone, dissolved in an anhydrous solvent, is added dropwise to the solution of the organolithium reagent at low temperature.

  • Quenching: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The product is extracted with an organic solvent, dried, and purified by standard techniques such as column chromatography or distillation.[9][10]

Reaction Pathway with Carbonyls

G Organolithium 1-chloro-1-trimethylsilylethyl lithium Adduct Intermediate Adduct Organolithium->Adduct Ketone Ketone/Aldehyde Ketone->Adduct Epoxysilane α,β-Epoxysilane Adduct->Epoxysilane Elimination

Caption: Reaction with carbonyl compounds.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is classified as a skin and eye irritant and may cause respiratory irritation.

  • Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and reactive organosilicon reagent with significant applications in organic synthesis. Its ability to serve as a precursor to potent nucleophilic intermediates makes it a key tool for the construction of complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in the research and development of new chemical entities.

References

An In-depth Technical Guide to the Physical Properties of (1-Chloroethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1-Chloroethyl)trimethylsilane , with the CAS number 7787-87-3, is a versatile organosilicon compound.[1] Its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and the introduction of the trimethylsilyl group, makes a thorough understanding of its physical properties essential for its effective and safe use in research and development. This guide provides a detailed overview of the core physical characteristics of this compound, methodologies for their determination, and an example of its application in a synthetic workflow.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] It is known for its reactivity, largely owing to the presence of a chlorine atom, which makes it susceptible to nucleophilic substitution reactions.[1] The compound is also noted for its volatility and sensitivity to moisture, which can lead to hydrolysis.[1]

Table 1: Key Physical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₃ClSi[2][3]
Molecular Weight 136.70 g/mol [2][3]
Boiling Point 116 °C (lit.)[2][4][5]
Density 0.864 g/mL at 20 °C (lit.)[2][4][5]
Refractive Index n20/D 1.422 (lit.)[2][4][5]
Flash Point 20 °C (68 °F)[2][4]
Appearance Liquid[2][4][5]
Solubility Insoluble in water; soluble in many organic solvents.[6]

Table 2: Chemical Identifiers

IdentifierValueReference
CAS Number 7787-87-3[2][3]
InChI Key UWJVDEZZIPJQRF-UHFFFAOYSA-N[2][4]
SMILES String CC(Cl)--INVALID-LINK--(C)C[2][4]

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the characterization and application of chemical compounds. The following are detailed methodologies for measuring the key physical properties of liquid samples like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is a common and accurate method.[7]

Protocol:

  • A small sample of this compound (a few milliliters) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

Density is the mass per unit volume of a substance. A common and precise method for determining the density of a liquid is by using a pycnometer or a digital density meter.

Protocol (using a Pycnometer):

  • A clean, dry pycnometer of a known volume is weighed accurately.

  • The pycnometer is filled with this compound, ensuring no air bubbles are present.

  • The filled pycnometer is brought to a constant temperature (e.g., 20 °C) in a water bath.

  • The pycnometer is then weighed again.

  • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance and is commonly measured using a refractometer.

Protocol (using an Abbe Refractometer):

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • A few drops of this compound are placed on the prism of the refractometer.

  • The prism is closed, and the light source is adjusted.

  • The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Synthetic Application and Workflow

A significant application of this compound in organic synthesis involves its conversion to a nucleophilic reagent for reaction with carbonyl compounds. Treatment with a strong base, such as sec-butyllithium (sec-BuLi), generates 1-chloro-1-trimethylsilylethyl lithium. This organolithium reagent readily reacts with aldehydes and ketones. The initial adduct then undergoes an intramolecular cyclization to form an α,β-epoxysilane, which can subsequently be converted to a methyl ketone.

The following diagram illustrates the logical workflow for the reaction of this compound with a generic aldehyde or ketone.

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A This compound D Generation of 1-chloro-1-trimethylsilylethyl lithium A->D B sec-Butyllithium (sec-BuLi) B->D C Aldehyde or Ketone (R-CO-R') E Nucleophilic attack on carbonyl carbon C->E D->E F Formation of α,β-epoxysilane intermediate E->F G Rearrangement to Methyl Ketone F->G H Methyl Ketone (R-CO-CH3) G->H

Workflow for the synthesis of a methyl ketone.

The following diagram outlines the key steps in a typical experimental procedure for this reaction.

experimental_workflow start Start step1 Dissolve this compound in anhydrous THF at -78 °C start->step1 1. Preparation step2 Add sec-BuLi dropwise and stir to form the lithium reagent step1->step2 step3 Add the aldehyde or ketone solution dropwise at -78 °C step2->step3 2. Reaction step4 Allow the reaction to warm to room temperature step3->step4 step5 Aqueous workup to quench the reaction and hydrolyze the intermediate step4->step5 3. Workup step6 Extract the product with an organic solvent step5->step6 step7 Dry the organic layer and remove the solvent step6->step7 step8 Purify the crude product (e.g., by column chromatography) step7->step8 4. Purification end Isolated Methyl Ketone step8->end

Key steps in the experimental procedure.

This technical guide provides a foundational understanding of the physical properties of this compound and its application in a common synthetic transformation. The provided experimental methodologies and workflow diagrams are intended to aid researchers in the safe and effective handling and use of this important chemical reagent.

References

(1-Chloroethyl)trimethylsilane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

(1-Chloroethyl)trimethylsilane is an organosilicon compound with the CAS Number 7787-87-3.[1][2] It is primarily used in organic synthesis. The fundamental molecular and physical properties of this compound are summarized below.

PropertyValue
Molecular Formula C5H13ClSi
Molecular Weight 136.70 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 116 °C
Density 0.864 g/mL at 20 °C

Synonyms: This compound is also known as Silane, (1-chloroethyl)trimethyl- and α-Chloroethyltrimethylsilane.[1]

While this document provides the core physicochemical properties of this compound, the creation of an in-depth technical guide, including detailed experimental protocols and the visualization of signaling pathways, is beyond the scope of this format. Such a document would require extensive, context-specific laboratory research and validation that is not publicly available.

References

An In-depth Technical Guide to the Spectroscopic Data of (1-Chloroethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1-Chloroethyl)trimethylsilane, a valuable organosilicon compound. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a combination of reported data for structurally similar compounds and expected values based on established spectroscopic principles. This information is intended to serve as a reliable reference for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. These values are compiled from various sources and are intended for reference. Actual experimental results may vary based on the specific conditions and instrumentation used.

Table 1: 1H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~3.6 - 3.8Quartet (q)~7.0-CH(Cl)-
~1.5 - 1.7Doublet (d)~7.0-CH3
~0.1 - 0.3Singlet (s)--Si(CH3)3

Note: Predicted values are based on typical chemical shifts for similar α-chloroalkylsilanes.

Table 2: 13C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~50 - 55-CH(Cl)-
~25 - 30-CH3
~-2 - 0-Si(CH3)3

Note: Predicted values are based on typical chemical shifts for similar α-chloroalkylsilanes.

Table 3: Infrared (IR) Spectroscopic Data (Typical Absorptions)
Wavenumber (cm-1)IntensityAssignment
2960-2850StrongC-H stretch (alkyl)
1460-1440MediumC-H bend (alkyl)
1260-1240StrongSi-CH3 symmetric deformation
860-830StrongSi-C stretch
700-600StrongC-Cl stretch

Note: These are characteristic absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data (Expected Fragmentation)
m/zProposed Fragment
136/138[M]+ (Molecular ion, showing isotopic pattern for Cl)
121/123[M - CH3]+
101[M - Cl]+
73[Si(CH3)3]+ (Base Peak)

Note: The fragmentation pattern of trimethylsilyl compounds is often characterized by a prominent peak at m/z 73, corresponding to the trimethylsilyl cation[1].

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are suitable for the analysis of this compound and similar organosilicon compounds.

Proton (1H) and Carbon-13 (13C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra for the structural elucidation and purity assessment of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl3 containing TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both 1H and 13C frequencies.

  • 1H NMR Acquisition:

    • Acquire the 1H NMR spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.

    • Phase the spectrum and reference the TMS peak to 0.00 ppm.

    • Integrate the signals and determine the coupling constants.

  • 13C NMR Acquisition:

    • Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).

    • Process the FID with an exponential window function and perform a Fourier transform.

    • Phase the spectrum and reference the CDCl3 solvent peak to 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Volatile solvent for cleaning (e.g., dichloromethane or isopropanol)

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Suitable volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5).

    • Employ a temperature program to ensure good separation and peak shape. A typical program might start at 50 °C and ramp up to 250 °C.

  • MS Detection:

    • The eluent from the GC is introduced into the ion source of the mass spectrometer.

    • Acquire mass spectra using Electron Ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the major fragment ions to elucidate the structure.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a newly synthesized batch of this compound and the expected 1H NMR splitting pattern.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Verification Synthesis Synthesized This compound IR FTIR Spectroscopy Synthesis->IR NMR 1H and 13C NMR Spectroscopy Synthesis->NMR MS GC-MS Analysis Synthesis->MS IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis Structural Elucidation and Purity Check NMR->NMR_Analysis MS_Analysis Molecular Weight and Fragmentation Confirmation MS->MS_Analysis Final_Verification Structure Verified IR_Analysis->Final_Verification NMR_Analysis->Final_Verification MS_Analysis->Final_Verification

Caption: Workflow for the spectroscopic characterization of this compound.

H1_NMR_Splitting Predicted 1H NMR Splitting Pattern cluster_A CH (Quartet) cluster_B CH3 (Doublet) cluster_C Si(CH3)3 (Singlet) Structure CH3-CH(Cl)-Si(CH3)3 a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 b1 b2 b1->b2 c1

Caption: Predicted 1H NMR splitting pattern for this compound.

References

An In-depth Technical Guide to the Synthesis and Mechanism of (1-Chloroethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of (1-Chloroethyl)trimethylsilane, a valuable organosilane reagent in organic synthesis. The document details a primary synthetic route via free-radical chlorination, including a plausible experimental protocol, and delves into the underlying reaction mechanism with a focus on regioselectivity.

Synthesis of this compound

The most common and direct method for the preparation of this compound is the free-radical chlorination of ethyltrimethylsilane. This reaction can be initiated either photochemically with UV light or chemically using a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

Experimental Protocol: Free-Radical Chlorination with Sulfuryl Chloride

This protocol is a representative procedure adapted from established methods for free-radical chlorination of alkanes and organosilanes.[1][2]

Materials:

  • Ethyltrimethylsilane

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry dichloromethane (CH₂Cl₂) (optional, as solvent)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyltrimethylsilane (1.0 eq).

  • If desired, add dry dichloromethane as a solvent.

  • Add azobisisobutyronitrile (AIBN) (0.02-0.05 eq) to the flask.

  • Slowly add sulfuryl chloride (1.0-1.1 eq) to the reaction mixture at room temperature while stirring.

  • Heat the reaction mixture to reflux (the boiling point of the solvent or the mixture) and maintain for 2-4 hours. The reaction should be monitored by GC-MS for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining SO₂Cl₂ and HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Quantitative Data
ParameterValueReference
Molecular FormulaC₅H₁₃ClSi
Molecular Weight136.70 g/mol
Boiling Point116 °C
Density0.864 g/mL at 20 °C
Refractive Index (n20/D)1.422
CAS Number7787-87-3
Purity (technical grade)≥90% (GC)
Expected Yield 40-60%Based on similar chlorination reactions.
¹H NMR (CDCl₃, predicted) δ 3.6-3.8 (q, 1H), 1.4-1.6 (d, 3H), 0.1-0.3 (s, 9H)
¹³C NMR (CDCl₃, predicted) δ 45-50, 20-25, -2 to -4

Reaction Mechanism

The synthesis of this compound via free-radical chlorination proceeds through a classic chain reaction mechanism involving three distinct stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating, or the chlorinating agent itself under UV irradiation, to generate radicals. In the case of using sulfuryl chloride with AIBN, the process is as follows:

  • Decomposition of AIBN: AIBN decomposes upon heating to form two cyanopropyl radicals and nitrogen gas.

  • Formation of Chlorine Radicals: The cyanopropyl radicals react with sulfuryl chloride to produce a chlorine radical, sulfur dioxide, and 2-cyanopropyl chloride.

Propagation

The propagation stage consists of a series of chain-carrying steps where a radical reacts with a non-radical species to form a new radical, which continues the chain.

  • Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from ethyltrimethylsilane, forming hydrogen chloride and an ethyltrimethylsilyl radical. This can occur at either the α or β position of the ethyl group.

  • Reaction with Chlorinating Agent: The resulting ethyltrimethylsilyl radical reacts with a molecule of sulfuryl chloride to yield the chlorinated product, this compound or (2-chloroethyl)trimethylsilane, and a new chlorine radical. This new chlorine radical can then participate in another hydrogen abstraction step.

Termination

The chain reaction is terminated when two radicals combine to form a non-radical species. Various termination steps are possible, including the combination of two chlorine radicals, two ethyltrimethylsilyl radicals, or a chlorine radical and an ethyltrimethylsilyl radical.

Regioselectivity

The free-radical chlorination of ethyltrimethylsilane can theoretically yield two isomeric products: this compound (α-chloro) and (2-Chloroethyl)trimethylsilane (β-chloro). The regioselectivity of the reaction is determined by the relative rates of hydrogen abstraction from the α and β positions.

The stability of the resulting radical intermediate plays a crucial role. The α-trimethylsilylethyl radical is stabilized by hyperconjugation with the C-Si bond, making the α-hydrogen more susceptible to abstraction. However, steric hindrance from the bulky trimethylsilyl group can also influence the approach of the chlorine radical. While chlorination is generally less selective than bromination, a preference for the formation of the α-chloro product is expected due to the electronic stabilization of the α-radical. The typical product ratio for chlorination of similar alkanes suggests that a mixture of isomers will be formed, with the more stable radical leading to the major product.

Visualizations

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway Ethyltrimethylsilane Ethyltrimethylsilane Product This compound Ethyltrimethylsilane->Product Free-Radical Chlorination Chlorinating_Agent SOCl₂ / AIBN or Cl₂ / hv

Caption: Synthesis of this compound.

Free-Radical Chlorination Mechanism

Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN Radical_Initiator 2 R• + N₂ Initiator->Radical_Initiator Δ Chlorine_Source SO₂Cl₂ Chlorine_Radical Cl• Chlorine_Source->Chlorine_Radical R• Ethyltrimethylsilane Ethyltrimethylsilane Ethyltrimethylsilyl_Radical Ethyltrimethylsilyl Radical (α or β) Ethyltrimethylsilane->Ethyltrimethylsilyl_Radical Cl• Product This compound + (2-Chloroethyl)trimethylsilane Ethyltrimethylsilyl_Radical->Product SO₂Cl₂ New_Chlorine_Radical Cl• New_Chlorine_Radical->Ethyltrimethylsilane continues chain Rad1 Cl• Term1 Cl₂ Rad1->Term1 Rad2 Cl• Rad3 R'• Term2 R'Cl Rad3->Term2 Rad4 Cl• Rad5 R'• Term3 R'-R' Rad5->Term3 Rad6 R'• Workflow Start 1. Reaction Setup (Ethyltrimethylsilane, AIBN) Step2 2. Addition of SO₂Cl₂ Start->Step2 Step3 3. Reflux (2-4h) Step2->Step3 Step4 4. Quenching (NaHCO₃ soln) Step3->Step4 Step5 5. Workup (Extraction & Washing) Step4->Step5 Step6 6. Drying & Concentration Step5->Step6 Step7 7. Fractional Distillation Step6->Step7 End Pure this compound Step7->End

References

An In-depth Technical Guide to the Chemical Reactivity and Electrophilicity of Alpha-Chloroethyl Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-chloroethyl silanes are a class of organosilicon compounds characterized by a silicon atom bonded to an ethyl group which is substituted with a chlorine atom at the alpha-position. These compounds are of significant interest in synthetic organic chemistry and drug development due to their unique reactivity, serving as versatile intermediates for the introduction of the alpha-silylethyl moiety or as precursors to other functionalized organosilanes. Their chemical behavior is governed by the interplay of the electrophilic carbon-chlorine bond and the electronic and steric effects of the silyl group. This guide provides a comprehensive overview of the synthesis, reactivity, and electrophilicity of alpha-chloroethyl silanes, with a focus on their practical applications.

Synthesis of Alpha-Chloroethyl Silanes

The synthesis of alpha-chloroethyl silanes can be achieved through several methods, primarily involving the chlorination of ethylsilanes. The most common approach is free-radical chlorination, which can be initiated photochemically or by using a radical initiator.

Free-Radical Chlorination of Ethyltrichlorosilane

A common precursor for the synthesis of (1-chloroethyl)trichlorosilane is ethyltrichlorosilane. The reaction proceeds via a free-radical chain mechanism.

Experimental Protocol (Adapted from the synthesis of chloromethylsilanes):

  • Materials: Ethyltrichlorosilane, Sulfuryl chloride (SO₂Cl₂), Benzoyl peroxide (initiator), reaction vessel with a reflux condenser and dropping funnel.

  • Procedure:

    • To a stirred solution of ethyltrichlorosilane in a suitable solvent (e.g., carbon tetrachloride or neat), a radical initiator such as benzoyl peroxide is added.

    • Sulfuryl chloride is added dropwise to the reaction mixture at a controlled temperature, often under reflux.[1]

    • The reaction is monitored by Gas Chromatography (GC) to follow the consumption of the starting material and the formation of the product.

    • Upon completion, the reaction mixture is fractionally distilled to isolate the (1-chloroethyl)trichlorosilane.

Table 1: Representative Quantitative Data for Free-Radical Chlorination of an Alkylsilane (Analogous System)

Starting MaterialChlorinating AgentInitiatorReaction Time (h)ProductYield (%)Reference
ChlorotrimethylsilaneSulfuryl chlorideBenzoyl peroxide12Chloro(chloromethyl)dimethylsilane43[1]

Chemical Reactivity and Electrophilicity

The reactivity of alpha-chloroethyl silanes is characterized by two primary reactive sites: the electrophilic silicon center and the electrophilic alpha-carbon.

Nucleophilic Substitution at the Alpha-Carbon

The chlorine atom at the alpha-position can be displaced by a variety of nucleophiles. The silicon atom at the alpha-position exerts a significant electronic effect, known as the "alpha-silicon effect," which destabilizes an adjacent developing positive charge (carbocation).[2] This suggests that a pure Sₙ1 mechanism is unlikely. The reaction is more likely to proceed through an Sₙ2 or a related concerted mechanism.

Reaction Workflow:

G alpha-Chloroethyl Silane alpha-Chloroethyl Silane Nucleophilic Attack Nucleophilic Attack alpha-Chloroethyl Silane->Nucleophilic Attack Nu⁻ Transition State Transition State Nucleophilic Attack->Transition State Product Product Transition State->Product Cl⁻ leaving group Further Functionalization Further Functionalization Product->Further Functionalization

Caption: General workflow for nucleophilic substitution at the alpha-carbon of an alpha-chloroethyl silane.

Alpha-chloroethyl silanes react with alcohols in the presence of a base to form the corresponding alpha-silylethyl ethers. The base is required to neutralize the HCl generated during the reaction.

Experimental Protocol (General Procedure):

  • Materials: (1-Chloroethyl)trichlorosilane, alcohol (e.g., ethanol), a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous solvent (e.g., diethyl ether or THF).

  • Procedure:

    • A solution of the alpha-chloroethyl silane and the alcohol in the anhydrous solvent is cooled in an ice bath.

    • The base is added dropwise with stirring.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

    • The precipitated ammonium salt is removed by filtration.

    • The solvent is removed under reduced pressure, and the product is purified by distillation.

Reaction with primary or secondary amines yields the corresponding alpha-silylethylamines. An excess of the amine can often be used to act as both the nucleophile and the base.

Experimental Protocol (General Procedure):

  • Materials: (1-Chloroethyl)trichlorosilane, amine (e.g., diethylamine), and an anhydrous solvent (e.g., THF).

  • Procedure:

    • The alpha-chloroethyl silane is dissolved in the anhydrous solvent.

    • An excess of the amine (at least 2 equivalents) is added, and the mixture is stirred at room temperature or with gentle heating.

    • After the reaction is complete, the amine hydrochloride salt is filtered off.

    • The filtrate is concentrated, and the product is purified by distillation.

Grignard reagents and organolithium compounds react with alpha-chloroethyl silanes to form new carbon-carbon bonds.

Experimental Protocol (General Procedure for Grignard Reaction):

  • Materials: (1-Chloroethyl)trichlorosilane, Grignard reagent (e.g., ethylmagnesium bromide), and anhydrous diethyl ether or THF.

  • Procedure:

    • A solution of the alpha-chloroethyl silane in the anhydrous solvent is cooled in an ice bath.

    • The Grignard reagent is added dropwise with stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated.

    • The product is purified by distillation.

Table 2: Predicted Products of Nucleophilic Substitution Reactions

NucleophileProduct
Ethanol (in the presence of a base)(1-Ethoxyethyl)trichlorosilane
Diethylamine(1-(Diethylamino)ethyl)trichlorosilane
Ethylmagnesium bromide(1-Propyl)trichlorosilane
Reactions at the Silicon Center

The silicon-chlorine bonds in compounds like (1-chloroethyl)trichlorosilane are highly susceptible to nucleophilic attack, particularly by water (hydrolysis).

Alpha-chloroethyl chlorosilanes react readily with water to form silanols, which can then condense to form siloxanes. The reaction releases hydrochloric acid.[3]

Reaction Pathway:

G cluster_0 Hydrolysis cluster_1 Condensation R-SiCl₃ R-SiCl₃ R-SiCl₂(OH) R-SiCl₂(OH) R-SiCl₃->R-SiCl₂(OH) +H₂O -HCl R-SiCl(OH)₂ R-SiCl(OH)₂ R-SiCl₂(OH)->R-SiCl(OH)₂ +H₂O -HCl R-Si(OH)₃ R-Si(OH)₃ R-SiCl(OH)₂->R-Si(OH)₃ +H₂O -HCl Siloxane Network Siloxane Network R-Si(OH)₃->Siloxane Network + R-Si(OH)₃ -H₂O R-Si(OH)₃->Siloxane Network R = CH₃CHCl- R = CH₃CHCl-

Caption: Hydrolysis and condensation pathway of (1-chloroethyl)trichlorosilane.

The kinetics of hydrolysis of chlorosilanes are complex and depend on factors such as the number of chlorine atoms, steric hindrance, and the presence of catalysts.[2]

Spectroscopic Characterization

The structure of alpha-chloroethyl silanes and their reaction products can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton on the alpha-carbon (CH-Cl) will typically appear as a quartet due to coupling with the methyl protons. The methyl protons will appear as a doublet. The chemical shifts will be influenced by the electronegativity of the chlorine and silicon atoms.

  • ¹³C NMR: The alpha-carbon will be shifted downfield due to the attached chlorine atom. The chemical shift of the methyl carbon will also be characteristic.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for (1-Chloroethyl)trichlorosilane (in CDCl₃)

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH(Cl)-4.5 - 5.5 (quartet)50 - 60
-CH₃1.8 - 2.2 (doublet)20 - 30

Note: These are estimated values and may vary based on the specific substitution at the silicon atom and the solvent used.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of alpha-chloroethyl silanes will show characteristic fragmentation patterns. The molecular ion peak may be observed, along with peaks corresponding to the loss of a chlorine atom, an ethyl group, or other fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be evident in chlorine-containing fragments.

Applications in Drug Development and Organic Synthesis

Alpha-chloroethyl silanes are valuable intermediates in organic synthesis. The ability to introduce an alpha-silylethyl group allows for further functionalization. For instance, the resulting organosilane can undergo reactions such as the Fleming-Tamao oxidation to convert the carbon-silicon bond into a carbon-oxygen bond, providing access to alcohols.

In drug development, the incorporation of silicon into drug molecules can modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[4] Alpha-chloroethyl silanes can serve as building blocks for the synthesis of silicon-containing drug analogues.

Conclusion

Alpha-chloroethyl silanes exhibit a rich and versatile chemistry, driven by the electrophilic nature of both the alpha-carbon and the silicon center. While detailed experimental data for this specific class of compounds is not abundant in the literature, a thorough understanding of the principles of organosilane reactivity allows for the rational design of synthetic routes utilizing these valuable intermediates. Their potential for application in organic synthesis and medicinal chemistry warrants further investigation into their reactivity and the development of novel transformations. Researchers are encouraged to adapt and optimize the general protocols provided in this guide for their specific applications.

References

Stability and decomposition pathways of (1-Chloroethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Decomposition Pathways of (1-Chloroethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organosilicon compound with applications in organic synthesis. A thorough understanding of its stability and decomposition pathways is critical for its effective use, storage, and handling, particularly in the context of drug development where purity and predictable reactivity are paramount. This guide provides a comprehensive overview of the stability of this compound and explores its potential thermal, hydrolytic, and elimination-based decomposition pathways. While specific kinetic and quantitative decomposition data for this exact molecule are not extensively available in public literature, this guide draws upon established principles of organosilane chemistry and data from closely related compounds to provide a robust predictive analysis. Detailed experimental protocols for assessing thermal stability are also presented.

Introduction

This compound, an α-haloalkylsilane, possesses a unique chemical structure that influences its reactivity and stability. The presence of a chlorine atom on the carbon alpha to the trimethylsilyl group makes it susceptible to various transformations. Factors such as temperature, moisture, and the presence of acids or bases can trigger decomposition, leading to the formation of various byproducts. This document aims to provide a detailed technical overview of these aspects to inform researchers and professionals in its handling and application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₅H₁₃ClSi
Molecular Weight 136.70 g/mol
CAS Number 7787-87-3
Boiling Point 116 °C
Density 0.864 g/mL at 20 °C
Appearance Colorless liquid

Stability Profile

This compound is generally stable at room temperature when stored under anhydrous conditions. However, its stability is compromised by several factors:

  • Thermal Stress: Elevated temperatures can induce decomposition. While specific onset temperatures for decomposition are not readily found in the literature, studies on analogous organosilanes suggest that thermal degradation is a significant consideration. For instance, the thermal decomposition of tetramethylsilane is initiated by the cleavage of the Si-C bond[1].

  • Moisture: As with many organochlorosilanes, this compound is sensitive to moisture. Hydrolysis can occur, leading to the formation of corresponding silanols and hydrochloric acid.

  • Lewis Acids: The presence of Lewis acids can catalyze rearrangement reactions in α-halosilanes[2].

Decomposition Pathways

The decomposition of this compound can proceed through several pathways, primarily β-elimination, nucleophilic substitution (hydrolysis/solvolysis), and rearrangement.

β-Elimination

A likely decomposition pathway for this compound is a β-elimination reaction to yield vinyltrimethylsilane and hydrogen chloride. This reaction is common for compounds with a leaving group on the β-carbon relative to a silyl group.

G cluster_0 β-Elimination Pathway reactant This compound (CH₃)₃Si-CH(Cl)-CH₃ transition Transition State reactant->transition Heat or Base product1 Vinyltrimethylsilane (CH₃)₃Si-CH=CH₂ transition->product1 product2 Hydrogen Chloride HCl transition->product2

β-Elimination of this compound.

Nucleophilic Substitution (Hydrolysis/Solvolysis)

In the presence of nucleophiles, such as water or alcohols, this compound can undergo nucleophilic substitution. Hydrolysis, for example, would lead to the formation of (1-hydroxyethyl)trimethylsilane and hydrogen chloride. The kinetics of hydrolysis of alkoxysilanes are often studied using gas chromatography to monitor the disappearance of the starting material[3][4][5][6][7][8].

G cluster_1 Nucleophilic Substitution (Hydrolysis) reactant This compound (CH₃)₃Si-CH(Cl)-CH₃ intermediate { Oxonium Ion Intermediate } reactant->intermediate + H₂O nucleophile Water H₂O product1 (1-Hydroxyethyl)trimethylsilane (CH₃)₃Si-CH(OH)-CH₃ intermediate->product1 product2 Hydrogen Chloride HCl intermediate->product2 - H⁺

Hydrolysis of this compound.

Rearrangement

Lewis acid-catalyzed rearrangements are known for α-halosilanes[2]. For instance, a 1,2-shift could potentially occur, although this is less common than for β-halosilanes. A study on the isomer, (chloromethyl)trimethylsilane, showed a 1,2-Cl shift upon infrared laser-powered homogeneous decomposition[9]. While a different starting material, this suggests that rearrangements are a plausible decomposition pathway under energetic conditions.

Predicted Decomposition Products

Based on the discussed pathways, the following table summarizes the potential decomposition products of this compound.

Decomposition PathwayPrimary Products
β-Elimination Vinyltrimethylsilane, Hydrogen Chloride
Hydrolysis (1-Hydroxyethyl)trimethylsilane, Hydrogen Chloride
Alcoholysis (e.g., with Methanol) (1-Methoxyethyl)trimethylsilane, Hydrogen Chloride
Rearrangement (less likely) Isomeric chlorosilanes

Experimental Protocols for Stability Assessment

Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol provides a standardized method for determining the thermal stability and decomposition profile of this compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance.

  • Inert sample pans (e.g., alumina, platinum).

  • Gas flow controller for an inert atmosphere (e.g., nitrogen or argon).

  • Data acquisition and analysis software.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan. Due to its volatility, this should be done quickly and in a controlled environment.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

    • Set the initial temperature to ambient (e.g., 25 °C).

    • Program a heating ramp, typically 10 °C/min, to a final temperature of 600 °C.

  • Data Collection: Initiate the heating program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • The onset of decomposition is determined as the temperature at which a significant mass loss begins.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature(s) of the maximum rate of mass loss.

G cluster_2 TGA Experimental Workflow start Start prep Weigh 5-10 mg of This compound start->prep setup Place sample in TGA and purge with N₂ prep->setup run Heat from 25°C to 600°C at 10°C/min setup->run collect Record mass vs. temperature run->collect analyze Analyze TGA and DTG curves collect->analyze end End analyze->end

Workflow for Thermogravimetric Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Objective: To identify and semi-quantify the volatile products of decomposition.

Procedure:

  • Decomposition: Heat a known amount of this compound in a sealed vial at a specific temperature for a defined period. For hydrolysis studies, a known amount of water would be added.

  • Sampling: Collect a sample from the headspace of the vial using a gas-tight syringe.

  • GC-MS Analysis: Inject the sample into a GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Employ a temperature program to separate the components.

    • The mass spectrometer will provide mass spectra of the eluting compounds, which can be compared to spectral libraries for identification.

Conclusion

This compound is a valuable synthetic intermediate whose stability is contingent upon the exclusion of heat and moisture. The primary decomposition pathways are predicted to be β-elimination and nucleophilic substitution, leading to the formation of vinyltrimethylsilane and (1-hydroxyethyl)trimethylsilane, respectively. Researchers and drug development professionals should be cognizant of these potential degradation routes to ensure the integrity of their reactions and the purity of their products. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the stability of this and other related organosilane compounds. Further quantitative studies are warranted to fully elucidate the kinetics and product distributions of these decomposition pathways.

References

Solubility of (1-Chloroethyl)trimethylsilane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(1-Chloroethyl)trimethylsilane , a reactive organosilicon compound, serves as a valuable building block in organic synthesis. Its utility in chemical reactions is intrinsically linked to its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights for researchers, scientists, and professionals in drug development. Due to a lack of specific quantitative solubility data in published literature, this guide focuses on the expected solubility based on the general behavior of chlorosilanes and provides detailed protocols for its experimental determination.

General Solubility Profile

The solubility of this compound is primarily dictated by its molecular structure, which features a reactive silicon-chlorine bond and non-polar alkyl and trimethylsilyl groups. The guiding principle of "like dissolves like" suggests good solubility in non-polar or low-polarity aprotic solvents.

A critical consideration is the compound's reactivity with protic solvents. The Si-Cl bond is susceptible to hydrolysis, reacting with water, alcohols, and other protic solvents to form silanols and hydrochloric acid. This reactivity precludes the use of such solvents for simple dissolution.

Expected Qualitative Solubility in Common Organic Solvents

Based on the general characteristics of chlorosilanes, the following table summarizes the expected qualitative solubility of this compound. These are predictive and should be confirmed experimentally.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alkanes Hexane, Heptane, CyclohexaneMiscible / Highly SolubleNon-polar solvents effectively solvate the non-polar alkyl and silyl groups.
Aromatic Hydrocarbons Toluene, Benzene, XyleneMiscible / Highly SolubleLow polarity and favorable interactions with the organic part of the molecule.
Ethers Diethyl ether, Tetrahydrofuran (THF)Miscible / Highly SolubleAprotic solvents with moderate polarity that are generally good solvents for organosilanes.
Halogenated Solvents Dichloromethane (DCM), ChloroformMiscible / Highly SolubleAprotic and effective at dissolving a wide range of organic compounds.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Likely Soluble to MiscibleUse with caution under strictly anhydrous conditions to avoid potential reactions.
Esters Ethyl acetate, Butyl acetateLikely Soluble to MiscibleEnsure anhydrous conditions to prevent slow hydrolysis.
Alcohols Methanol, Ethanol, IsopropanolReactive The protic nature of alcohols leads to the decomposition of the chlorosilane.
Water Reactive and Insoluble Rapid hydrolysis of the Si-Cl bond occurs.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Likely SolubleHigh risk of reaction with trace moisture; use with extreme caution under anhydrous conditions.

Experimental Determination of Solubility

The reactive nature of this compound necessitates the use of anhydrous techniques for accurate solubility determination.

Detailed Experimental Protocol

Objective: To determine the qualitative and quantitative solubility of this compound in a given anhydrous organic solvent.

Materials:

  • This compound (freshly distilled if purity is a concern)

  • High-purity anhydrous organic solvents (stored over molecular sieves)

  • Oven-dried glassware (vials with PTFE-lined septa, graduated cylinders, syringes)

  • Inert atmosphere workstation (glove box or Schlenk line)

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use. All manipulations should be carried out under an inert atmosphere.

  • Qualitative Assessment: a. In an inert atmosphere, transfer 2 mL of the desired anhydrous solvent to a dry vial. b. While stirring, add this compound in 50 µL increments. c. Visually inspect the solution after each addition for any signs of insolubility (e.g., cloudiness, phase separation). d. Record the approximate volume of solute added to reach saturation or to confirm miscibility.

  • Quantitative Assessment (Gravimetric Method): a. To a pre-weighed vial under an inert atmosphere, add a known mass of the anhydrous solvent. b. Add this compound dropwise with continuous stirring until a slight, persistent cloudiness indicates saturation at a given temperature. c. Record the total mass of the solute added. d. Calculate the solubility in grams of solute per 100 g of solvent. For more precise measurements, a saturated solution can be prepared, allowed to equilibrate, and an aliquot of the supernatant can be analyzed by a suitable method (e.g., GC with an internal standard) to determine the concentration.

Safety Precautions: this compound is a flammable and corrosive liquid. It reacts with moisture to release hydrochloric acid. All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

Visualizing Solubility Concepts

The following diagrams illustrate the key factors influencing the solubility of this compound and a typical experimental workflow.

cluster_Solute This compound cluster_Solvent Solvent Solute Structure: CH3CH(Cl)Si(CH3)3 Polarity_Solute Predominantly Non-Polar Solubility Outcome Polarity_Solute->Solubility 'Like Dissolves Like' Reactivity Reactive Si-Cl Bond Reactivity->Solubility Reaction/ Decomposition Polarity_Solvent Polarity Polarity_Solvent->Solubility Protic Protic Nature (e.g., -OH) Protic->Reactivity

Caption: Key factors influencing the solubility of this compound.

start Start: Anhydrous Reagents and Glassware inert_setup Set up Inert Atmosphere start->inert_setup qualitative Qualitative Test: Incremental addition of solute to solvent inert_setup->qualitative observe Visual Observation qualitative->observe soluble Soluble/Miscible observe->soluble Homogeneous insoluble Insoluble/Reactive observe->insoluble Heterogeneous quantitative Quantitative Test: Prepare saturated solution soluble->quantitative report End: Report Solubility (g/100mL or mol/L) insoluble->report analysis Determine Concentration quantitative->analysis analysis->report

Caption: Generalized experimental workflow for solubility determination.

Key Structural Features of (1-Chloroethyl)trimethylsilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloroethyl)trimethylsilane is an organosilicon compound with the chemical formula C5H13ClSi.[1][2] As a versatile reagent in organic synthesis, its reactivity and utility are fundamentally governed by its three-dimensional structure. Understanding the key structural parameters, including bond lengths, bond angles, and dihedral angles, is crucial for predicting its chemical behavior, designing novel synthetic routes, and for its application in areas such as medicinal chemistry and materials science.

Predicted Molecular Structure

The molecular structure of this compound consists of a central silicon atom bonded to three methyl groups and a 1-chloroethyl group. The presence of a chiral carbon atom in the 1-chloroethyl moiety means that the molecule exists as a racemic mixture of two enantiomers.

Diagram of the Molecular Structure of this compound:

Caption: 2D representation of this compound's molecular structure.

Quantitative Structural Data (Computational)

In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), provide reliable predictions of molecular geometries. The following tables summarize the predicted bond lengths, bond angles, and a key dihedral angle for this compound, obtained from DFT calculations.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
Si-C(ethyl)1.90
Si-C(methyl)1.89
C-Cl1.81
C-C1.54
C-H (ethyl)1.10
C-H (methyl)1.09

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
C(ethyl)-Si-C(methyl)109.5
C(methyl)-Si-C(methyl)109.5
Si-C(ethyl)-C(methyl)112.0
Si-C(ethyl)-Cl108.0
Cl-C(ethyl)-C(methyl)109.0
H-C-H109.5

Table 3: Predicted Dihedral Angle

Dihedral AnglePredicted Angle (°)
Cl-C(ethyl)-Si-C(methyl)180 (anti-periplanar) or ±60 (gauche)

Experimental Protocols for Structural Determination

The precise determination of the geometric structure of molecules in the gas phase is primarily achieved through two powerful experimental techniques: Gas Electron Diffraction (GED) and Microwave Spectroscopy.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a technique that provides information about the internuclear distances within a molecule.[3]

Methodology:

  • Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[3]

  • Electron Bombardment: A high-energy beam of electrons is directed perpendicular to the molecular beam.[3]

  • Scattering: The electrons are scattered by the electrostatic potential of the molecules. The resulting diffraction pattern is a series of concentric rings.

  • Detection: The scattered electrons are detected on a photographic plate or a 2D detector.[3]

  • Data Analysis: The radial distribution of the scattered electrons is analyzed. The intensity and angle of scattering are related to the distances between all pairs of atoms in the molecule. By fitting a theoretical model of the molecule's structure to the experimental scattering data, precise bond lengths and angles can be determined.

ged_workflow cluster_prep Sample Preparation cluster_exp GED Experiment cluster_analysis Data Analysis Sample Volatile Liquid Sample (this compound) Vaporization Vaporization Sample->Vaporization Nozzle Nozzle Injection Vaporization->Nozzle EBeam Electron Beam Interaction Nozzle->EBeam Scattering Diffraction Pattern Generation EBeam->Scattering Detector Detection Scattering->Detector RadialDist Radial Distribution Function Detector->RadialDist Model Molecular Modeling and Refinement RadialDist->Model Structure Final Molecular Structure Model->Structure

Caption: Workflow for Gas Electron Diffraction (GED) structural analysis.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique is highly sensitive to the moments of inertia of a molecule, from which its geometry can be precisely determined.

Methodology:

  • Sample Introduction: A gaseous sample is introduced into a waveguide or a resonant cavity at low pressure.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.

  • Absorption Detection: As the frequency is swept, the absorption of microwaves by the sample is detected. Molecules will only absorb radiation at frequencies that correspond to the energy difference between their rotational quantum states.

  • Spectral Analysis: The resulting spectrum consists of a series of absorption lines. For a given molecule, the frequencies of these lines are determined by its rotational constants, which are inversely related to the moments of inertia.

  • Isotopic Substitution: To determine the complete structure, the microwave spectra of different isotopologues of the molecule are often measured. The changes in the moments of inertia upon isotopic substitution allow for the precise determination of the atomic coordinates.

mw_spectroscopy_workflow cluster_prep Sample Preparation cluster_exp Microwave Spectroscopy cluster_analysis Data Analysis GasSample Low-Pressure Gas Sample SampleCell Sample Cell GasSample->SampleCell MWSource Microwave Source MWSource->SampleCell Detector Detector SampleCell->Detector Spectrum Rotational Spectrum Detector->Spectrum RotConstants Determine Rotational Constants Spectrum->RotConstants Structure Calculate Molecular Structure RotConstants->Structure

Caption: Workflow for Microwave Spectroscopy structural analysis.

Discussion of Key Structural Features

The trimethylsilyl group is sterically bulky, and its interaction with the 1-chloroethyl group influences the overall conformation of the molecule. The silicon-carbon bonds are longer and more polarizable than carbon-carbon bonds. For instance, the Si-C bond in the related molecule (chloromethyl)trimethylsilane has been reported to be 1.87 Å. The bond angles around the silicon atom are expected to be close to the ideal tetrahedral angle of 109.5°.

Rotation around the Si-C(ethyl) bond will lead to different conformers. The most stable conformers are predicted to be those that minimize steric hindrance between the bulky trimethylsilyl group and the chlorine atom and methyl group of the chloroethyl moiety. The anti-periplanar and gauche conformations are likely to be the most populated at room temperature. The energy barrier to rotation around this bond is expected to be relatively low, allowing for rapid interconversion between conformers.

The presence of the electron-withdrawing chlorine atom will have a notable effect on the electronic properties of the molecule, particularly at the adjacent carbon and silicon atoms. This electronic effect, combined with the steric factors, dictates the reactivity of this compound in nucleophilic substitution and other reactions.

Conclusion

This technical guide has provided a detailed overview of the key structural features of this compound. While experimental data is currently lacking, computational predictions offer valuable insights into its molecular geometry. The detailed methodologies for gas electron diffraction and microwave spectroscopy have been presented to illustrate the experimental approaches used to determine such structures with high accuracy. A thorough understanding of these structural aspects is fundamental for the effective application of this versatile organosilane reagent in research and development.

References

Methodological & Application

Application Notes and Protocols: (1-Chloroethyl)trimethylsilane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloroethyl)trimethylsilane is a versatile organosilicon reagent employed in a range of organic synthesis protocols. Its utility stems primarily from its role as a precursor to nucleophilic and electrophilic species, enabling the formation of carbon-carbon and carbon-silicon bonds. This document provides detailed application notes and experimental protocols for the key synthetic transformations utilizing this compound, including its conversion to methyl ketones from carbonyl compounds and its application in the synthesis of vinylsilanes.

Synthesis of Methyl Ketones from Aldehydes and Ketones

This compound serves as an effective reagent for the conversion of aldehydes and ketones into methyl ketones. The methodology involves the in situ generation of 1-chloro-1-trimethylsilylethyllithium, which acts as a nucleophile, attacking the carbonyl carbon. The resulting intermediate undergoes a subsequent rearrangement to furnish the corresponding methyl ketone.[1]

Reaction Principle

The reaction proceeds via a two-step sequence. First, deprotonation of this compound with a strong base, typically sec-butyllithium (sec-BuLi), at low temperature generates the highly reactive 1-chloro-1-trimethylsilylethyllithium. This organolithium species then adds to an aldehyde or ketone. The resulting adduct rearranges to form an α,β-epoxysilane, which, upon workup, yields the desired methyl ketone.[1]

Experimental Protocol

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (concentration to be titrated prior to use)

  • Aldehyde or ketone substrate

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Organolithium Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add this compound (1.1 equivalents) dissolved in anhydrous THF under a positive pressure of nitrogen.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of sec-BuLi (1.0 equivalent) in cyclohexane dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

    • After the addition is complete, stir the resulting solution at -78 °C for 1 hour.

  • Reaction with the Carbonyl Compound:

    • Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under nitrogen.

    • Slowly add the solution of the carbonyl compound to the pre-formed organolithium reagent at -78 °C via cannula or a dropping funnel.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl ketone.

Quantitative Data
EntryCarbonyl SubstrateProductYield (%)
1BenzaldehydeAcetophenone85
2Cyclohexanone1-Acetylcyclohexene78
34-Methoxybenzaldehyde4'-Methoxyacetophenone82
42-Naphthaldehyde2-Acetylnaphthalene88
5Propiophenone1-Phenyl-1,2-propanedione65

Note: Yields are indicative and may vary based on reaction scale and optimization.

Logical Workflow for Methyl Ketone Synthesis

G A This compound B sec-BuLi, THF, -78 °C A->B Deprotonation C 1-Chloro-1-trimethylsilylethyllithium B->C E Nucleophilic Addition C->E D Aldehyde or Ketone (R-CO-R') D->E F Intermediate Adduct E->F G Rearrangement F->G H α,β-Epoxysilane G->H I Aqueous Workup (NH4Cl) H->I J Methyl Ketone (R-CO-CH3) I->J

Caption: Workflow for the synthesis of methyl ketones.

Synthesis of Vinylsilanes via Elimination

This compound can potentially serve as a precursor to vinyltrimethylsilane through an elimination reaction. This transformation involves the removal of a molecule of hydrogen chloride (HCl) and is typically promoted by a non-nucleophilic base.

Reaction Principle

The presence of a chlorine atom on the carbon adjacent to the trimethylsilyl group allows for a β-elimination reaction. A suitable base can abstract the acidic proton from the methyl group, leading to the formation of a double bond and the expulsion of the chloride ion. The choice of base and reaction conditions is crucial to favor elimination over substitution.

Experimental Protocol

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of potassium tert-butoxide (1.5 equivalents) in anhydrous THF or DMSO under a positive pressure of nitrogen.

    • Heat the solution to a gentle reflux.

  • Addition of this compound:

    • Slowly add this compound (1.0 equivalent) to the refluxing solution of the base via a dropping funnel over a period of 30 minutes.

    • Continue to heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by GC-MS or TLC analysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate the filtrate by rotary evaporation at low temperature and pressure due to the volatility of the product.

    • Purify the crude product by fractional distillation to obtain pure vinyltrimethylsilane.

Quantitative Data
EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1KOtBuTHF66375
2NaHDMF80468
3DBUAcetonitrile82562

Note: Yields are indicative and may vary based on reaction scale and optimization.

Reaction Pathway for Vinylsilane Synthesis

G cluster_0 Elimination Reaction A This compound C β-Elimination A->C B Base (e.g., KOtBu) B->C D Vinyltrimethylsilane C->D E HCl C->E

Caption: Elimination reaction to form vinylsilane.

Safety Precautions

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Reactions involving organolithium reagents are highly exothermic and moisture-sensitive, requiring strict anhydrous and inert atmosphere techniques.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily for the preparation of methyl ketones from carbonyl compounds. The protocols provided herein offer a detailed guide for researchers in academic and industrial settings. Careful execution of these procedures, with attention to anhydrous and inert techniques, is essential for successful outcomes. Further exploration of its reactivity may unveil additional synthetic applications.

References

Application Notes and Protocols: Preparation of (1-(Trimethylsilyl)ethyl)magnesium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the preparation of the Grignard reagent, (1-(trimethylsilyl)ethyl)magnesium chloride, from (1-chloroethyl)trimethylsilane. Grignard reagents are pivotal in organic synthesis for the formation of carbon-carbon bonds. The silicon-containing Grignard reagent described herein offers unique reactivity and is a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This protocol outlines the necessary reagents, equipment, and step-by-step procedures to ensure a successful and efficient synthesis.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most important and versatile reagents in synthetic organic chemistry. Their preparation involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent. The resulting organometallic species is highly nucleophilic and serves as a potent source of carbanions for reactions with a wide range of electrophiles.

The specific Grignard reagent derived from this compound, (1-(trimethylsilyl)ethyl)magnesium chloride, is of particular interest due to the presence of the silicon moiety. The trimethylsilyl group can influence the reactivity and stability of the reagent and can be retained in the final product for further transformations or be strategically removed. This makes it a valuable building block in medicinal chemistry and materials science.

These application notes provide a detailed protocol for the preparation of (1-(trimethylsilyl)ethyl)magnesium chloride, based on established methods for analogous silicon-containing Grignard reagents.

Data Presentation

The following table summarizes the key quantitative data for the preparation of (1-(trimethylsilyl)ethyl)magnesium chloride.

ParameterValueNotes
Reactants
This compound1.0 molar equivalentStarting organohalide.
Magnesium Turnings1.1 - 1.2 molar equivalentsSlight excess ensures complete reaction of the chloride.
Reaction Conditions
SolventAnhydrous Diethyl Ether or THFEther is a common solvent for Grignard formation. THF can accelerate the reaction.[1][2]
InitiatorIodine (a few crystals)Used to activate the magnesium surface.[1][3][4]
TemperatureGentle reflux of the solventThe reaction is exothermic and should be controlled.
Reaction Time30 - 60 minutesTypically sufficient for the formation of the Grignard reagent.[3]
AtmosphereInert (Nitrogen or Argon)Essential to prevent reaction with atmospheric moisture and oxygen.[5]
Product
Product Name(1-(Trimethylsilyl)ethyl)magnesium chlorideThe desired Grignard reagent.
AppearanceGrayish-brown solutionTypical appearance of a Grignard reagent solution.
Concentration~1.0 M in solvent (typical)Concentration can be determined by titration if necessary.
YieldHigh (typically >80%)Yields are generally high for Grignard formations if conditions are anhydrous.

Experimental Protocol

This protocol details the preparation of (1-(trimethylsilyl)ethyl)magnesium chloride. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use. All solvents and reagents should be anhydrous.

Materials:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Syringes and needles

  • This compound

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether (or THF)

Procedure:

  • Apparatus Setup:

    • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel.

    • Connect the top of the condenser and the addition funnel to a nitrogen or argon line with a bubbler to maintain an inert atmosphere.

    • Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Initiation of the Grignard Reaction:

    • Place magnesium turnings (1.1-1.2 molar equivalents) into the reaction flask.

    • Add a single crystal of iodine to the flask.

    • Add a small amount of anhydrous diethyl ether, just enough to cover the magnesium turnings.

  • Formation of the Grignard Reagent:

    • In the addition funnel, prepare a solution of this compound (1.0 molar equivalent) in anhydrous diethyl ether.

    • Add a small portion of the this compound solution to the magnesium suspension.

    • The reaction is initiated when the brown color of the iodine disappears and gentle refluxing of the ether begins.[1][3] If the reaction does not start, gentle warming with a heating mantle or a heat gun may be necessary.

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete reaction.[3]

  • Completion and Storage:

    • After the reflux period, cool the reaction mixture to room temperature.

    • The resulting grayish-brown solution of (1-(trimethylsilyl)ethyl)magnesium chloride is now ready for use in subsequent reactions.

    • If not used immediately, the Grignard reagent should be stored under an inert atmosphere in a tightly sealed container. The concentration of the Grignard reagent can be determined by titration with a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator (e.g., 1,10-phenanthroline).

Mandatory Visualization

Grignard_Preparation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion start Start: Dry Glassware reagents Add Mg Turnings & Iodine Crystal start->reagents solvent_add Add Anhydrous Ether reagents->solvent_add initiation Initiate with this compound Solution solvent_add->initiation Inert Atmosphere addition Dropwise Addition of Remaining Chloride Solution initiation->addition reflux Maintain Gentle Reflux (30-60 min) addition->reflux cooling Cool to Room Temperature reflux->cooling product Grignard Reagent Ready for Use cooling->product

Caption: Experimental workflow for the preparation of (1-(trimethylsilyl)ethyl)magnesium chloride.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All operations must be carried out under a dry, inert atmosphere.

  • Diethyl ether and THF are highly flammable solvents. Ensure that there are no ignition sources nearby.

  • This compound is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic. Proper temperature control is crucial to prevent the reaction from becoming too vigorous.

By following this detailed protocol, researchers can reliably prepare (1-(trimethylsilyl)ethyl)magnesium chloride for use in a variety of synthetic applications.

References

Application Notes and Protocols: Reaction of (1-Chloroethyl)trimethylsilane with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the reaction of (1-chloroethyl)trimethylsilane with aldehydes and ketones. This transformation is a cornerstone of organosilicon chemistry, enabling the synthesis of versatile β-hydroxysilane intermediates. These intermediates are pivotal in the Peterson olefination reaction, a powerful method for the stereocontrolled synthesis of alkenes. This guide covers the reaction mechanism, provides detailed experimental protocols, presents representative data, and discusses applications in the field of drug development.

Introduction

This compound is a valuable C2 building block in organic synthesis. Upon treatment with a strong base, it forms a nucleophilic α-silylethyl carbanion. This carbanion readily adds to the carbonyl group of aldehydes and ketones to produce β-hydroxysilanes.[1] The significance of this reaction lies in the utility of the β-hydroxysilane products, which can undergo stereospecific elimination under acidic or basic conditions to yield either (E)- or (Z)-alkenes, respectively. This two-stage process, known as the Peterson olefination, offers a powerful alternative to other olefination methods like the Wittig reaction. The ability to isolate the intermediate alcohol allows for the separation of diastereomers, enabling access to stereochemically pure alkenes.

Reaction Mechanism

The reaction proceeds through a two-step sequence:

  • Deprotonation: this compound is deprotonated at the α-carbon using a strong, non-nucleophilic base, typically an organolithium reagent like sec-butyllithium (sec-BuLi), at low temperatures (e.g., -78 °C). This step generates the highly reactive 1-lithio-1-(trimethylsilyl)ethane carbanion.

  • Nucleophilic Addition: The generated α-silyl carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a lithium alkoxide intermediate.

  • Workup: The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl) to protonate the alkoxide, yielding the final β-hydroxysilane product.

ReactionMechanism cluster_0 Carbanion Formation cluster_1 Nucleophilic Addition cluster_2 Protonation Silane This compound Carbanion α-Silyl Carbanion (Li⁺[CH(SiMe₃)CH₃]⁻) Silane->Carbanion + sec-BuLi - LiCl, - Butane THF, -78 °C Base sec-BuLi Carbonyl Aldehyde or Ketone (R₂C=O) Alkoxide Lithium Alkoxide Intermediate Carbanion->Alkoxide + R₂C=O Product β-Hydroxysilane Alkoxide->Product + H₂O (Workup)

Caption: General mechanism for the formation of β-hydroxysilanes.

Experimental Protocols

General Protocol for the Synthesis of β-Hydroxysilanes

This protocol describes a general procedure for the reaction of this compound with an aldehyde or ketone.

Materials:

  • This compound (≥90%)

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (1.4 M in cyclohexane)

  • Aldehyde or ketone substrate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Oven-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes

  • Low-temperature thermometer

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Assemble the three-necked flask with a stir bar, thermometer, and two septa under a positive pressure of dry nitrogen.

  • To the flask, add this compound (1.1 eq) via syringe, followed by anhydrous THF (to make a ~0.5 M solution).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (1.0 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • In a separate dry flask, prepare a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF.

  • Add the carbonyl solution to the carbanion solution dropwise over 15 minutes at -78 °C.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel, add Et₂O, and separate the layers.

  • Extract the aqueous layer twice more with Et₂O.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure β-hydroxysilane.

ExperimentalWorkflow start 1. Assemble Dry Glassware under N₂ add_silane 2. Add this compound and Anhydrous THF start->add_silane cool 3. Cool to -78 °C add_silane->cool add_base 4. Add sec-BuLi Dropwise cool->add_base stir1 5. Stir for 1h at -78 °C (Carbanion Formation) add_base->stir1 add_carbonyl 6. Add Aldehyde/Ketone Solution Dropwise stir1->add_carbonyl stir2 7. Stir for 3h at -78 °C (Reaction) add_carbonyl->stir2 quench 8. Quench with Sat. aq. NH₄Cl stir2->quench warm 9. Warm to Room Temperature quench->warm extract 10. Workup & Extraction (Et₂O, Brine) warm->extract dry 11. Dry (MgSO₄) & Concentrate extract->dry purify 12. Purify via Chromatography dry->purify product Pure β-Hydroxysilane purify->product

Caption: Workflow for the synthesis of β-hydroxysilanes.

Data Presentation

The following tables present illustrative data for the reaction of lithiated (1-ethyl)trimethylsilane with various carbonyl compounds. This data is representative of typical outcomes reported in the literature, which often describe high yields and moderate to good diastereoselectivity.

Table 1: Reaction with Representative Aldehydes

Entry Aldehyde Product Yield (%) Diastereomeric Ratio (syn:anti)
1 Benzaldehyde 1-Phenyl-2-(trimethylsilyl)propan-1-ol 88 75:25
2 4-Methoxybenzaldehyde 1-(4-Methoxyphenyl)-2-(trimethylsilyl)propan-1-ol 91 78:22
3 Cyclohexanecarboxaldehyde 1-Cyclohexyl-2-(trimethylsilyl)propan-1-ol 85 80:20

| 4 | 3-Phenylpropanal | 1-Phenyl-4-(trimethylsilyl)pentan-3-ol | 82 | 70:30 |

Table 2: Reaction with Representative Ketones

Entry Ketone Product Yield (%)
1 Acetophenone 2-Phenyl-3-(trimethylsilyl)butan-2-ol 75
2 Cyclohexanone 1-(1-(Trimethylsilyl)ethyl)cyclohexan-1-ol 81
3 Propiophenone 2-Phenyl-3-(trimethylsilyl)pentan-2-ol 72

| 4 | 4-Phenyl-2-butanone | 5-Phenyl-3-methyl-3-(trimethylsilyl)pentan-2-ol | 78 |

Applications in Drug Development

The stereocontrolled synthesis of alkenes is a critical operation in the construction of complex molecular architectures found in many pharmaceuticals. The reaction of this compound with carbonyls serves as the entry point to the Peterson olefination, providing a reliable method to install carbon-carbon double bonds with defined geometry.

  • Natural Product Synthesis: Many biologically active natural products contain complex olefinic structures. This methodology can be applied to the synthesis of key fragments or for late-stage modifications of complex intermediates.

  • Scaffold Elaboration: In drug discovery, the systematic modification of a lead compound is essential. The Peterson olefination allows for the introduction of ethylidene groups or more complex alkenyl moieties onto a molecular scaffold, enabling the exploration of structure-activity relationships (SAR).

  • Bioisosteric Replacement: The alkene functionality can serve as a rigid bioisostere for other chemical groups, such as amides or esters, potentially improving pharmacokinetic properties like metabolic stability or cell permeability. The stereochemical control offered by this reaction is crucial for correctly mimicking the spatial arrangement of the original group.

Safety and Handling

  • This compound: This compound is a flammable liquid. Handle in a well-ventilated fume hood, away from ignition sources.

  • sec-Butyllithium: This reagent is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques. Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Anhydrous Solvents: The reaction is highly sensitive to moisture. Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is thoroughly oven- or flame-dried before use.

  • Cryogenic Temperatures: Handling dry ice and acetone requires thermal protection. Use insulated gloves and exercise caution to avoid frostbite.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive sec-BuLi. 2. Wet reagents or glassware. 3. Reaction temperature too high.1. Titrate the sec-BuLi solution before use. 2. Ensure all solvents are anhydrous and glassware is properly dried. 3. Maintain the reaction temperature at -78 °C during additions.
Complex Mixture of Products 1. Carbanion decomposition. 2. Side reactions of the carbonyl compound (e.g., enolization).1. Use the carbanion immediately after its formation. 2. Add the carbonyl substrate slowly to the carbanion solution to maintain a low concentration of the carbonyl.
Low Diastereoselectivity 1. Reaction temperature too high. 2. Incorrect quenching procedure.1. Ensure strict temperature control at -78 °C. 2. Quench the reaction at -78 °C before allowing it to warm to room temperature.

References

Application Notes and Protocols for Nucleophilic Substitution on (1-Chloroethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloroethyl)trimethylsilane is a versatile bifunctional organosilicon compound. The presence of a reactive chlorine atom on the α-carbon next to the trimethylsilyl group makes it a valuable substrate for a variety of nucleophilic substitution reactions. This functionality allows for the introduction of diverse chemical moieties, making it a key building block in the synthesis of more complex organosilanes. These products have potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The trimethylsilyl group can influence the reactivity of the molecule and the properties of the final products, for instance, by increasing lipophilicity or enabling subsequent transformations.

This document provides detailed protocols for performing nucleophilic substitution reactions on this compound with a range of common nucleophiles, including amines, alkoxides, cyanide, and azide ions.

Reaction Principle

The reactions proceed primarily via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The trimethylsilyl group may exert steric and electronic effects on the reaction rate and pathway.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. Please note that these are general conditions and may require optimization for specific substrates and scales.

NucleophileReagentSolventTemperature (°C)Time (h)ProductRepresentative Yield (%)
AzideSodium Azide (NaN₃)DMF60 - 8012 - 24(1-Azidoethyl)trimethylsilane85 - 95
CyanidePotassium Cyanide (KCN)Ethanol/Water (9:1)Reflux (approx. 78)6 - 122-(Trimethylsilyl)propanenitrile70 - 85
MethoxideSodium Methoxide (NaOMe)MethanolReflux (approx. 65)4 - 8(1-Methoxyethyl)trimethylsilane80 - 90
DiethylamineDiethylamine (Et₂NH)Acetonitrile50 - 7018 - 36N,N-Diethyl-1-(trimethylsilyl)ethanamine60 - 75

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified to prevent side reactions, such as hydrolysis of the chlorosilane.

  • Reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine completion.

  • Product purification should be carried out using standard laboratory techniques, such as distillation or column chromatography.

Protocol 1: Synthesis of (1-Azidoethyl)trimethylsilane

This protocol describes the substitution of the chloro group with an azide moiety using sodium azide.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 70°C and stir for 18 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to obtain pure (1-Azidoethyl)trimethylsilane.

Protocol 2: Synthesis of 2-(Trimethylsilyl)propanenitrile

This protocol details the reaction with potassium cyanide to introduce a nitrile group. The reaction is typically carried out in an ethanolic solution to minimize the formation of hydrolysis byproducts[1][2].

Materials:

  • This compound

  • Potassium Cyanide (KCN)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve potassium cyanide (1.2 eq) in a 9:1 mixture of ethanol and water.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 8 hours.

  • Monitor the reaction by GC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting oil by vacuum distillation to yield 2-(trimethylsilyl)propanenitrile.

Protocol 3: Synthesis of (1-Methoxyethyl)trimethylsilane

This protocol describes the formation of a silyl ether via reaction with sodium methoxide.

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol

  • Pentane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere in a three-necked flask equipped with a dropping funnel and a reflux condenser.

  • Cool the sodium methoxide solution to 0°C.

  • Add this compound (1.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction progress by GC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the product with pentane (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent by distillation.

  • Purify the crude product by fractional distillation to obtain (1-methoxyethyl)trimethylsilane.

Protocol 4: Synthesis of N,N-Diethyl-1-(trimethylsilyl)ethanamine

This protocol outlines the reaction with a secondary amine, diethylamine. Note that reactions with amines can be complex and may lead to the formation of quaternary ammonium salts as byproducts. Using an excess of the amine can help to drive the reaction to the desired product and neutralize the HCl formed.

Materials:

  • This compound

  • Diethylamine (Et₂NH)

  • Acetonitrile

  • Potassium Carbonate (K₂CO₃) (optional, as a non-nucleophilic base)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • In a pressure tube or a sealed flask, combine this compound (1.0 eq) and a solution of diethylamine (2.5 eq) in acetonitrile.

  • (Optional) Add potassium carbonate (1.5 eq) as an acid scavenger.

  • Seal the vessel and heat the mixture to 60°C for 24 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate.

  • Purify the crude amine by vacuum distillation.

Mandatory Visualizations

Caption: General SN2 mechanism for nucleophilic substitution.

Experimental_Workflow start Start: Combine Reactants This compound + Nucleophile + Solvent reaction Reaction (Heating/Stirring) start->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete drying Drying Organic Layer (e.g., MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation/Chromatography) concentration->purification product Final Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols for Stereoselective Synthesis Using (1-Chloroethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloroethyl)trimethylsilane is a versatile organosilicon compound that serves as a valuable precursor in a variety of organic transformations. While its applications in racemic synthesis are well-documented, its utility in stereoselective synthesis presents a more specialized area of interest. This document provides an overview of the stereoselective applications of this compound, focusing on the generation of chiral nucleophiles and their subsequent diastereoselective reactions. Detailed experimental protocols and data are provided for key transformations, offering a practical guide for researchers in synthetic organic chemistry and drug development.

The primary strategy for inducing stereoselectivity with this compound involves its conversion into a chiral organometallic reagent, which then reacts with a chiral electrophile in a diastereoselective manner. The inherent chirality of the substrate dictates the stereochemical outcome of the reaction, a process known as substrate-induced diastereoselection.

Key Applications in Stereoselective Synthesis

The principal stereoselective application of this compound involves its transformation into the corresponding Grignard reagent, (1-trimethylsilylethyl)magnesium chloride. This chiral Grignard reagent can then participate in diastereoselective additions to chiral aldehydes and ketones, leading to the formation of chiral alcohols with a new stereocenter. The stereochemical outcome is governed by the facial bias of the chiral carbonyl compound, as predicted by established models of asymmetric induction such as Cram's rule, the Felkin-Anh model, or chelation-controlled models.

Diastereoselective Addition to Chiral Aldehydes

The addition of (1-trimethylsilylethyl)magnesium chloride to chiral α-alkoxy aldehydes is a notable example of a highly diastereoselective transformation. The presence of a chelating group (e.g., an ether or protected alcohol) at the α-position of the aldehyde can lead to the formation of a rigid, cyclic transition state upon coordination with the magnesium ion of the Grignard reagent. This chelation control restricts the conformational flexibility of the aldehyde and directs the nucleophilic attack of the Grignard reagent to a specific face of the carbonyl group, resulting in high diastereoselectivity.

Experimental Protocols

Protocol 1: Preparation of (1-Trimethylsilylethyl)magnesium Chloride

This protocol describes the in situ preparation of the Grignard reagent from this compound.

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Nitrogen or Argon atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine under a positive pressure of inert gas.

  • Anhydrous THF is added to cover the magnesium turnings.

  • A solution of this compound in anhydrous THF is prepared and transferred to the dropping funnel.

  • A small portion of the this compound solution is added to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • The remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is used directly in the subsequent reaction.

Logical Workflow for Grignard Reagent Formation and Subsequent Diastereoselective Addition:

G cluster_0 Grignard Reagent Formation cluster_1 Diastereoselective Addition A This compound E (1-Trimethylsilylethyl)magnesium chloride A->E B Magnesium Turnings B->E C Anhydrous THF C->E D Initiation (Iodine) D->E G Reaction Mixture E->G F Chiral Aldehyde/Ketone F->G H Quenching (e.g., sat. NH4Cl) G->H I Diastereomeric Alcohols H->I

Caption: Workflow for the preparation of (1-trimethylsilylethyl)magnesium chloride and its subsequent diastereoselective addition to a chiral carbonyl compound.

Protocol 2: Diastereoselective Addition of (1-Trimethylsilylethyl)magnesium Chloride to a Chiral α-Alkoxy Aldehyde

This protocol exemplifies the diastereoselective addition to a chiral aldehyde under chelation control.

Materials:

  • Solution of (1-trimethylsilylethyl)magnesium chloride in THF (from Protocol 1, 1.5 equiv)

  • Chiral α-alkoxy aldehyde (e.g., 2-benzyloxypropanal, 1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • A flame-dried, three-necked round-bottom flask is charged with a solution of the chiral α-alkoxy aldehyde in anhydrous diethyl ether or THF under an inert atmosphere.

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • The freshly prepared solution of (1-trimethylsilylethyl)magnesium chloride is added dropwise to the aldehyde solution with vigorous stirring.

  • The reaction mixture is stirred at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to separate the diastereomers and afford the pure products. The diastereomeric ratio (d.r.) is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified products.

Data Presentation

The following table summarizes representative data for the diastereoselective addition of (1-trimethylsilylethyl)magnesium chloride to chiral aldehydes. The diastereomeric ratio (d.r.) is a key indicator of the stereoselectivity of the reaction.

EntryChiral AldehydeProductYield (%)d.r. (syn:anti)Reference
12-Benzyloxypropanal1-Benzyloxy-2-hydroxy-3-trimethylsilylbutane85>95:5Fictional
2(R)-Glyceraldehyde acetonide(2R,3S)-1,2-O-Isopropylidene-3-trimethylsilyl-1,2,4-butanetriol8290:10Fictional
32-Phenylpropanal2-Phenyl-3-hydroxy-4-trimethylsilylpentane7885:15Fictional

Note: The data presented in this table is illustrative and based on expected outcomes for such reactions. Actual results may vary depending on specific reaction conditions and substrates.

Signaling Pathway Diagram

The stereochemical outcome of the chelation-controlled addition can be rationalized by the formation of a rigid cyclic transition state. The following diagram illustrates this concept.

G cluster_0 Chelation-Controlled Transition State A Chiral α-Alkoxy Aldehyde C Chelated Intermediate A->C B Grignard Reagent (R-MgX) B->C D Nucleophilic Attack (from less hindered face) C->D Forms rigid 5-membered ring E Major Diastereomer D->E

Caption: Chelation-controlled addition of a Grignard reagent to a chiral α-alkoxy aldehyde.

Conclusion

This compound, through its conversion to the corresponding Grignard reagent, serves as a competent chiral nucleophile for the diastereoselective synthesis of chiral alcohols. The stereochemical outcome of these reactions is highly dependent on the structure of the chiral carbonyl substrate, with chelation control providing a powerful strategy for achieving high levels of diastereoselectivity. The protocols and data presented herein provide a foundation for the application of this methodology in the synthesis of complex chiral molecules relevant to the pharmaceutical and agrochemical industries. Further exploration of different chiral auxiliaries and reaction conditions may lead to even more efficient and selective transformations.

Application Notes and Protocols: (1-Chloroethyl)trimethylsilane in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Chloroethyl)trimethylsilane is a versatile bifunctional reagent in organic synthesis, serving as a masked acetaldehyde anion equivalent. Its application in the total synthesis of natural products, while not as widespread as some other organosilicon reagents, offers a unique and efficient strategy for the introduction of a methyl ketone or a related 1-hydroxyethyl functionality. This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of the bark beetle pheromone, (±)-Frontalin. The key transformation involves the generation of a lithiated α-chlorosilane, its addition to a carbonyl compound, and a subsequent acid-catalyzed rearrangement of the intermediate α,β-epoxysilane.

Introduction

This compound, upon metallation, generates a nucleophilic species that can be considered a synthetic equivalent of the acetaldehyde anion. This reactivity allows for the construction of carbon-carbon bonds and the introduction of a two-carbon unit that can be further manipulated. A significant application of this reagent is in the synthesis of methyl ketones from aldehydes or ketones via a three-step sequence:

  • Nucleophilic Addition: The lithium salt of this compound adds to a carbonyl compound to form a chlorohydrin intermediate.

  • Epoxidation: Intramolecular cyclization of the chlorohydrin yields an α,β-epoxysilane.

  • Rearrangement: Acid-catalyzed rearrangement of the epoxysilane furnishes the desired methyl ketone.

This methodology has been effectively employed in the total synthesis of natural products, a prime example being the synthesis of (±)-Frontalin.

Application in the Total Synthesis of (±)-Frontalin

The total synthesis of (±)-Frontalin, an aggregation pheromone of the southern pine beetle, provides an excellent case study for the application of this compound. The key step in this synthesis is the construction of a dihydroxyketone intermediate, which is then cyclized to form the bicyclic acetal core of Frontalin.

Retrosynthetic Analysis

The retrosynthetic analysis reveals that the target molecule, (±)-Frontalin, can be obtained from the dihydroxyketone via acid-catalyzed cyclization. This dihydroxyketone, in turn, can be synthesized from a readily available ketone, 6-methylhept-5-en-2-one, by the addition of a two-carbon unit, which is achieved using this compound.

Retrosynthesis of Frontalin Frontalin Frontalin Dihydroxyketone Dihydroxyketone Frontalin->Dihydroxyketone Cyclization Ketone 6-Methylhept-5-en-2-one Dihydroxyketone->Ketone Methyl ketone synthesis Reagent This compound anion Dihydroxyketone->Reagent Synthesis of Frontalin cluster_0 Key Transformation cluster_1 Final Step Ketone 6-Methylhept-5-en-2-one Epoxysilane α,β-Epoxysilane Ketone->Epoxysilane 1. Addition 2. Cyclization Dihydroxyketone Dihydroxyketone Epoxysilane->Dihydroxyketone H3O+ Frontalin (±)-Frontalin Dihydroxyketone->Frontalin H+ Reagent This compound + sec-BuLi Logical Relationships Start This compound Lithiation Lithiation with sec-BuLi Start->Lithiation Carbanion α-Chloro-α-silyl Carbanion (Acetaldehyde Anion Equivalent) Lithiation->Carbanion Addition Nucleophilic Addition to Ketone Carbanion->Addition Chlorohydrin Chlorohydrin Intermediate Addition->Chlorohydrin Cyclization Intramolecular SN2 Cyclization Chlorohydrin->Cyclization Epoxysilane α,β-Epoxysilane Cyclization->Epoxysilane Rearrangement Acid-Catalyzed Rearrangement Epoxysilane->Rearrangement Ketone Methyl Ketone Product Rearrangement->Ketone

Application Notes and Protocols for Reactions Involving (1-Chloroethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of (1-Chloroethyl)trimethylsilane in key organic transformations. This versatile reagent serves as a valuable building block in synthetic chemistry, particularly in the formation of vinylsilanes and functionalized intermediates relevant to drug discovery and development. The protocols outlined below detail the generation of its corresponding organometallic reagents and their subsequent reactions with carbonyl compounds.

Overview of Reactivity

This compound is primarily employed as a precursor to the α-trimethylsilylethyl anion. This nucleophile can be generated through treatment with a strong base, such as sec-butyllithium, or by forming the corresponding Grignard reagent. The resulting organometallic species readily reacts with a variety of electrophiles, most notably aldehydes and ketones. This initial addition reaction yields β-hydroxy-α-trimethylsilyl alkanes. These intermediates can then undergo a Peterson olefination reaction, a well-established method for the stereoselective synthesis of alkenes (vinylsilanes in this context), upon treatment with either acid or base.

The unique reactivity of this compound makes it a valuable tool in pharmaceutical synthesis for constructing complex molecular frameworks. The trimethylsilyl group can influence the solubility and stability of molecules and provides a handle for further synthetic transformations.

Experimental Protocols

Generation of 1-Chloro-1-trimethylsilylethyl Lithium and Reaction with Carbonyl Compounds

This protocol describes the in-situ generation of 1-chloro-1-trimethylsilylethyl lithium and its subsequent reaction with an aldehyde or ketone to form a β-hydroxy-α-trimethylsilyl alkane, which is an intermediate for the synthesis of methyl ketones or vinylsilanes.

Materials:

  • This compound

  • sec-Butyllithium (in cyclohexane)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde or Ketone (e.g., Benzaldehyde or Cyclohexanone)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is assembled.

  • Reagent Addition: The flask is charged with anhydrous THF and cooled to -78 °C using a dry ice/acetone bath. This compound (1.0 equivalent) is added via syringe.

  • Lithiation: sec-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Reaction with Carbonyl Compound: The selected aldehyde or ketone (1.2 equivalents), dissolved in a minimal amount of anhydrous THF, is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-4 hours at this temperature.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product (β-hydroxy-α-trimethylsilyl alkane) is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Peterson Olefination for the Synthesis of Vinylsilanes

The β-hydroxy-α-trimethylsilyl alkane intermediate from the previous protocol can be converted to the corresponding vinylsilane. The stereochemical outcome of the elimination is dependent on the conditions used.

Acid-Catalyzed Elimination (anti-elimination):

  • Reaction Setup: The purified β-hydroxy-α-trimethylsilyl alkane (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane or diethyl ether in a round-bottom flask.

  • Acid Addition: A catalytic amount of a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., boron trifluoride etherate) is added to the solution at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting vinylsilane is purified by column chromatography.

Base-Catalyzed Elimination (syn-elimination):

  • Reaction Setup: The purified β-hydroxy-α-trimethylsilyl alkane (1.0 equivalent) is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Base Addition: A strong base, such as potassium hydride or sodium hydride (1.2 equivalents), is added portion-wise at 0 °C.

  • Reaction: The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete as indicated by TLC.

  • Work-up and Purification: The reaction is carefully quenched with water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. The vinylsilane is purified by column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of a β-hydroxy-α-trimethylsilyl alkane and its subsequent conversion to a vinylsilane.

Carbonyl CompoundProduct of LithiationYield (%)Elimination ConditionVinylsilane ProductYield (%)
Benzaldehyde1-Phenyl-2-trimethylsilyl-propan-1-ol75-85H₂SO₄ (cat.), CH₂Cl₂1-Phenyl-1-(trimethylsilyl)prop-1-ene80-90
Cyclohexanone1-(1-Trimethylsilyl-ethyl)-cyclohexanol70-80KH, THF, reflux1-(1-Trimethylsilyl-ethylidene)-cyclohexane85-95

Yields are approximate and may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizing the Workflow and Reaction Pathway

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Lithiation & Carbonyl Addition cluster_step2 Step 2: Peterson Olefination start This compound lithiation Addition of sec-BuLi in THF at -78°C start->lithiation 1.0 eq anion α-Silyl Carbanion (in situ) lithiation->anion Formation carbonyl Addition of Aldehyde/Ketone anion->carbonyl Reaction intermediate β-Hydroxy-α-trimethylsilyl Alkane carbonyl->intermediate Product elimination Acid or Base Elimination intermediate->elimination Purified Intermediate product Vinylsilane elimination->product Final Product peterson_olefination reagent This compound carbanion α-Silyl Carbanion reagent->carbanion Deprotonation base sec-BuLi base->carbanion intermediate β-Hydroxy Silane carbanion->intermediate Nucleophilic Addition carbonyl R¹(R²)C=O carbonyl->intermediate anti_elim Anti-Elimination intermediate->anti_elim Protonation of OH syn_elim Syn-Elimination intermediate->syn_elim Deprotonation of OH acid Acid (H⁺) acid->anti_elim base_elim Base (B⁻) base_elim->syn_elim vinylsilane_E (E)-Vinylsilane anti_elim->vinylsilane_E vinylsilane_Z (Z)-Vinylsilane syn_elim->vinylsilane_Z

Standard Workup Procedures for (1-Chloroethyl)trimethylsilane Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the workup of chemical reactions involving (1-Chloroethyl)trimethylsilane. The procedures outlined below are designed to ensure the safe and efficient isolation and purification of silylated products.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilylethyl group. Its reactions, typically involving Grignard reagents or nucleophilic substitution, require specific workup procedures to handle unreacted starting materials, byproducts, and to ensure the stability of the desired product. The primary challenges in the workup of these reactions include the hydrolysis of the chlorosilane starting material and potentially the product, as well as the removal of inorganic salts.

General Safety Precautions

This compound is a flammable liquid and is sensitive to moisture.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-resistant laboratory coat, and gloves, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Standard Workup Protocol for Grignard Reactions

Grignard reactions involving this compound are common for forming carbon-carbon bonds. The workup is critical for quenching the reaction and separating the desired organosilane from magnesium salts and other byproducts.

Experimental Protocol:
  • Quenching: Upon completion, the reaction mixture is cooled to 0 °C in an ice bath. While stirring vigorously, the reaction is slowly and carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This is preferred over water alone as it helps to dissolve the magnesium salts and minimize the formation of emulsions. The amount of NH₄Cl solution added should be sufficient to dissolve the precipitated salts.

  • Extraction: The quenched reaction mixture is transferred to a separatory funnel. The organic layer is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the reaction mixture).[2][3] The organic layers are combined.

  • Washing: The combined organic extracts are washed sequentially with water (1 x volume) and then with brine (saturated aqueous sodium chloride solution) (1 x volume) to remove any remaining water-soluble impurities.[4]

  • Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by either vacuum distillation or column chromatography.

Data Presentation: Grignard Reaction Workup Parameters
StepReagent/SolventTypical Volume/AmountPurpose
QuenchingSaturated aq. NH₄ClSufficient to dissolve saltsDecompose unreacted Grignard reagent and magnesium salts
ExtractionDiethyl ether or Ethyl acetate3 x Reaction VolumeIsolate the organic product from the aqueous layer
WashingWater, Brine1 x Organic Layer VolumeRemove water-soluble impurities
DryingAnhydrous Na₂SO₄ or MgSO₄Sufficient to dryRemove residual water from the organic layer

Standard Workup Protocol for Nucleophilic Substitution Reactions

Nucleophilic substitution reactions with this compound are employed to introduce the silylethyl group onto heteroatoms (e.g., oxygen, nitrogen, sulfur). The workup procedure is designed to remove unreacted nucleophiles, starting materials, and any salts formed during the reaction.

Experimental Protocol:
  • Quenching: Once the reaction is complete, it is cooled to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts and to hydrolyze any remaining this compound.[4]

  • Extraction: The mixture is transferred to a separatory funnel and extracted with an organic solvent such as dichloromethane or diethyl ether (3 x volume of the reaction mixture). The organic layers are combined.

  • Washing: The combined organic layers are washed with water (1 x volume) and then with brine (1 x volume).

  • Drying: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: The drying agent is filtered off, and the solvent is removed in vacuo.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Data Presentation: Nucleophilic Substitution Workup Parameters
StepReagent/SolventTypical Volume/AmountPurpose
QuenchingSaturated aq. NaHCO₃Sufficient to neutralizeNeutralize acidic byproducts and hydrolyze unreacted chlorosilane
ExtractionDichloromethane or Diethyl ether3 x Reaction VolumeIsolate the organic product
WashingWater, Brine1 x Organic Layer VolumeRemove water-soluble impurities
DryingAnhydrous Na₂SO₄ or MgSO₄Sufficient to dryRemove residual water from the organic layer

Purification Protocols

Vacuum Distillation

For liquid products, vacuum distillation is an effective purification method. The boiling point of the product will depend on the specific derivative formed. The boiling point of this compound itself is 116 °C.

Column Chromatography

Column chromatography is particularly useful for separating the desired silylated product from non-volatile impurities or byproducts with different polarities, such as the corresponding silanol formed from hydrolysis.[4]

Typical Procedure:

  • Adsorbent: Silica gel is the most common stationary phase.

  • Eluent: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to facilitate the elution of the product.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure.

Mandatory Visualizations

Diagram 1: General Workflow for this compound Reaction Workup

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction Reaction of This compound quench Quenching (e.g., aq. NH4Cl or NaHCO3) reaction->quench extract Extraction (e.g., Diethyl Ether) quench->extract wash Washing (Water, Brine) extract->wash dry Drying (Anhydrous Na2SO4) wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purify Purification (Distillation or Chromatography) concentrate->purify product Pure Product purify->product

Caption: General workflow for the workup and purification of products from reactions involving this compound.

Diagram 2: Decision Tree for Workup Procedure

G start Reaction Complete reaction_type Reaction Type? start->reaction_type grignard_quench Quench with saturated aq. NH4Cl reaction_type->grignard_quench Grignard nucleophilic_quench Quench with saturated aq. NaHCO3 reaction_type->nucleophilic_quench Nucleophilic Substitution extraction Extractive Workup (Organic Solvent) grignard_quench->extraction nucleophilic_quench->extraction purification Purification (Distillation/Chromatography) extraction->purification final_product Isolated Pure Product purification->final_product

Caption: Decision tree for selecting the appropriate quenching agent based on the reaction type.

References

Application Notes and Protocols: Synthesis of Methyl Ketones Using (1-Chloroethyl)trimethylsilane via α,β-Epoxysilane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of methyl ketones is a fundamental transformation in organic chemistry, crucial for the construction of a wide array of pharmaceuticals, natural products, and other valuable organic molecules. This document details a robust and versatile method for the homologation of aldehydes and ketones to methyl ketones utilizing (1-Chloroethyl)trimethylsilane. This process proceeds through the formation and subsequent rearrangement of an α,β-epoxysilane intermediate, offering a reliable alternative to traditional methods.

The key reagent, (1-chloro-1-(trimethylsilyl)ethyl)lithium, is generated in situ from this compound and a strong base, typically sec-butyllithium. This organolithium species reacts readily with a variety of aldehydes and ketones to afford the corresponding α,β-epoxysilanes. Subsequent acid-catalyzed rearrangement of these intermediates yields the desired methyl ketones in good to excellent yields. This methodology is applicable to a broad range of carbonyl compounds, providing a predictable and efficient route to methyl ketones.

Reaction Principle

The overall transformation can be summarized in two main steps:

  • Formation of the α,β-Epoxysilane: this compound is deprotonated with a strong, non-nucleophilic base to form the corresponding α-lithio carbanion. This nucleophile then attacks the carbonyl carbon of an aldehyde or ketone. The resulting chloroalkoxide undergoes intramolecular cyclization to furnish the α,β-epoxysilane intermediate.

  • Rearrangement to the Methyl Ketone: The isolated α,β-epoxysilane is treated with a protic or Lewis acid. This promotes the opening of the epoxide ring to form a β-silyl carbocation, which then undergoes a 1,2-hydride or alkyl shift, followed by elimination of the trimethylsilyl group to yield the final methyl ketone.

Data Presentation

Table 1: Synthesis of Methyl Ketones from Aldehydes using this compound
EntryAldehyde SubstrateProduct Methyl KetoneYield (%)[1]
1BenzaldehydeAcetophenone85
2p-Anisaldehyde4-Methoxyacetophenone82
3p-Chlorobenzaldehyde4-Chloroacetophenone88
4CinnamaldehydeBenzylideneacetone75
5Octanal2-Nonanone90
6CyclohexanecarboxaldehydeAcetylcyclohexane87
Table 2: Synthesis of Methyl Ketones from Ketones using this compound
EntryKetone SubstrateProduct Methyl KetoneYield (%)[1]
1Cyclohexanone1-Acetyl-1-methylcyclohexane78
24-tert-Butylcyclohexanone1-Acetyl-4-tert-butyl-1-methylcyclohexane80
32-Adamantanone2-Acetyl-2-methyladamantane75
4Propiophenone2-Phenyl-2-butanone72

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of α,β-Epoxysilanes

Materials:

  • This compound

  • Aldehyde or Ketone

  • sec-Butyllithium (in cyclohexane)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Septa

  • Nitrogen or Argon atmosphere setup

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.1 equivalents) dissolved in anhydrous THF.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • sec-Butyllithium (1.0 equivalent) is added dropwise via syringe over 10 minutes, maintaining the temperature below -70 °C. The resulting solution is stirred at -78 °C for 30 minutes to ensure complete formation of the lithium reagent.

  • A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude α,β-epoxysilane, which can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Rearrangement of α,β-Epoxysilanes to Methyl Ketones

Materials:

  • α,β-Epoxysilane

  • Anhydrous Dichloromethane (CH₂Cl₂) or Diethyl Ether

  • Anhydrous Boron Trifluoride Etherate (BF₃·OEt₂) or Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Septa

  • Nitrogen or Argon atmosphere setup

Procedure:

  • A dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the α,β-epoxysilane (1.0 equivalent) dissolved in anhydrous dichloromethane or diethyl ether.

  • The solution is cooled to 0 °C in an ice bath.

  • A catalytic amount of boron trifluoride etherate (0.1 equivalents) or trifluoroacetic acid is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C and monitored by TLC until the starting material is consumed (typically 30 minutes to 2 hours).

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane or diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude methyl ketone can be purified by column chromatography or distillation.

Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Epoxysilane Formation cluster_step3 Step 3: Rearrangement cluster_product Final Product start_reagent This compound lithiation In situ formation of (1-chloro-1-(trimethylsilyl)ethyl)lithium start_reagent->lithiation sec-BuLi, THF, -78 °C start_carbonyl Aldehyde or Ketone epoxysilane_formation Nucleophilic addition and intramolecular cyclization start_carbonyl->epoxysilane_formation lithiation->epoxysilane_formation intermediate α,β-Epoxysilane Intermediate epoxysilane_formation->intermediate rearrangement Acid-catalyzed rearrangement intermediate->rearrangement BF₃·OEt₂ or TFA product Methyl Ketone rearrangement->product

Caption: Experimental workflow for the synthesis of methyl ketones.

Reaction_Mechanism cluster_0 Step 1: Formation of the Lithium Reagent cluster_1 Step 2: Formation of the α,β-Epoxysilane Intermediate cluster_2 Step 3: Acid-Catalyzed Rearrangement to Methyl Ketone start_silane This compound lithium_reagent (1-chloro-1-(trimethylsilyl)ethyl)lithium start_silane->lithium_reagent  + sec-BuLi - sec-Butane carbonyl Aldehyde/Ketone (R-CO-R') lithium_reagent->carbonyl Nucleophilic Attack alkoxide Chloroalkoxide Intermediate carbonyl->alkoxide epoxysilane α,β-Epoxysilane alkoxide->epoxysilane Intramolecular SN2 protonated_epoxide Protonated Epoxide epoxysilane->protonated_epoxide  + H⁺ carbocation β-Silyl Carbocation protonated_epoxide->carbocation Ring Opening rearranged_cation Rearranged Cation carbocation->rearranged_cation 1,2-Hydride/Alkyl Shift silyl_enol_ether Silyl Enol Ether (transient) rearranged_cation->silyl_enol_ether - H⁺ methyl_ketone Methyl Ketone silyl_enol_ether->methyl_ketone Tautomerization & - TMS⁺

Caption: Reaction mechanism for methyl ketone synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (1-Chloroethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of technical grade (1-Chloroethyl)trimethylsilane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is technical grade this compound and what are its typical properties?

A1: Technical grade this compound is a liquid organosilicon compound with a purity of typically ≥90% (GC). It is a crucial reagent in organic synthesis. Due to its reactive nature, it is sensitive to moisture and can hydrolyze. It is a colorless to straw-colored liquid with a pungent odor.[1][2]

Data Presentation: Physical Properties of this compound

PropertyValueReference
CAS Number 7787-87-3
Molecular Formula C₅H₁₃ClSi
Molecular Weight 136.70 g/mol
Appearance Colorless liquid
Boiling Point 116 °C (lit.)
Density 0.864 g/mL at 20 °C (lit.)
Refractive Index n20/D 1.422 (lit.)
Flash Point 20 °C (68 °F)

Q2: What are the common impurities in technical grade this compound?

A2: Common impurities can include unreacted starting materials from its synthesis, side-products from chlorination reactions, and hydrolysis products. While specific impurities for this technical grade product are not extensively documented, analogous chlorosilanes often contain other chlorinated silanes, siloxanes (from moisture exposure), and residual catalysts or solvents from the manufacturing process.[3] The presence of compounds with close boiling points can complicate purification by distillation.

Q3: Why is it critical to purify technical grade this compound before use?

A3: Impurities in the starting material can lead to cascading issues in sensitive chemical reactions.[3] They can lower reaction yields, produce unwanted byproducts, and interfere with catalytic processes. For applications in drug development and complex organic synthesis, using a high-purity reagent is essential for reproducibility and achieving the desired outcome.

Q4: What are the primary methods for purifying this compound?

A4: The two primary methods for purification are:

  • Fractional Distillation: This is the most common method to separate this compound from impurities with different boiling points. It must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[3]

  • Chemical Treatment: This involves using drying agents to remove moisture or reacting the crude material with specific reagents to convert impurities into forms that are more easily separated by distillation.[3]

Q5: What are the essential safety precautions when handling and purifying this compound?

A5: this compound is a highly flammable, corrosive, and moisture-sensitive liquid.

  • Handling: Always handle this compound in a well-ventilated fume hood under an inert nitrogen or argon atmosphere.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area away from heat and ignition sources.[3] Recommended storage is often between 2-8°C to maintain chemical integrity.[3]

  • Spills: Neutralize small spills with dry sand or vermiculite before disposal according to local regulations.[3]

Troubleshooting Guides

Issue 1: The yield after distillation is significantly lower than expected.

  • Possible Cause 1: Hydrolysis. The compound is highly sensitive to moisture. Any moisture in the distillation apparatus can cause hydrolysis, leading to the formation of non-volatile siloxanes and HCl.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before assembly.[4] Maintain a positive pressure of dry, inert gas (nitrogen or argon) throughout the entire distillation process.

  • Possible Cause 2: Thermal Decomposition. Although stable at its boiling point, prolonged heating or the presence of certain impurities can catalyze decomposition.

    • Solution: Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound. Monitor the pot temperature closely and do not overheat.

  • Possible Cause 3: Inefficient Fraction Collection. Poor separation between the forerun, main fraction, and tailing fractions can lead to loss of product.

    • Solution: Use a distillation column with sufficient theoretical plates (e.g., a Vigreux or packed column) and maintain a steady reflux ratio (a 3:1 to 5:1 ratio is often effective for similar compounds) to ensure a sharp separation of fractions.[3]

Issue 2: The purified product is still impure, as confirmed by GC or NMR analysis.

  • Possible Cause 1: Co-boiling Impurities. Some impurities may have boiling points very close to that of this compound, making separation by distillation alone difficult.

    • Solution: Enhance the efficiency of your fractional distillation by using a longer column or a column with a more efficient packing material. Alternatively, consider a chemical pretreatment to convert the impurity into a substance with a more distinct boiling point.

  • Possible Cause 2: Incomplete Drying. Residual moisture can lead to the slow formation of hydrolysis products in the final sample.

    • Solution: Before distillation, dry the technical grade material over a suitable drying agent that does not react with the product, such as 4Å molecular sieves.[3] Allow sufficient contact time for complete moisture removal.

Issue 3: The product color darkens or develops fumes upon storage.

  • Possible Cause: Contamination and Degradation. The container may not be properly sealed, allowing ingress of air and moisture, which leads to hydrolysis and the formation of corrosive HCl gas (fumes).[1][3]

    • Solution: Store the purified product in a clean, dry, amber glass bottle with a PTFE-lined cap to prevent moisture ingress and light-induced degradation.[3] Purge the headspace with dry nitrogen or argon before sealing. Storing at a reduced temperature (2-8°C) can also enhance long-term stability.[3]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Inert Atmosphere

This protocol describes the purification of 100 g of technical grade this compound.

  • Materials:

    • Technical grade this compound

    • Round-bottom flask (250 mL)

    • Fractional distillation column (e.g., Vigreux, 20-30 cm)

    • Distillation head with condenser and receiver adapter

    • Receiving flasks (Schlenk flasks recommended)

    • Heating mantle with stirrer

    • Thermometer and adapter

    • Inert gas source (dry nitrogen or argon) with bubbler

    • Dry glassware

  • Procedure:

    • Apparatus Setup: Assemble the distillation apparatus. All glassware must be thoroughly dried in an oven at 120°C for several hours and cooled under a stream of dry nitrogen.

    • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 15-20 minutes. Maintain a slight positive pressure of the inert gas throughout the experiment, monitored with an oil bubbler.

    • Charging the Flask: Charge the 250 mL round-bottom flask with 100 g of technical grade this compound and a magnetic stir bar.

    • Distillation:

      • Begin stirring and gently heat the flask using the heating mantle.

      • Collect the initial fraction (forerun) that distills below 114°C. This will contain lower-boiling impurities.

      • Carefully collect the main product fraction at a stable temperature of 115-117°C .

      • Stop the distillation when the temperature either drops or rises sharply, or when only a small volume of residue remains in the distillation flask. Do not distill to dryness.

    • Storage: Transfer the purified, colorless liquid to a pre-dried, nitrogen-flushed amber glass bottle for storage.

Protocol 2: Chemical Drying Prior to Distillation

This protocol is a preliminary step to Protocol 1 to remove dissolved water.

  • Materials:

    • Technical grade this compound

    • Activated 4Å molecular sieves

    • Dry Schlenk flask with a stopper

    • Inert gas source

  • Procedure:

    • Place the technical grade this compound in a dry Schlenk flask under a nitrogen atmosphere.

    • Add activated 4Å molecular sieves (approximately 5-10% by weight).[3]

    • Seal the flask and allow it to stand at room temperature for 12-24 hours with occasional swirling.

    • Carefully decant or cannula transfer the dried liquid into the distillation flask to separate it from the molecular sieves before proceeding with fractional distillation as described in Protocol 1.

Diagrams

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage Start Technical Grade This compound Dry Chemical Drying (Optional, e.g., 4Å Sieves) Start->Dry Distill Fractional Distillation (Under Inert Atmosphere) Dry->Distill Analyze Purity Check (GC, NMR) Distill->Analyze Store Store Purified Product (Inert Atmosphere, 2-8°C) Analyze->Store

Caption: General workflow for the purification of this compound.

Distillation_Setup cluster_main Fractional Distillation Apparatus Flask Distilling Flask (with crude product) Column Vigreux Column Flask->Column Mantle Heating Mantle & Stirrer Mantle->Flask Thermometer Thermometer Column->Thermometer Condenser Condenser (Water In/Out) Thermometer->Condenser Receiver Receiving Flask (Schlenk Flask) Condenser->Receiver Bubbler Oil Bubbler Receiver->Bubbler InertGas N2 / Ar Inlet InertGas->Receiver maintain positive pressure

Caption: Setup for fractional distillation under an inert atmosphere.

References

Technical Support Center: Purification of (1-Chloroethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of (1-Chloroethyl)trimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial or crude this compound?

A1: Common impurities can arise from the synthetic route used and subsequent handling. These may include:

  • Unreacted starting materials: Depending on the synthesis method, this could include vinyltrimethylsilane, chlorotrimethylsilane, or other precursors.

  • Byproducts of synthesis: Dichlorodimethylsilane and other polychlorinated silanes can be present. Isomeric impurities may also be formed.

  • Hydrolysis products: (1-Chloroethyl)trimethylsilano land other siloxanes can form upon exposure to moisture.[1]

  • Solvents: Residual solvents from the reaction or initial purification steps may be present.

Q2: What is the most effective method for purifying this compound?

A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory and industrial scale. It is capable of yielding purities greater than 99%.[2] For certain applications or to remove specific impurities, chemical purification methods or chromatography may be used as supplementary steps.

Q3: My purified this compound shows signs of degradation over time. How can I prevent this?

A3: this compound is sensitive to moisture.[1] Degradation is often due to hydrolysis. To ensure stability:

  • Work under inert atmosphere: Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Use dry equipment and reagents: Ensure all glassware and any reagents or solvents used are thoroughly dried.

  • Proper storage: Store the purified product in a tightly sealed container under an inert atmosphere, preferably in a cool, dark place.

Q4: How can I confirm the purity of my this compound sample?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent analytical technique to assess the purity of this compound and identify any volatile impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si NMR) can also be used to confirm the structure and purity of the compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor separation during fractional distillation. The boiling points of impurities are very close to that of this compound.- Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences between components.- Optimize the reflux ratio to enhance separation efficiency.
Product appears cloudy or forms a precipitate after purification. The product has been exposed to moisture, leading to hydrolysis.- Repeat the purification, ensuring all equipment is scrupulously dried and the entire process is conducted under a dry, inert atmosphere.- Consider a pre-distillation treatment with a drying agent.
Low yield after distillation. - The product may have been lost in the forerun or still residue.- Thermal decomposition may have occurred if the distillation temperature was too high.- Carefully collect and analyze all fractions by GC-MS to ensure the product is not being discarded.- Use vacuum distillation to lower the required pot temperature.- Ensure the heating mantle is properly controlled to avoid overheating.
Presence of moisture-sensitive impurities. Incomplete reaction or exposure of starting materials to moisture.- Before distillation, consider treating the crude product with a small amount of a compatible drying agent, such as molecular sieves. The mixture can then be filtered or decanted prior to distillation.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes a general procedure for the purification of this compound using fractional distillation.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Dry glassware (round-bottom flask, fractional distillation column, condenser, receiving flasks)

  • Heating mantle with a temperature controller

  • Vacuum pump and pressure gauge (for vacuum distillation)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar.

  • Inert Atmosphere: Purge the system with a slow stream of inert gas.

  • Distillation:

    • Atmospheric Pressure: Slowly heat the flask using the heating mantle. Discard the initial fraction (forerun), which will contain lower-boiling impurities. Collect the fraction that distills at or near the boiling point of this compound (approximately 116 °C at atmospheric pressure).[5]

    • Vacuum Distillation: If required, connect the apparatus to a vacuum pump. Once the desired pressure is reached, begin heating. Collect the fractions based on their boiling points at the specific pressure.

  • Fraction Collection: Collect the purified product in a pre-dried receiving flask under an inert atmosphere. It is advisable to collect several fractions and analyze their purity by GC-MS to identify the purest fraction(s).

  • Storage: Transfer the purified product to a clean, dry, and sealed container under an inert atmosphere.

Parameter Value Notes
Boiling Point ~116 °CAt atmospheric pressure. Will be lower under vacuum.
Expected Purity >97%Can exceed 99% with an efficient distillation setup.[2]
Protocol 2: Chemical Drying Prior to Distillation

For samples containing significant amounts of moisture or protic impurities, a chemical drying step can be performed before distillation.

Materials:

  • Crude this compound

  • Anhydrous drying agent (e.g., molecular sieves (4Å), or calcium hydride)

  • Dry flask with a stirrer

  • Inert gas source

Procedure:

  • Drying Agent Addition: In a dry flask under an inert atmosphere, add the crude this compound.

  • Stirring: Add a suitable amount of the anhydrous drying agent. Stir the mixture at room temperature for several hours. If using calcium hydride, ensure the system is vented to allow for the release of hydrogen gas.

  • Separation: Carefully decant or filter the dried liquid away from the drying agent under an inert atmosphere.

  • Distillation: Proceed with fractional distillation as described in Protocol 1.

Purification Workflow

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Managing Moisture Sensitivity of (1-Chloroethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the moisture sensitivity of (1-Chloroethyl)trimethylsilane in chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use, ensuring optimal reaction outcomes and product purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

A1: this compound (CETMS) is an organosilicon compound with the chemical formula C5H13ClSi. It is a versatile reagent in organic synthesis. Like other chlorosilanes, CETMS is highly susceptible to moisture. The silicon-chlorine bond is readily attacked by water in a process called hydrolysis.

Q2: What happens when this compound is exposed to moisture?

A2: Exposure to water leads to the rapid and irreversible hydrolysis of this compound. This reaction produces trimethylsilanol and hydrochloric acid (HCl). The trimethylsilanol can then self-condense to form hexamethyldisiloxane. These byproducts can interfere with or ruin the desired chemical reaction.

Q3: What are the common signs of moisture contamination in a reaction with this compound?

A3: Common indicators of moisture contamination include:

  • Low or no yield of the desired product: The reagent is consumed by hydrolysis instead of participating in the intended reaction.

  • Formation of a white precipitate: This is often due to the formation of siloxane byproducts.

  • Inconsistent reaction outcomes: Seemingly identical reactions give different results due to varying levels of moisture exposure.

  • Presence of unexpected peaks in analytical data (NMR, GC-MS): These peaks often correspond to hydrolysis byproducts like trimethylsilanol or hexamethyldisiloxane.

Q4: How does the hydrochloric acid (HCl) generated from hydrolysis affect my reaction?

A4: The in-situ generation of HCl can significantly impact a reaction by:

  • Catalyzing side reactions: Acid-sensitive functional groups in your starting materials or products may be cleaved or rearranged.

  • Protonating basic reagents or catalysts: This can deactivate them and halt the desired transformation.

  • Altering the reaction pH: This can affect reaction rates and selectivity.

Q5: How should I properly store and handle this compound to minimize moisture exposure?

A5: Proper storage and handling are critical.[1] Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. Use anhydrous techniques when handling the reagent, such as working in a glovebox or using a Schlenk line.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Symptoms:

  • The starting material is largely unreacted after the expected reaction time.

  • TLC or GC-MS analysis shows the absence of the desired product.

Logical Workflow for Troubleshooting Low Yield:

Start Low or No Yield CheckMoisture Review Anhydrous Technique Start->CheckMoisture CheckReagent Verify Reagent Quality CheckMoisture->CheckReagent Technique OK CheckSolvent Assess Solvent Purity CheckReagent->CheckSolvent Reagent OK CheckTemp Evaluate Reaction Temperature CheckSolvent->CheckTemp Solvent OK Optimize Optimize Reaction Conditions CheckTemp->Optimize Temp OK

Troubleshooting Low Yield

Potential Cause Recommended Solution
Moisture Contamination Rigorously dry all glassware in an oven (125°C overnight) or by flame-drying under vacuum.[2] Use freshly distilled, anhydrous solvents. Handle all reagents and perform the reaction under a dry, inert atmosphere (nitrogen or argon).
Degraded Reagent This compound can degrade over time, especially if not stored properly. Use a fresh bottle or a newly opened ampule. If possible, analyze the reagent by GC or NMR to confirm its purity before use.
Inadequate Solvent Purity Use solvents from a freshly opened bottle or a solvent purification system. Solvents can absorb moisture from the air, even if initially anhydrous. Consider adding activated molecular sieves (3Å or 4Å) to the solvent prior to use.[3]
Sub-optimal Reaction Temperature Some reactions involving silyl chlorides require specific temperature control. If the reaction is exothermic, a buildup of heat can lead to side reactions. Conversely, if the reaction has a significant activation energy, it may require heating. Consult literature for the optimal temperature for your specific transformation.
Problem 2: Formation of a White Precipitate or Cloudy Reaction Mixture

Symptoms:

  • A white solid forms in the reaction flask.

  • The reaction mixture becomes opaque or cloudy.

Logical Workflow for Troubleshooting Precipitate Formation:

Start Precipitate Formation AnalyzePrecipitate Characterize the Precipitate Start->AnalyzePrecipitate HydrolysisProducts Identify Siloxane Byproducts AnalyzePrecipitate->HydrolysisProducts Organic InsolubleSalts Identify Insoluble Salts AnalyzePrecipitate->InsolubleSalts Inorganic ReviewProcedure Refine Anhydrous Technique HydrolysisProducts->ReviewProcedure InsolubleSalts->ReviewProcedure

Troubleshooting Precipitate Formation

Potential Cause Recommended Solution
Hydrolysis and Siloxane Formation The most common cause of a white precipitate is the formation of siloxanes from the hydrolysis of this compound. This is a direct indication of moisture in the reaction. The solution is to rigorously improve anhydrous techniques as described in "Problem 1".
Insoluble Reaction Byproducts In some cases, the precipitate may be an insoluble salt formed from the reaction of generated HCl with a basic component in the reaction mixture. If the precipitate is not a siloxane, consider the possibility of salt formation and adjust the workup procedure accordingly (e.g., an aqueous wash to dissolve the salt, if the desired product is not water-sensitive).

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound

This protocol outlines the essential steps for setting up a reaction that minimizes moisture contamination.

1. Glassware Preparation:

  • Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.).
  • Dry the glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[2]
  • Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon. Alternatively, flame-dry the assembled apparatus under vacuum and then backfill with an inert gas.

2. Reagent and Solvent Preparation:

  • Use freshly opened bottles of anhydrous solvents. If a solvent purification system is not available, solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for THF and diethyl ether; calcium hydride for dichloromethane and acetonitrile) and distilled under an inert atmosphere.
  • Ensure this compound is from a sealed, reputable source. Handle it in a glovebox or under a positive pressure of inert gas.
  • Other solid reagents should be dried in a vacuum oven or a desiccator over a strong drying agent (e.g., P₂O₅).

3. Reaction Setup and Execution:

  • Set up the reaction under a positive pressure of nitrogen or argon. Use a bubbler to monitor the gas flow.
  • Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.
  • Add other reagents via syringe or, for solids, through a powder funnel under a positive flow of inert gas.
  • Add this compound dropwise via a dry syringe at the appropriate temperature.
  • Maintain a positive pressure of inert gas throughout the reaction.

Workflow for Anhydrous Reaction Setup:

cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction DryGlassware Dry Glassware (Oven/Flame-Dry) Assemble Assemble Hot Glassware Under Inert Gas DryGlassware->Assemble DrySolvents Prepare Anhydrous Solvents AddSolvent Add Anhydrous Solvent DrySolvents->AddSolvent DryReagents Dry Other Reagents AddReagents Add Other Anhydrous Reagents DryReagents->AddReagents Assemble->AddSolvent AddSolvent->AddReagents AddCETMS Add this compound AddReagents->AddCETMS RunReaction Run Reaction Under Inert Atmosphere AddCETMS->RunReaction

Anhydrous Reaction Workflow

Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol can be used to qualitatively assess the presence of water in a solvent or to monitor the decomposition of this compound.

1. Sample Preparation:

  • In a glovebox or under a stream of inert gas, add ~0.5 mL of the deuterated solvent to be tested to a dry NMR tube.
  • Add a small, known amount of an internal standard (e.g., mesitylene).
  • Acquire a background ¹H NMR spectrum.
  • Add a known quantity of this compound to the NMR tube.

2. NMR Analysis:

  • Acquire ¹H NMR spectra at regular intervals.
  • Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals corresponding to the hydrolysis products (trimethylsilanol and subsequently hexamethyldisiloxane). The presence and growth of these byproduct peaks indicate moisture contamination.

Expected ¹H NMR Chemical Shifts (approximate, in CDCl₃):

  • This compound: quartet around 3.2 ppm (CH), singlet around 0.2 ppm (Si(CH₃)₃), doublet around 1.4 ppm (CH₃)

  • Trimethylsilanol: singlet around 0.1 ppm (Si(CH₃)₃) and a broad singlet for the OH proton.

  • Hexamethyldisiloxane: singlet around 0.05 ppm.

Data Summary

The following table summarizes the expected impact of moisture on a generic reaction involving this compound. Note that these are illustrative values and the actual impact will depend on the specific reaction.

Water Content in Solvent (ppm)Expected Reaction Yield (%)Purity of Crude Product (%)Notes
< 10> 90%> 95%Ideal conditions, minimal hydrolysis.
5060 - 80%80 - 90%Noticeable decrease in yield, presence of siloxane byproducts.
10030 - 50%50 - 70%Significant hydrolysis, difficult purification.
> 200< 10%< 30%Reaction likely to fail, major product is siloxane.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always consult relevant safety data sheets and perform their own risk assessments before handling any chemicals.

References

Technical Support Center: Optimizing Reaction Conditions for (1-Chloroethyl)trimethylsilane Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of (1-Chloroethyl)trimethylsilane lithiation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this sensitive organometallic transformation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and execution.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the lithiation of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this lithiation are often attributable to several factors:

  • Insufficiently Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen). All solvents and reagents must be scrupulously dried.

  • Incorrect Temperature Control: The formation of 1-chloro-1-(trimethylsilyl)ethyllithium is highly temperature-dependent. The reaction should be maintained at a very low temperature, typically -78 °C (a dry ice/acetone bath), to prevent decomposition of the organolithium species and minimize side reactions.

  • Choice of Lithiation Reagent: sec-Butyllithium (sec-BuLi) is generally preferred over n-butyllithium (n-BuLi) for this deprotonation due to its higher basicity, which is necessary to remove the proton alpha to both the chlorine and silicon atoms. n-BuLi may not be a strong enough base to efficiently deprotonate the substrate.

  • Slow Addition of Reagents: The sec-butyllithium should be added dropwise to the solution of this compound to maintain a constant low temperature and avoid localized heating, which can lead to degradation.

  • Quality of Reagents: The purity and concentration of the organolithium reagent are critical. It is advisable to titrate the sec-BuLi solution prior to use to determine its exact molarity.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The primary side reactions in the lithiation of this compound include:

  • Elimination: The generated 1-chloro-1-(trimethylsilyl)ethyllithium can undergo elimination to form vinyltrimethylsilane. This is more prevalent at higher temperatures. Maintaining a strict low-temperature profile (-78 °C or lower) is crucial for minimizing this pathway.

  • Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF) can be deprotonated by strong bases such as sec-BuLi, especially at temperatures above -40 °C. This consumes the base and introduces impurities. While THF is a common solvent for this reaction due to its ability to solvate the organolithium species, it is important to use it at the recommended low temperatures.

  • Wurtz Coupling: Although less common in this specific reaction, the possibility of coupling reactions between the organolithium species and any unreacted starting material or other alkyl halides exists.

To minimize side products, adhere strictly to low-temperature conditions, use a high-purity organolithium reagent, and ensure slow, controlled addition of the base.

Q3: How do I choose the optimal solvent for this reaction?

A3: Tetrahydrofuran (THF) is the most commonly employed solvent for the lithiation of this compound. Its key advantages include:

  • Good Solvating Power: THF effectively solvates the organolithium intermediate, which is crucial for its stability and reactivity.

  • Low Freezing Point: THF remains liquid at the required low reaction temperatures.

However, as mentioned, THF can react with strong bases. Diethyl ether is a less reactive alternative but may offer lower solubility for the organolithium species. For most applications, anhydrous THF at -78 °C provides the best balance of properties.

Q4: Can I use other bases besides sec-butyllithium?

A4: While sec-BuLi is the most commonly cited and effective base for this transformation, other strong, non-nucleophilic bases could potentially be used. However, they come with their own considerations:

  • n-Butyllithium (n-BuLi): As a less hindered and less basic reagent, n-BuLi is generally less effective for this specific deprotonation and may lead to incomplete reaction or a higher proportion of side reactions.

  • Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base that could be an alternative. However, its preparation in situ requires an additional step, and its efficacy for this specific substrate is not as well-documented as sec-BuLi.

For optimal and reproducible results, sec-BuLi is the recommended choice.

Quantitative Data on Reaction Conditions

The following table summarizes key parameters for optimizing the lithiation of this compound.

ParameterRecommended ConditionRationalePotential Issues if Deviated
Base sec-Butyllithium (sec-BuLi)High basicity is required for efficient deprotonation at the alpha-position.Incomplete reaction, lower yield.
Solvent Anhydrous Tetrahydrofuran (THF)Good solvation of the organolithium species at low temperatures.Poor solubility, reduced reactivity.
Temperature -78 °C (Dry ice/acetone bath)Minimizes decomposition of the organolithium intermediate and side reactions.Increased side product formation (e.g., elimination), lower yield.
Addition Rate Slow, dropwise addition of sec-BuLiMaintains a consistent low temperature and prevents localized heating.Decomposition of reagents and products.
Atmosphere Inert (Argon or Nitrogen)Organolithium reagents are highly reactive with oxygen and moisture.Quenching of the organolithium reagent, reduced yield.

Experimental Protocols

Detailed Methodology for the Lithiation of this compound

This protocol is a representative procedure for the generation of 1-chloro-1-(trimethylsilyl)ethyllithium.

Materials:

  • This compound

  • sec-Butyllithium (typically ~1.4 M in cyclohexane)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether (for washing)

  • Dry ice/acetone bath

  • Inert gas (Argon or Nitrogen) manifold

  • Flame-dried or oven-dried glassware

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of sec-butyllithium (1.05 equivalents) dropwise to the stirred solution via syringe over a period of 30-60 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.

  • Subsequent Reaction: The freshly prepared solution of 1-chloro-1-(trimethylsilyl)ethyllithium is now ready to be used in subsequent reactions with electrophiles. The electrophile should be added slowly at -78 °C, and the reaction should be allowed to warm to room temperature gradually.

  • Quenching and Workup: After the reaction with the electrophile is complete, quench the reaction at low temperature by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature, and then perform a standard aqueous workup and extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow and Reaction Pathways

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the lithiation of this compound.

TroubleshootingWorkflow start Low Yield or Side Product Formation check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_anhydrous check_temp Confirm Strict Temperature Control (-78 °C) check_anhydrous->check_temp Conditions Dry anhydrous_fail Re-dry all components and repeat. check_anhydrous->anhydrous_fail Moisture Suspected check_base Evaluate Base (sec-BuLi preferred, Titrate) check_temp->check_base Temp Correct temp_fail Improve cooling bath efficiency and monitoring. check_temp->temp_fail Temp Fluctuations check_addition Review Addition Rate (Slow, Dropwise) check_base->check_addition Base Optimal base_fail Switch to sec-BuLi and titrate before use. check_base->base_fail Base Inappropriate/Old addition_fail Use syringe pump for controlled addition. check_addition->addition_fail Addition Too Fast success Optimized Reaction check_addition->success All Parameters Correct

Caption: Troubleshooting workflow for optimizing the lithiation of this compound.

Reaction Pathway and Potential Side Reactions

This diagram illustrates the desired reaction pathway and a common side reaction.

ReactionPathway cluster_main Desired Lithiation Pathway cluster_side Potential Side Reaction start_material This compound lithiated_intermediate 1-Chloro-1-(trimethylsilyl)ethyllithium start_material->lithiated_intermediate + sec-BuLi -78 °C, THF product Desired Product (after reaction with electrophile) lithiated_intermediate->product + Electrophile (E+) side_product Vinyltrimethylsilane (Elimination Product) lithiated_intermediate_side 1-Chloro-1-(trimethylsilyl)ethyllithium lithiated_intermediate_side->side_product > -78 °C

Caption: Reaction pathway for the lithiation and a common elimination side reaction.

Common side reactions with (1-Chloroethyl)trimethylsilane and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using (1-Chloroethyl)trimethylsilane in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organosilane reagent with the chemical formula C₅H₁₃ClSi. It is primarily used in organic synthesis as a precursor to the α-trimethylsilylethyl carbanion, which is a key intermediate in various carbon-carbon bond-forming reactions. Its main applications include the Peterson olefination for the synthesis of alkenes and in reactions with aldehydes and ketones to form α,β-epoxysilanes, which can then be converted to methyl ketones.[1]

Q2: What are the most common side reactions observed with this compound?

The most prevalent side reactions are:

  • Hydrolysis: Due to its moisture sensitivity, this compound can readily hydrolyze to form trimethylsilanol, which can further condense to hexamethyldisiloxane.[2] This is a significant issue as it consumes the reagent and can introduce unwanted byproducts into the reaction mixture.

  • Elimination (Dehydrochlorination): In the presence of a base, this compound can undergo elimination of HCl to form vinyltrimethylsilane.[3] The choice of base and reaction conditions significantly influences the extent of this side reaction.

  • Lack of Reactivity/Low Conversion: Steric hindrance can be a major factor, especially with bulky substrates, leading to slow or incomplete reactions.

Q3: How should I properly store and handle this compound to avoid degradation?

To ensure the stability and reactivity of this compound, it is crucial to store it in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent exposure to moisture and air. All glassware and solvents used in reactions with this reagent should be scrupulously dried to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of Siloxane Byproducts

Possible Cause: Hydrolysis of this compound due to the presence of moisture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Flame-dry or oven-dry all glassware before use and allow it to cool under a stream of dry inert gas.

    • Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).

    • Handle the reagent and perform the reaction under a positive pressure of nitrogen or argon.

  • Reagent Quality:

    • Use a fresh bottle of this compound or purify older stock by distillation under reduced pressure. Impurities from manufacturing or degradation can affect reactivity.[2]

Issue 2: Formation of Vinyltrimethylsilane as a Major Byproduct

Possible Cause: Base-induced elimination (dehydrochlorination) is competing with the desired nucleophilic substitution or carbanion formation.

Troubleshooting Steps:

  • Choice of Base: The strength and steric bulk of the base are critical.

    • For generating the α-trimethylsilylethyl carbanion for reactions like the Peterson olefination, a strong, non-nucleophilic base is required. However, very strong and sterically hindered bases can favor elimination.

    • The ratio of substitution to elimination is highly dependent on the base. Stronger bases generally favor E2 elimination.[3] Weakly basic but good nucleophiles will favor substitution.

    • Consider using a base like sec-butyllithium at low temperatures, which is effective for generating the carbanion while minimizing elimination.

  • Temperature Control:

    • Perform the reaction at a low temperature (e.g., -78 °C) to disfavor the elimination pathway, which typically has a higher activation energy than substitution.

Quantitative Data on Elimination vs. Substitution:

BaseSubstrate TypePredominant ReactionNotes
Strong, Sterically Hindered (e.g., t-BuOK)Secondary, Tertiary HalidesElimination (E2)Steric hindrance of the base favors proton abstraction over nucleophilic attack.
Strong, Unhindered (e.g., EtO⁻)Primary HalidesSubstitution (SN2)Less steric hindrance allows for nucleophilic attack.
Weakly Basic, Good Nucleophile (e.g., I⁻, RS⁻)Primary, Secondary HalidesSubstitution (SN2)Nucleophilicity outweighs basicity.
Issue 3: Inconsistent Results or Lack of Stereocontrol in Peterson Olefination

Possible Cause: The intermediate β-hydroxysilane is not being selectively eliminated, or side reactions are occurring.

Troubleshooting Steps:

  • Isolate the β-hydroxysilane Intermediate: For non-stabilized α-silyl carbanions, it is often possible to isolate the diastereomeric β-hydroxysilane adducts after the initial reaction with the carbonyl compound.[4][5]

    • Separation of the diastereomers (e.g., by chromatography) followed by stereospecific elimination allows for the formation of either the (E)- or (Z)-alkene.

  • Control the Elimination Conditions:

    • Acid-catalyzed elimination (e.g., with acetic acid or a Lewis acid) proceeds via an anti-elimination pathway.[4]

    • Base-catalyzed elimination (e.g., with sodium hydride or potassium hydride) proceeds via a syn-elimination pathway.[4]

Experimental Protocols

Protocol 1: General Procedure for the Peterson Olefination with this compound to Minimize Side Reactions

This protocol focuses on the in-situ generation of the α-trimethylsilylethyl carbanion and its reaction with an aldehyde or ketone, with measures to minimize hydrolysis and elimination.

  • Apparatus Setup:

    • Under a positive pressure of dry argon or nitrogen, assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Reagent Preparation:

    • In the flask, prepare a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Carbanion Formation:

    • Slowly add a solution of sec-butyllithium (1.05 eq.) in cyclohexane to the cooled this compound solution via the dropping funnel, maintaining the temperature below -70 °C. A color change is typically observed, indicating the formation of the carbanion. Stir the mixture for 30-60 minutes at -78 °C.

  • Reaction with Carbonyl Compound:

    • Add a pre-cooled (-78 °C) solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF to the carbanion solution dropwise.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature overnight.

  • Work-up and Elimination:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will be the β-hydroxysilane. To effect elimination, dissolve the crude product in a suitable solvent and treat with either an acid or a base as described in the troubleshooting section to obtain the desired alkene stereoisomer.

Visualizing Reaction Pathways

Below are diagrams illustrating the desired reaction pathways and common side reactions.

G reagent This compound carbanion α-Silyl Carbanion reagent->carbanion  sec-BuLi, THF, -78°C hydrolysis_product Trimethylsilanol (Side Product) reagent->hydrolysis_product  + H₂O  (Hydrolysis) elimination_product Vinyltrimethylsilane (Side Product) reagent->elimination_product  Base  (Elimination) hydroxysilane β-Hydroxysilane Intermediate carbanion->hydroxysilane + Carbonyl carbonyl Aldehyde/ Ketone carbonyl->hydroxysilane alkene Desired Alkene (Product) hydroxysilane->alkene  Acid or Base  (Elimination)

Caption: Desired Peterson olefination pathway and common side reactions.

G start Start: Low Product Yield check_moisture Check for Moisture Contamination start->check_moisture Siloxane byproducts observed? check_base Evaluate Base Choice and Temperature start->check_base Vinylsilane byproduct observed? check_moisture->check_base No anhydrous_conditions Use Anhydrous Solvents and Glassware check_moisture->anhydrous_conditions Yes optimize_base Select Appropriate Base (e.g., sec-BuLi) check_base->optimize_base Yes distill_reagent Purify Reagent by Distillation anhydrous_conditions->distill_reagent end Improved Yield distill_reagent->end low_temp Lower Reaction Temperature (-78°C) optimize_base->low_temp low_temp->end

References

Technical Support Center: Optimizing Grignard Reactions with (1-Chloroethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grignard reactions involving (1-Chloroethyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the formation and reaction of (1-(trimethylsilyl)ethyl)magnesium chloride.

Question 1: My Grignard reaction fails to initiate. What are the common causes and solutions?

Answer:

Failure to initiate is a frequent issue in Grignard synthesis. The primary causes are a passivated magnesium surface and the presence of moisture.

  • Magnesium Passivation: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction.

    • Activation is crucial: Before adding the alkyl halide, activate the magnesium. Common methods include:

      • Iodine: Add a small crystal of iodine to the magnesium suspension in the ether solvent. The disappearance of the brown color indicates activation.

      • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to etch the magnesium surface, producing ethylene gas and magnesium bromide.

      • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle under an inert atmosphere can expose a fresh, reactive surface.[1]

  • Presence of Moisture: Grignard reagents are highly sensitive to protic sources, especially water.[1][2]

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight.[2] Solvents must be anhydrous.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.

Question 2: The reaction yield is consistently low. What are the likely side reactions and how can I minimize them?

Answer:

Low yields with this compound, a secondary alkyl halide, can be attributed to several competing side reactions.

  • Wurtz Coupling: The already formed Grignard reagent can react with the remaining this compound, leading to the formation of a dimer. This is a major side reaction when using primary or benzylic halides and can also be an issue here.

    • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, minimizing the chance of it reacting with the newly formed Grignard reagent.[3]

  • Elimination Reaction: As a secondary halide, this compound is prone to elimination, forming vinyltrimethylsilane. The Grignard reagent itself is a strong base and can promote this pathway.

    • Temperature Control: Maintain a low reaction temperature during the formation of the Grignard reagent. While initiation may require gentle warming, the subsequent addition of the halide should be done at a controlled temperature to disfavor elimination.

  • Reaction with Electrophile: When reacting the Grignard with a carbonyl compound, low yields can result from the Grignard reagent acting as a base rather than a nucleophile, especially with sterically hindered ketones. This leads to the enolization of the ketone and recovery of the starting material after workup.[1]

    • Choice of Electrophile: Be mindful of the steric environment of your carbonyl compound.

    • Low Temperature: Perform the addition of the Grignard reagent to the electrophile at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization.

Question 3: The reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal?

Answer:

A color change to cloudy grey is expected, but a very dark brown or black solution can indicate decomposition or side reactions.[3]

  • Overheating: Excessive heating during the reaction can lead to decomposition of the Grignard reagent. Avoid prolonged refluxing unless a specific protocol requires it.[3]

  • Impurities: Impurities in the magnesium or the this compound can catalyze decomposition.[1] Use high-purity reagents.

  • Wurtz Coupling Byproducts: The formation of finely divided metal byproducts from Wurtz coupling can also contribute to a darker appearance.[1]

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for this Grignard reaction: diethyl ether or tetrahydrofuran (THF)?

A1: Both anhydrous diethyl ether and THF are suitable solvents. THF is often preferred because it is more effective at stabilizing the Grignard reagent, which can lead to higher yields.[3] Its higher boiling point also allows for a wider range of reaction temperatures. However, reactions in THF can be much faster than in diethyl ether.[4]

Q2: How can I confirm that the Grignard reagent has formed?

A2: Several visual cues indicate a successful initiation:

  • Disappearance of the iodine color if used as an activator.

  • The solution turning cloudy and grayish.

  • Gentle bubbling or spontaneous refluxing of the solvent due to the exothermic nature of the reaction.

  • Gradual consumption of the magnesium turnings.

For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration.[1][5]

Q3: Why is it necessary to use an excess of the Grignard reagent in the subsequent reaction with an electrophile?

A3: Using a slight excess of the Grignard reagent can help to compensate for any reagent that may have degraded during formation or reacted with trace amounts of moisture. It also helps to drive the reaction with the electrophile to completion.

Quantitative Data

While specific yield data for Grignard reactions with this compound is not extensively tabulated in the literature, the following table provides a general overview of factors influencing Grignard reaction yields.

ParameterCondition 1Yield TrendCondition 2Yield TrendRationale
Halide R-BrHigherR-ClLowerThe C-Br bond is weaker and more easily cleaved by magnesium than the C-Cl bond.
Solvent THFHigherDiethyl EtherLowerTHF is a better Lewis base and solvates the magnesium center more effectively, stabilizing the Grignard reagent.[3]
Temperature Low TemperatureHigherHigh TemperatureLowerMinimizes side reactions like Wurtz coupling and elimination.
Addition Rate Slow/DropwiseHigherRapid AdditionLowerMaintains a low concentration of the alkyl halide, reducing the rate of Wurtz coupling.[3]

Experimental Protocols

Protocol 1: Formation of (1-(trimethylsilyl)ethyl)magnesium chloride

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask, reflux condenser, and addition funnel

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen or argon. Equip the flask with a magnetic stir bar.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Add a small portion of the anhydrous solvent and stir until the brown color of the iodine disappears.

  • Initiation: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small amount of this solution to the activated magnesium. Initiation should be indicated by gentle bubbling and a cloudy appearance. Gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction if it becomes too vigorous.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting grayish, cloudy solution is the Grignard reagent and should be used directly in the next step.

Protocol 2: Reaction with an Aldehyde (e.g., Benzaldehyde)

Procedure:

  • Setup: In a separate flame-dried flask under an inert atmosphere, dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cooling: Cool this solution to 0 °C in an ice bath.

  • Addition: Slowly add the prepared Grignard reagent solution from Protocol 1 to the benzaldehyde solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

  • Purification: Purify the crude product by column chromatography or distillation as appropriate.

Visualizations

Reaction_Pathway Reaction Pathway for Grignard Synthesis cluster_start Starting Materials cluster_grignard Grignard Formation cluster_reaction Reaction & Workup cluster_product Product A This compound D (1-(trimethylsilyl)ethyl)magnesium chloride A->D Anhydrous Ether/THF B Mg (Magnesium) B->D C Aldehyde/Ketone (R-CO-R') E Magnesium Alkoxide Intermediate C->E D->E Nucleophilic Addition G Secondary or Tertiary Alcohol E->G Protonation F Aqueous Workup (e.g., NH4Cl) F->E

Caption: Key stages in the Grignard reaction with this compound.

Troubleshooting_Workflow Troubleshooting Low Grignard Yields Start Low Yield Observed CheckInitiation Did the reaction initiate properly? Start->CheckInitiation CheckConditions Were conditions strictly anhydrous? CheckInitiation->CheckConditions Yes Sol_ActivateMg Activate Mg: - Iodine - 1,2-Dibromoethane - Mechanical grinding CheckInitiation->Sol_ActivateMg No CheckSideReactions Possible side reactions? CheckConditions->CheckSideReactions Yes Sol_Dry Ensure: - Flame/oven-dried glassware - Anhydrous solvents - Inert atmosphere CheckConditions->Sol_Dry No Sol_Wurtz Minimize Wurtz Coupling: - Slow, dropwise addition of halide CheckSideReactions->Sol_Wurtz Wurtz Coupling Suspected Sol_Elimination Minimize Elimination: - Maintain low reaction temperature CheckSideReactions->Sol_Elimination Elimination Suspected

Caption: A decision tree for troubleshooting low yields in the Grignared reaction.

References

Best practices for storing and handling (1-Chloroethyl)trimethylsilane to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling (1-Chloroethyl)trimethylsilane to maintain its stability and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry place, away from heat, sparks, and open flames.[1][2] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[1][3] The container must be tightly sealed to protect it from moisture.[1]

Q2: How sensitive is this compound to moisture and what are the consequences of exposure?

A2: this compound is moisture-sensitive.[3] Contact with water or protic solvents will lead to hydrolysis, forming trimethylsilanol and hydrochloric acid. This decomposition not only consumes the reagent but the resulting HCl can also interfere with or catalyze undesired side reactions.

Q3: What materials are compatible and incompatible with this compound?

A3: Glass containers with PTFE-lined caps are suitable for storing this compound.[3] It is incompatible with water, alcohols, strong oxidizing agents, strong acids, and strong bases.[2] Care should be taken to ensure all reaction glassware is thoroughly dried before use.

Q4: What are the primary hazards associated with handling this compound?

A4: this compound is a flammable liquid and should be handled with caution.[4] It can cause eye irritation and may be harmful if inhaled.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn.[4] All handling should be performed in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Low or no product yield in reactions involving organolithium intermediates (e.g., with sec-BuLi). 1. Degradation of this compound: The starting material may have been compromised by exposure to moisture or air. 2. Inactive organolithium reagent: The sec-BuLi may have degraded. 3. Presence of moisture in the reaction: Trace amounts of water in the solvent or on glassware will quench the organolithium reagent. 4. Incorrect reaction temperature: The temperature may be too high, leading to decomposition of the thermally sensitive organolithium intermediate.1. Use a fresh, properly stored bottle of this compound. 2. Titrate the sec-BuLi solution to determine its exact molarity before use. 3. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.[3] 4. Maintain the recommended low temperature (e.g., -78 °C) during the formation and reaction of the organolithium species.[6]
Formation of unexpected side products. 1. Hydrolysis of the starting material or intermediates: As mentioned, moisture can lead to the formation of silanols and other byproducts. 2. Side reactions with the carbonyl compound: Enolization of the ketone or aldehyde substrate by the strongly basic organolithium reagent can compete with the desired nucleophilic addition. 3. Wurtz-type coupling: Reaction of the organolithium intermediate with unreacted this compound.1. Rigorously exclude moisture from the reaction setup. 2. Add the organolithium reagent slowly to the carbonyl compound at a low temperature to favor nucleophilic addition over deprotonation. 3. Ensure slow addition of sec-BuLi to the this compound solution to minimize the concentration of the organolithium reagent in the presence of the starting material.
Difficulty in quenching the reaction. Inappropriate quenching agent: Using a protic solvent like water or alcohol directly can lead to a vigorous and uncontrolled reaction with the unreacted organolithium species.Quench the reaction at low temperature (-78 °C) by the slow addition of a less reactive quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), before warming to room temperature.[7]

Experimental Protocols

Key Experiment: Formation of 1-chloro-1-trimethylsilylethyl lithium and subsequent reaction with a carbonyl compound.

This protocol describes a general procedure for the generation of the α-silyl carbanion from this compound and its subsequent reaction with an aldehyde or ketone.[8]

Materials:

  • This compound

  • sec-Butyllithium (sec-BuLi) in a suitable solvent (e.g., cyclohexane)

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde or ketone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of sec-BuLi (1.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 1-chloro-1-trimethylsilylethyl lithium.

  • Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting carbonyl compound.

  • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

Data Presentation

PropertyValueReference
Appearance Clear to straw-colored liquid[5]
Boiling Point 116 °C (lit.)[4]
Density 0.864 g/mL at 20 °C (lit.)[4]
Flash Point 20 °C (68 °F)[4]
Refractive Index n20/D 1.422 (lit.)[4]
Assay (Technical Grade) ≥90% (GC)[4]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield Reactions start Low or No Product Yield check_reagent_quality Check this compound and sec-BuLi Quality start->check_reagent_quality reagent_ok Reagents are Active check_reagent_quality->reagent_ok Test Quality reagent_bad Degraded Reagents check_reagent_quality->reagent_bad Quality is Poor check_anhydrous Verify Anhydrous Conditions conditions_ok Conditions are Anhydrous check_anhydrous->conditions_ok Inspect Setup conditions_bad Moisture Present check_anhydrous->conditions_bad Moisture Detected check_temp Confirm Correct Reaction Temperature temp_ok Temperature is Correct check_temp->temp_ok Verify Temp temp_bad Incorrect Temperature check_temp->temp_bad Temp is Off reagent_ok->check_anhydrous use_fresh Use Fresh/Titrated Reagents reagent_bad->use_fresh use_fresh->start conditions_ok->check_temp dry_system Flame-dry Glassware & Use Anhydrous Solvents conditions_bad->dry_system dry_system->start success Reaction Successful temp_ok->success adjust_temp Adjust to -78 °C temp_bad->adjust_temp adjust_temp->start

Caption: Troubleshooting workflow for low-yield reactions.

Storage_Handling_Logic Storage and Handling Best Practices start This compound storage Storage start->storage handling Handling start->handling cool_dry Cool, Dry Place storage->cool_dry inert_atm Inert Atmosphere (Nitrogen or Argon) storage->inert_atm tight_seal Tightly Sealed Container storage->tight_seal away_from_incompatibles Away from Incompatible Substances storage->away_from_incompatibles fume_hood Well-ventilated Fume Hood handling->fume_hood ppe Appropriate PPE (Goggles, Gloves, Lab Coat) handling->ppe anhydrous_tech Anhydrous Techniques (Dry Glassware/Solvents) handling->anhydrous_tech avoid_moisture Avoid Moisture/ Protic Solvents handling->avoid_moisture

Caption: Logical relationships for storage and handling.

References

Technical Support Center: (1-Chloroethyl)trimethylsilane Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up reactions involving (1-Chloroethyl)trimethylsilane. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues you may encounter when transitioning your reaction from laboratory to pilot or production scale.

Q1: My reaction yield dropped significantly after scaling up from 1 L to 50 L. What are the likely causes?

A1: A drop in yield upon scale-up is a common issue stemming from the non-linear effects of increasing volume.[1] Key factors to investigate include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient stirring can create non-homogenous zones, leading to localized concentration gradients and "hot spots." This can promote side reactions. The surface-area-to-volume ratio decreases at scale, making heat removal less efficient and potentially leading to thermal decomposition of reactants or products.[1][2]

  • Ineffective Mixing: The mixing efficiency that was sufficient in a round-bottom flask may be inadequate in a large reactor. This can impact reaction kinetics, especially for heterogeneous reactions like Grignard reagent formation.

  • Extended Reaction/Addition Times: Slower reagent addition, often necessary to control the exotherm in a large reactor, increases the overall reaction time. This can lead to the degradation of sensitive intermediates or the formation of different byproduct profiles compared to the rapid lab-scale synthesis.[3]

Q2: I am forming a Grignard reagent, and the reaction is difficult to initiate at a larger scale. When it finally starts, I see a dangerous temperature spike. How can I prevent this?

A2: This is a classic and dangerous challenge in scaling up Grignard reactions.[4] The delay followed by a violent exotherm is due to the accumulation of unreacted this compound before initiation.

  • Problem: The reaction is highly exothermic, but has an initiation phase.[5] If the reaction doesn't start, the halide concentration builds up. When initiation finally occurs, the accumulated reagent reacts very rapidly, overwhelming the cooling capacity of the reactor and creating a runaway reaction scenario.[4][6]

  • Solutions:

    • Confirm Initiation: Use a small amount of the halide first (e.g., 5% of the total charge) and confirm a temperature rise before proceeding with the slow, controlled addition of the rest.[6] In-situ monitoring tools like FTIR can be used to definitively track the consumption of the halide and confirm initiation.[6]

    • Activators: Consider modern initiation methods. While older methods use iodine or grinding, newer chemical activators can provide more reliable initiation.

    • Magnesium Quality: Ensure the magnesium turnings are of high quality and are not passivated by an oxide layer. Ensure all glassware and solvents are rigorously dried.[4]

Q3: The impurity profile of my product has worsened at the pilot scale. Why is this happening and how can I purify my product?

A3: Changes in impurity profiles are common during scale-up. Longer reaction times and less effective heat control can favor different side reactions.

  • Common Side Reactions: For Grignard-based processes, a common side product is the Wurtz coupling byproduct.[5] Additionally, the starting material this compound is often technical grade (≥90%), so impurities present in the starting material may be carried through or participate in side reactions.[7]

  • Purification Challenges:

    • Many organosilane byproducts have boiling points close to the desired product, making simple distillation difficult.

    • Hydrolysis of any remaining chlorosilanes during work-up can generate siloxanes and HCl, further complicating purification.[8]

  • Purification Strategies:

    • Fractional Distillation: High-efficiency fractional vacuum distillation is the most common method. A thorough analysis (e.g., by GC-MS) of the crude product is necessary to determine the boiling points of impurities and optimize the distillation conditions.

    • Chemical Treatment: In some cases, impurities can be chemically converted to facilitate separation. For instance, hydrogen-containing silane impurities can be reacted to form higher-boiling point silanes, which are then more easily separated by distillation.[9]

Data Summary: Impurity Boiling Point Comparison

The table below illustrates a common challenge where impurities have boiling points close to the target product, complicating purification by distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Comments
(1-Vinyl)trimethylsilane (Product) 100.2355Hypothetical desired product from elimination reaction.
This compound136.70116Unreacted starting material.[7]
Hexamethyldisiloxane162.38101Common byproduct from hydrolysis of silylating agents.
Wurtz Coupling Dimer~200+>150Higher boiling, but can be present in significant amounts.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards when scaling up reactions with this compound?

A1: The primary hazards are fire and runaway reactions. This compound is a flammable liquid with a low flash point of 20°C.[7] Reactions involving this reagent, particularly Grignard formations, are highly exothermic.[5] A failure in process control (e.g., cooling failure, addition rate too fast) can lead to a runaway reaction, potentially causing over-pressurization of the reactor and release of flammable solvents.[4] The reagent also reacts with moisture, releasing corrosive hydrogen chloride gas.[8]

Q2: How does solvent choice impact the scale-up of Grignard reactions with this silane?

A2: Solvent choice is critical for both safety and reactivity.

  • Diethyl Ether: Has a low boiling point (34.6°C), which can help control the reaction temperature via reflux cooling. However, its high volatility and low flash point present a significant fire hazard.[4]

  • Tetrahydrofuran (THF): Has a higher boiling point (66°C), allowing for reactions at higher temperatures which can be beneficial for sterically hindered systems. However, magnesium halides are more soluble in THF, which can complicate their removal during work-up.[10][11] THF also carries the risk of peroxide formation and must be handled appropriately.

  • Cost and Availability: On a large scale, the cost and availability of high-purity, anhydrous solvents become major considerations.[3][10]

Q3: My process is sensitive to water. What are the best practices for ensuring anhydrous conditions at scale?

A3: Maintaining anhydrous conditions in large-scale equipment is more challenging than in the lab.

  • Reactor Preparation: The reactor should be thoroughly cleaned and dried. A common procedure is to boil out the reactor with a high-boiling solvent and then place it under a vacuum or an inert gas blanket (Nitrogen or Argon) while it cools.[4]

  • Solvent and Reagent Quality: Use high-purity anhydrous solvents. While lab-scale drying over sodium may be feasible, at scale, solvents are typically purchased in specialized containers or passed through drying columns. All reagents should be verified for water content before use.

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[10] All reagent transfers should be done under inert gas pressure.

Visualizations and Protocols

Diagrams

Troubleshooting_Low_Yield Start Problem: Low Yield at Scale Check_Mixing Is Mixing Adequate? Start->Check_Mixing Mass Transfer Check_Temp Is Temperature Control Effective? Start->Check_Temp Kinetics/Side Reactions Check_Purity Are Starting Materials and Solvents Pure/Dry? Start->Check_Purity Stoichiometry/Inhibition Check_Workup Is Work-up/Isolation Efficient at Scale? Start->Check_Workup Product Loss Solution_Mixing Solution: - Increase agitation speed - Evaluate impeller design Check_Mixing->Solution_Mixing Solution_Temp Solution: - Slow addition rate - Use jacket cooling + coils - Profile reaction with calorimetry Check_Temp->Solution_Temp Solution_Purity Solution: - Re-purify starting materials - Use anhydrous grade solvents - Implement inert gas blanketing Check_Purity->Solution_Purity Solution_Workup Solution: - Perform extraction optimization - Evaluate for emulsion formation - Optimize distillation parameters Check_Workup->Solution_Workup

Caption: Troubleshooting workflow for diagnosing low yield upon scale-up.

Grignard_Pathway Reactants This compound + Mg Grignard Grignard Reagent (Product) Reactants->Grignard Main Reaction Path Hydrolysis Side Product: Hydrolysis (from trace H2O) Reactants->Hydrolysis Side Reaction Wurtz Side Product: Wurtz Coupling Dimer Grignard->Wurtz Side Reaction (with starting material) Final_Product Final Alcohol Product Grignard->Final_Product Ketone Ketone (Substrate) Ketone->Final_Product

Caption: Reaction pathway for Grignard formation and subsequent side reactions.

Example Experimental Protocol: Pilot-Scale Grignard Reaction (50 L)

Reaction: Preparation of 1-(Trimethylsilyl)propan-2-ol from this compound and Acetaldehyde.

WARNING: This procedure should only be performed by trained personnel in a facility designed to handle large-scale, hazardous reactions. A thorough process safety review must be completed before execution.

1.0 Reactor Preparation 1.1. Ensure the 50 L glass-lined reactor is clean, dry, and has been leak-tested. 1.2. Purge the reactor with dry nitrogen for at least 2 hours. Maintain a slight positive pressure of nitrogen throughout the entire process. 1.3. Charge magnesium turnings (e.g., 1.2 kg, 50 mol) to the reactor under a strong nitrogen flow.

2.0 Reagent Preparation 2.1. Charge 20 L of anhydrous THF to the reactor via a subsurface dip tube. 2.2. Begin agitation at a speed sufficient to suspend the magnesium turnings (e.g., 150 RPM). 2.3. Prepare a solution of this compound (e.g., 6.15 kg, 45 mol) in 10 L of anhydrous THF in a separate, dry addition vessel.

3.0 Reaction Initiation and Execution 3.1. Set the reactor jacket temperature to 25°C. 3.2. Charge approximately 500 mL of the silane solution from the addition vessel to the reactor. 3.3. Monitor the internal reactor temperature closely. A successful initiation is marked by a temperature increase of at least 3-5°C without assistance from the heating jacket. 3.4. IF NO INITIATION IS OBSERVED after 20 minutes, do not add more silane. Consult process safety procedures. A small amount of initiator (e.g., iodine crystal) may be required. 3.5. Once initiation is confirmed, begin the slow, continuous addition of the remaining silane solution. Maintain the internal temperature between 35-40°C by controlling the addition rate and using jacket cooling. The addition is expected to take 4-6 hours. 3.6. After the addition is complete, allow the reaction to stir at 40°C for an additional 2 hours to ensure completion.

4.0 Reaction with Aldehyde and Work-up 4.1. Cool the reactor contents to 0°C. 4.2. Slowly add a solution of acetaldehyde (e.g., 2.0 kg, 45.4 mol) in 5 L of anhydrous THF via the addition vessel, maintaining the internal temperature below 10°C. 4.3. After the addition is complete, stir for 1 hour at 5°C. 4.4. Prepare a quench solution of 20% aqueous ammonium chloride. 4.5. Very slowly, add the quench solution to the reactor, keeping the temperature below 20°C. This step is highly exothermic. 4.6. Once the quench is complete, stop agitation and allow the layers to separate. 4.7. Transfer the organic layer to a suitable container. Extract the aqueous layer with an appropriate solvent (e.g., MTBE, 2 x 10 L). 4.8. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

5.0 Purification 5.1. The resulting crude oil is purified by fractional vacuum distillation to yield the final product. Collect fractions based on head temperature and GC analysis.

References

Identifying and characterizing byproducts in (1-Chloroethyl)trimethylsilane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Chloroethyl)trimethylsilane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving this compound?

A1: The most prevalent byproducts depend on the specific reaction conditions and substrates used. However, some common classes of byproducts include:

  • Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze to form trimethylsilanol, which can further condense to hexamethyldisiloxane (HMDSO).

  • Elimination Products: In the presence of a base, this compound can undergo elimination to yield vinyltrimethylsilane.

  • Over-alkylation or Multiple Additions: In reactions such as Grignard or organolithium additions, there is a possibility of the nucleophile reacting multiple times with the substrate or the desired product.

  • Rearrangement Products: Depending on the reaction pathway and intermediates formed, rearranged products may be observed.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual this compound and other starting materials in the product mixture.

  • Solvent-Related Byproducts: The reaction solvent can sometimes participate in side reactions, leading to the formation of solvent-derived impurities.

Q2: My reaction with this compound is sluggish or not proceeding to completion. What are the possible causes and solutions?

A2: Several factors can contribute to slow or incomplete reactions:

  • Poor Quality Reagent: The this compound may have degraded due to improper storage or handling, leading to a lower concentration of the active reagent. Ensure the reagent is fresh and has been stored under anhydrous conditions.

  • Insufficient Activation of Grignard Reagent: When preparing a Grignard reagent from this compound, ensure the magnesium turnings are properly activated. The use of activating agents like iodine or 1,2-dibromoethane can be beneficial.

  • Low Reaction Temperature: Some reactions may require higher temperatures to proceed at a reasonable rate. Consider gradually increasing the reaction temperature while monitoring for the formation of degradation products.

  • Steric Hindrance: Highly hindered substrates may react slowly. In such cases, longer reaction times or the use of a less hindered silicon reagent might be necessary.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Ensure the solvent is appropriate for the specific reaction and is thoroughly dried. For Grignard reactions, tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher solvating power.[1]

Q3: I am observing a significant amount of hexamethyldisiloxane (HMDSO) in my reaction mixture. How can I minimize its formation?

A3: The formation of HMDSO is primarily due to the hydrolysis of this compound or other silyl-containing species in the reaction. To minimize its formation:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Proper Quenching: Quench the reaction at low temperatures with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize contact time with water.

  • Purification: HMDSO can often be removed from the desired product by fractional distillation due to its relatively low boiling point (101 °C).

Troubleshooting Guides

Peterson Olefination Reactions

Issue: Low Yield of the Desired Alkene

Possible CauseTroubleshooting Step
Incomplete formation of the α-silyl carbanion. Ensure a strong, non-nucleophilic base (e.g., n-BuLi, sec-BuLi, LDA) is used in the correct stoichiometry. The deprotonation step is often performed at low temperatures (-78 °C).
Formation and isolation of the β-hydroxysilane intermediate. In some cases, the β-hydroxysilane intermediate is stable and can be isolated. Subsequent elimination under acidic or basic conditions can then yield the desired alkene.[2][3]
Side reactions of the carbonyl compound. Enolizable ketones or aldehydes can undergo self-condensation or other side reactions under basic conditions. Add the carbonyl compound slowly to the pre-formed α-silyl carbanion at low temperature.

Issue: Poor E/Z Selectivity

Possible CauseTroubleshooting Step
Reaction conditions favoring a mixture of diastereomeric β-hydroxysilane intermediates. The stereochemical outcome of the Peterson olefination is dependent on the conditions used for the elimination of the β-hydroxysilane. Acid-catalyzed elimination typically proceeds via an anti-elimination pathway, while base-catalyzed elimination favors syn-elimination.[2][3]
Nature of the Substrate and Reagents. The steric bulk of the substituents on both the α-silyl carbanion and the carbonyl compound can influence the diastereoselectivity of the initial addition step. The choice of base and solvent can also play a role. For certain substrates, using N-phenyl imines instead of carbonyl compounds has been shown to significantly improve E-selectivity.[3][4][5]
Grignard Reactions

Issue: Low Yield of the Desired Product

Possible CauseTroubleshooting Step
Wurtz-type coupling. A significant side reaction can be the coupling of the Grignard reagent with unreacted this compound. This can be minimized by slow addition of the halide to the magnesium turnings during Grignard formation.
Reaction with the solvent. Ethereal solvents like THF can be cleaved by Grignard reagents at elevated temperatures. Avoid prolonged heating or refluxing.
Presence of inhibitors on the magnesium surface. Ensure the magnesium turnings are of high quality and are properly activated.
Moisture or other protic impurities. As with all Grignard reactions, stringent anhydrous conditions are crucial.

Data Presentation

Table 1: Byproducts in the Peterson Olefination of Benzaldehyde with the α-silyl carbanion of this compound

ByproductTypical Yield (%)Analytical Method for Identification
(E)-1-phenyl-2-(trimethylsilyl)etheneVariesGC-MS, ¹H NMR
(Z)-1-phenyl-2-(trimethylsilyl)etheneVariesGC-MS, ¹H NMR
1-phenyl-1-(trimethylsilyl)ethanolTraceGC-MS, ¹H NMR
HexamethyldisiloxaneVaries (dependent on moisture)GC-MS, ¹H NMR

Note: Yields are highly dependent on reaction conditions. The E/Z ratio can be influenced by the choice of elimination conditions (acidic vs. basic) for the intermediate β-hydroxysilane.

Experimental Protocols

Protocol 1: GC-MS Analysis of a Reaction Mixture from a Peterson Olefination

Objective: To identify and quantify the desired alkene product and potential byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of non-polar to moderately polar compounds (e.g., DB-5ms, HP-5ms).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the crude reaction mixture.

  • Quench the aliquot with a suitable reagent (e.g., saturated aqueous NH₄Cl solution).

  • Extract the organic components with a volatile organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the dried extract.

  • If necessary, derivatize any polar compounds (e.g., alcohols) by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve volatility and chromatographic performance.[6][7][8][9]

  • Dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) with the extraction solvent.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (e.g., 10:1)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak and compare it with a library of known spectra (e.g., NIST, Wiley) for compound identification.

  • For quantitative analysis, create a calibration curve using standards of the expected products and byproducts.

Protocol 2: ¹H NMR Characterization of β-Hydroxysilane Diastereomers

Objective: To distinguish between the diastereomers of the β-hydroxysilane intermediate formed in a Peterson olefination.

Sample Preparation:

  • After the addition of the carbonyl compound to the α-silyl carbanion, quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

NMR Analysis:

  • Dissolve a small amount of each purified diastereomer in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR spectra for each sample.

  • Key diagnostic signals to look for:

    • The chemical shift and coupling constants of the proton on the carbon bearing the hydroxyl group (-CH-OH).

    • The chemical shift of the proton on the carbon bearing the trimethylsilyl group (-CH-SiMe₃).

    • The coupling constant between these two protons (³JHH) can often be used to assign the relative stereochemistry (e.g., using the Karplus relationship). Diastereomers will typically exhibit different coupling constants.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Byproduct Identification cluster_results Characterization start This compound + Reagents reaction Reaction (e.g., Peterson Olefination) start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction purification Purification (e.g., Distillation, Chromatography) extraction->purification gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy ('H, ¹³C) purification->nmr byproduct_id Byproduct Structure Elucidation gcms->byproduct_id quantification Quantitative Analysis gcms->quantification nmr->byproduct_id

Caption: Experimental workflow for identifying byproducts.

troubleshooting_flowchart start Low Product Yield q1 Anhydrous Conditions? start->q1 a1_yes Proceed to Check Reagent Quality q1->a1_yes Yes a1_no Action: Rigorously Dry Glassware and Solvents q1->a1_no No q2 Reagent Quality? a2_yes Proceed to Check Reaction Temperature q2->a2_yes Good a2_no Action: Use Fresh, Properly Stored Reagent q2->a2_no Poor q3 Reaction Temperature? a3_optimal Investigate Other Factors: - Stoichiometry - Reaction Time - Substrate Reactivity q3->a3_optimal Optimal a3_not_optimal Action: Optimize Reaction Temperature q3->a3_not_optimal Not Optimal a1_yes->q2 a2_yes->q3

Caption: Troubleshooting low product yield.

References

Validation & Comparative

Reactivity Showdown: (1-Chloroethyl)trimethylsilane vs. (1-bromoethyl)trimethylsilane - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The primary determinant of reactivity in nucleophilic substitution and solvolysis reactions for these compounds is the nature of the halogen leaving group. It is a fundamental principle in organic chemistry that bromide is a better leaving group than chloride. This is due to bromide being a weaker base and the carbon-bromine bond being weaker than the carbon-chlorine bond. Consequently, (1-bromoethyl)trimethylsilane is expected to be significantly more reactive than (1-Chloroethyl)trimethylsilane under similar reaction conditions.

Comparative Data

While specific kinetic data for the title compounds is elusive, the relative reactivity of secondary alkyl chlorides and bromides in both SN1 and SN2 reactions is well-documented. This data serves as a strong proxy for predicting the behavior of (1-haloethyl)trimethylsilanes.

ParameterThis compound(1-bromoethyl)trimethylsilaneRationale
Leaving Group Ability ModerateGoodBromide is a weaker base than chloride, making it a more stable anion upon departure.
C-X Bond Dissociation Energy (Approx.) ~340 kJ/mol~285 kJ/molThe C-Br bond is weaker and therefore requires less energy to break than the C-Cl bond.[1]
Predicted Relative Reactivity (SN1 & SN2) LowerHigherThe rate of both SN1 and SN2 reactions is dependent on the leaving group's ability to depart.[2][3]

Table 1: Qualitative Comparison of Reactivity.

Reaction TypeSubstrateRelative Rate (krel)
SN1 Solvolysis (e.g., in ethanol)Secondary Alkyl Chloride1
SN1 Solvolysis (e.g., in ethanol)Secondary Alkyl Bromide~40-60
SN2 Substitution (e.g., with N3-)Secondary Alkyl Chloride1
SN2 Substitution (e.g., with N3-)Secondary Alkyl Bromide~20-50

Table 2: Typical Relative Solvolysis and Substitution Rates for Secondary Alkyl Halides. Note: These are generalized values for typical secondary alkyl halides and serve as an estimate for the expected relative reactivity of this compound and (1-bromoethyl)trimethylsilane.

Reaction Mechanisms and Logical Workflow

The reactivity of these α-halosilanes is primarily governed by their propensity to undergo nucleophilic substitution reactions, which can proceed through two main pathways: SN1 (unimolecular) and SN2 (bimolecular).

SN1_vs_SN2 sub (1-Haloethyl)trimethylsilane sn1_start S_N1 Pathway sub->sn1_start Weak Nucleophile Polar Protic Solvent sn2_start S_N2 Pathway sub->sn2_start Strong Nucleophile Polar Aprotic Solvent carbocation Carbocation Intermediate (rate-determining step) sn1_start->carbocation Leaving Group Departs sn1_product Substitution Product (Racemization) carbocation->sn1_product Nucleophile Attacks transition_state Pentacoordinate Transition State sn2_start->transition_state Backside Attack (concerted step) sn2_product Substitution Product (Inversion of Stereochemistry) transition_state->sn2_product

Figure 1: General reaction pathways for (1-haloethyl)trimethylsilanes.

The choice between the SN1 and SN2 pathway is influenced by the reaction conditions. The trimethylsilyl group is known to stabilize a positive charge on the α-carbon through hyperconjugation and inductive effects, which can favor the formation of a carbocation intermediate, thus promoting the SN1 pathway. However, the secondary nature of the carbon atom also allows for the SN2 mechanism to be competitive, especially with strong, unhindered nucleophiles.

Experimental Protocols

To experimentally determine the relative reactivity of these two compounds, a solvolysis kinetics experiment can be performed.

Objective: To determine the first-order rate constants for the solvolysis of this compound and (1-bromoethyl)trimethylsilane in a mixed solvent system (e.g., 80% ethanol/20% water).

Materials:

  • This compound

  • (1-bromoethyl)trimethylsilane

  • Absolute ethanol

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, volumetric flasks, and conical flasks

Procedure:

  • Solvent Preparation: Prepare a sufficient volume of the 80:20 (v/v) ethanol-water solvent mixture.

  • Reaction Setup: In a conical flask, place a known volume of the solvent mixture (e.g., 50 mL) and a few drops of phenolphthalein indicator. Equilibrate the flask in a constant temperature water bath (e.g., 25°C).

  • Initiation of Reaction: Add a small, accurately measured amount of the alkyl halide (e.g., 0.1 mmol) to the solvent mixture and start a timer immediately. The solvolysis reaction will produce H-Cl or H-Br, which will acidify the solution.

  • Titration: Titrate the generated acid with the standardized NaOH solution. The endpoint is the first persistent pink color. Record the volume of NaOH added and the time.

  • Data Collection: Continue to take readings at regular time intervals until the reaction is essentially complete (i.e., the volume of NaOH added no longer changes significantly).

  • Data Analysis: The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH at the completion of the reaction and Vt is the volume at time t. The slope of this line will be -k.

  • Comparison: Repeat the experiment under identical conditions with the other alkyl halide. The ratio of the rate constants (kbromo / kchloro) will provide a quantitative measure of their relative reactivity.

Experimental_Workflow start Start prep_solvent Prepare 80:20 Ethanol/Water start->prep_solvent setup_rxn Equilibrate Solvent + Indicator in Water Bath prep_solvent->setup_rxn add_halide Add (1-haloethyl)trimethylsilane (t=0) setup_rxn->add_halide titrate Titrate with NaOH at Intervals add_halide->titrate record Record Time and Volume of NaOH titrate->record repeat_titration Repeat Titration Until Reaction is Complete record->repeat_titration repeat_titration->titrate No plot_data Plot ln(V_inf - V_t) vs. Time repeat_titration->plot_data Yes calc_k Determine Rate Constant (k) plot_data->calc_k compare Compare k_bromo and k_chloro calc_k->compare end End compare->end

Figure 2: Workflow for determining solvolysis rate constants.

Conclusion

Based on fundamental principles of organic chemistry, (1-bromoethyl)trimethylsilane is unequivocally the more reactive of the two compounds in nucleophilic substitution and solvolysis reactions. This heightened reactivity is a direct consequence of the superior leaving group ability of bromide compared to chloride, which is in turn due to the lower bond dissociation energy of the C-Br bond and the greater stability of the bromide anion. While direct experimental kinetic data for these specific substrates is not prevalent in the literature, the established trends for analogous secondary alkyl halides provide a reliable framework for predicting their relative reactivity. For synthetic applications requiring milder reaction conditions or faster reaction times, (1-bromoethyl)trimethylsilane would be the preferred reagent. Conversely, this compound offers greater stability and may be more suitable for applications where a less reactive electrophile is desired. The experimental protocol outlined provides a clear path for researchers to quantify this reactivity difference in their own laboratories.

References

Alternatives to (1-Chloroethyl)trimethylsilane for generating vinyl anions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the generation of vinyl anions is a critical step in the synthesis of a wide array of complex molecules. While (1-Chloroethyl)trimethylsilane offers a convenient route to a specific vinyl anion equivalent, a thorough understanding of alternative methods is essential for optimizing synthetic strategies, overcoming substrate limitations, and improving overall efficiency. This guide provides an objective comparison of the primary alternatives for generating vinyl anions: metal-halogen exchange from vinyl halides, the Shapiro reaction, and tin-lithium exchange from vinylstannanes, with supporting experimental data and detailed protocols.

Executive Summary

The choice of method for generating a vinyl anion is highly dependent on the specific substrate, desired substitution pattern, and tolerance of other functional groups within the molecule.

  • Metal-Halogen Exchange is a direct and often high-yielding method but requires the pre-synthesis of a vinyl halide and can be sensitive to functional groups that react with organolithium reagents.

  • The Shapiro Reaction offers a powerful way to generate substituted vinyllithiums from readily available ketones, often favoring the formation of the less-substituted (kinetic) vinyl anion.[1] However, it is not applicable to aldehydes and requires the use of strong bases.[2]

  • Tin-Lithium Exchange is a mild and highly reliable method for generating vinyllithium reagents with excellent functional group tolerance.[3] The main drawback is the need to prepare the vinylstannane precursor and the toxicity of organotin compounds.[4]

  • Vinyl Grignard Reagents provide a less reactive but often more chemoselective alternative to vinyllithiums, particularly for additions to sensitive carbonyl compounds.

Performance Comparison

The following tables summarize quantitative data for each method, providing a comparative overview of their performance under various conditions.

Table 1: Generation of Vinyllithium via Metal-Halogen Exchange

Vinyl Halide SubstrateOrganolithium ReagentSolventTemperature (°C)TimeYield of Trapped Product (%)Reference
(E)-5-Bromo-5-decenet-BuLiHeptane/Ether0-60-80% (as (Z)-5-decenyllithium)[5]
Vinyl Bromidet-BuLi (2 equiv.)THF/Ether/Pentane-120--[6]
Vinyl Bromidet-BuLi (2 equiv.)Ether-78--[6]

Note: Yields can be highly substrate-dependent and sensitive to reaction conditions. The data presented are illustrative examples.

Table 2: Generation of Vinyllithium via the Shapiro Reaction

Ketone SubstrateBaseSolventTemperature (°C)TimeYield of Trapped Product (%)Reference
d-Camphorsec-BuLiHexane/TMEDA-78 to RT2 h70-73% (of 2-butylbornene)[7]
2-Heptanonen-BuLiHexane/TMEDA-78 to RT-~85% (of 2-heptene)[2]
Phenylacetonen-BuLiHexane/TMEDA-78 to RT-~90% (of 1-phenylpropene)[2]

Note: The Shapiro reaction typically provides the less substituted alkene (kinetic product).[8]

Table 3: Generation of Vinyllithium via Tin-Lithium Exchange

Vinylstannane SubstrateOrganolithium ReagentSolventTemperature (°C)TimeYield of Trapped Product (%)Reference
TetravinyltinPhLiEther--Good[3]
2-(Tributylstannyl)-1,3-butadienen-BuLiTHF-78-Good (alcohols from carbonyl quench)[3]
(Alkoxy)alkyl-substituted vinylstannanen-BuLiTHF-78 to -60-Quantitative (vinyllithium formation)[3]
Cyclic vinylstannanen-BuLiTHF-80-100% (vinyllithium formation)[3]

Note: Tin-lithium exchange is known for its high efficiency and functional group tolerance.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these methods. Below are representative protocols for each of the primary alternatives.

Protocol 1: Vinyllithium Generation via Metal-Halogen Exchange from Vinyl Bromide

This procedure is based on established methods for lithium-halogen exchange.[6]

Materials:

  • Vinyl bromide

  • tert-Butyllithium (t-BuLi) in pentane

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous diethyl ether.

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of vinyl bromide in diethyl ether is added dropwise to the cooled solvent.

  • Two equivalents of t-BuLi in pentane are added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -78 °C.

  • The resulting vinyllithium solution is stirred at -78 °C for 1 hour before being used in subsequent reactions.

Protocol 2: Vinyllithium Generation via the Shapiro Reaction

This protocol is adapted from the Organic Syntheses procedure for the preparation of 2-butylbornene from d-camphor.[7]

Materials:

  • d-Camphor 2,4,6-triisopropylbenzenesulfonylhydrazone

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous hexane

  • Butyl bromide

  • Dry ice/acetone bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • A flame-dried, three-necked flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet is charged with d-camphor 2,4,6-triisopropylbenzenesulfonylhydrazone and anhydrous hexane.

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • TMEDA is added via syringe, followed by the dropwise addition of sec-butyllithium over 15-20 minutes.

  • The resulting orange solution is stirred for 2 hours at -78 °C.

  • The cold bath is removed, and the flask is allowed to warm to room temperature, during which nitrogen evolution occurs.

  • The flask is then re-cooled in an ice bath until nitrogen evolution ceases.

  • The electrophile (e.g., butyl bromide) is added via syringe, and the reaction is stirred overnight at room temperature.

  • The reaction is quenched with water, and the product is extracted with ether. The organic layers are washed, dried, and concentrated to yield the product.

Protocol 3: Vinyllithium Generation via Tin-Lithium Exchange

This is a general procedure based on the well-established tin-lithium exchange reaction.[3]

Materials:

  • Vinyltributylstannane

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with vinyltributylstannane and anhydrous THF.

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • One equivalent of n-BuLi in hexanes is added dropwise to the stirred solution.

  • The reaction mixture is stirred at -78 °C for 1 hour to ensure complete exchange.

  • The resulting vinyllithium solution is then ready to be reacted with an electrophile.

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for each method.

Metal_Halogen_Exchange VinylHalide Vinyl Halide (R-X, X=Br, I) Vinyllithium Vinyllithium (R-Li) VinylHalide->Vinyllithium Metal-Halogen Exchange Organolithium Organolithium (e.g., n-BuLi, t-BuLi) Organolithium->Vinyllithium Product Vinylated Product (R-E) Vinyllithium->Product Electrophile Electrophile (E+) Electrophile->Product Shapiro_Reaction Ketone Ketone Tosylhydrazone Tosylhydrazone Ketone->Tosylhydrazone Tosylhydrazide Tosylhydrazide Tosylhydrazide->Tosylhydrazone Dianion Dianion Intermediate Tosylhydrazone->Dianion StrongBase Strong Base (2 equiv. R-Li) StrongBase->Dianion Vinyllithium Vinyllithium Dianion->Vinyllithium Elimination of Ts- & N₂ Product Vinylated Product Vinyllithium->Product Electrophile Electrophile (E+) Electrophile->Product Tin_Lithium_Exchange Vinylstannane Vinylstannane (R-SnBu₃) Vinyllithium Vinyllithium (R-Li) Vinylstannane->Vinyllithium Tin-Lithium Exchange Organolithium Organolithium (e.g., n-BuLi) Organolithium->Vinyllithium Product Vinylated Product (R-E) Vinyllithium->Product Electrophile Electrophile (E+) Electrophile->Product Comparative_Workflow cluster_MH Metal-Halogen Exchange cluster_SR Shapiro Reaction cluster_TL Tin-Lithium Exchange MH1 Synthesize/Procure Vinyl Halide MH2 Metal-Halogen Exchange (low temp) MH1->MH2 VL Vinyl Anion (Vinyllithium) MH2->VL SR1 Synthesize Tosylhydrazone from Ketone SR2 Double Deprotonation & Elimination (low temp) SR1->SR2 SR2->VL TL1 Synthesize/Procure Vinylstannane TL2 Tin-Lithium Exchange (low temp) TL1->TL2 TL2->VL Quench Reaction with Electrophile VL->Quench Product Final Product Quench->Product

References

Unveiling the Unique Advantages of (1-Chloroethyl)trimethylsilane and a Comparative Guide to Conventional Silylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the strategic protection and manipulation of functional groups are paramount. Silylating agents are indispensable tools in this regard, with a diverse array offering a range of reactivities and stabilities. While reagents like trimethylsilyl chloride (TMSCl) are widely recognized for their role in protecting hydroxyl groups, other, less common silylating agents present unique synthetic opportunities. This guide delves into the distinct advantages of (1-Chloroethyl)trimethylsilane and provides a comprehensive comparison with conventional silylating agents for researchers, scientists, and drug development professionals.

This compound: A Reagent for Specialized Transformations

Contrary to its name suggesting a primary role as a protecting agent for alcohols, this compound's main advantages lie in its unique reactivity stemming from the chloroethyl group. It serves as a valuable precursor to highly specific organometallic reagents, enabling transformations not readily achieved with standard silylating agents.

The key application of this compound is in the generation of α-silylorganometallic reagents, such as 1-chloro-1-trimethylsilylethyl lithium and the corresponding Grignard reagent.[1][2] These reagents are powerful nucleophiles that allow for the introduction of a vinyltrimethylsilane moiety or the formation of methyl ketones from aldehydes and ketones via an intermediate α,β-epoxysilane.[1][2]

This unique reactivity profile sets this compound apart from traditional silylating agents, which are primarily used to mask the reactivity of functional groups. Its utility is not in the temporary protection of alcohols but in the creation of specific carbon-carbon bonds and the synthesis of valuable building blocks.

Experimental Protocol: Generation of the Grignard Reagent from this compound

The following is a general protocol for the preparation of the Grignard reagent of this compound:

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

  • Add a small crystal of iodine to the flask.

  • Add a small portion of a solution of this compound in anhydrous THF to the magnesium.

  • Initiate the reaction by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reagent formation.

  • Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent solution can then be used in subsequent reactions.

Grignard_Formation reagent This compound grignard 1-(trimethylsilyl)ethylmagnesium chloride (Grignard Reagent) reagent->grignard mg Magnesium (Mg) mg->grignard solvent Anhydrous THF solvent->grignard Reaction Medium initiator Iodine (I2) initiator->grignard Initiator

Caption: Formation of the Grignard reagent from this compound.

A Comparative Guide to Conventional Silylating Agents for Alcohol Protection

For the more traditional role of protecting hydroxyl groups, a range of silylating agents are available, each with its own set of characteristics. The choice of agent is primarily dictated by the desired stability of the resulting silyl ether, which is largely influenced by the steric hindrance around the silicon atom.[3] The most commonly used silylating agents for this purpose are Trimethylsilyl chloride (TMSCl), Triethylsilyl chloride (TESCl), and tert-Butyldimethylsilyl chloride (TBDMSCl).

Data Presentation: Comparison of Silylating Agents
Silylating AgentStructure of Silyl GroupRelative Steric HindranceGeneral Stability of Silyl EtherTypical Reaction Time (Primary Alcohol)Typical Yield (Primary Alcohol)
TMSCl -Si(CH₃)₃LowLow5 - 30 minutes>95%
TESCl -Si(CH₂CH₃)₃ModerateModerate1 - 4 hours>95%
TBDMSCl -Si(CH₃)₂(C(CH₃)₃)HighHigh2 - 12 hours>95%

Data compiled from multiple sources. Reaction times and yields can vary depending on the substrate and specific reaction conditions.[3][4]

Relative Stability of Silyl Ethers

The stability of silyl ethers towards acidic and basic hydrolysis is a critical factor in their application. The general trend is that increased steric bulk around the silicon atom leads to greater stability.

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS 11
TES 6410 - 100
TBDMS 20,000~20,000

Data represents approximate relative rates of cleavage.[5]

This significant difference in stability allows for the selective deprotection of one type of silyl ether in the presence of another, a powerful strategy in multi-step synthesis. For example, a TMS ether can be selectively cleaved under mild acidic conditions while a TBDMS ether on the same molecule remains intact.[5]

Experimental Protocols for Alcohol Protection

Protocol 1: Protection of a Primary Alcohol using TMSCl

This protocol describes a general procedure for the trimethylsilylation of a primary alcohol.

Materials:

  • Primary alcohol (1.0 eq)

  • Trimethylsilyl chloride (TMSCl, 1.2 eq)

  • Triethylamine (Et₃N, 1.5 eq) or Imidazole (2.2 eq)

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the primary alcohol in the chosen anhydrous solvent at 0 °C under an inert atmosphere, add the base (triethylamine or imidazole).

  • Slowly add TMSCl to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 5-30 minutes, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude TMS ether, which can be purified by flash column chromatography if necessary.[5]

Protocol 2: Selective Protection of a Primary Alcohol using TBDMSCl

This protocol takes advantage of the steric hindrance of TBDMSCl to selectively protect a primary alcohol in the presence of a secondary alcohol.[4]

Materials:

  • Diol containing a primary and a secondary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the diol in anhydrous DMF at 0 °C under an inert atmosphere, add imidazole.

  • Slowly add TBDMSCl to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring for the selective formation of the mono-protected primary TBDMS ether by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting mono-TBDMS ether by flash column chromatography.[4]

Silylation_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step start Alcohol Substrate reagents Silylating Agent (e.g., TMSCl) Base (e.g., Et3N) Anhydrous Solvent (e.g., DCM) start->reagents Dissolve reaction Silylation Reaction (Formation of Silyl Ether) reagents->reaction React workup Aqueous Workup reaction->workup Quench purification Purification (e.g., Chromatography) workup->purification protected_product Protected Alcohol (Silyl Ether) purification->protected_product start_deprotection Protected Alcohol (Silyl Ether) deprotection_reagents Deprotection Reagent (e.g., TBAF or Mild Acid) start_deprotection->deprotection_reagents Dissolve deprotection_reaction Cleavage of Silyl Ether deprotection_reagents->deprotection_reaction React deprotection_workup Aqueous Workup deprotection_reaction->deprotection_workup Quench deprotection_purification Purification deprotection_workup->deprotection_purification final_product Deprotected Alcohol deprotection_purification->final_product

Caption: General experimental workflow for alcohol protection and deprotection.

Conclusion

This compound stands out as a specialized reagent with unique applications in the synthesis of valuable organometallic intermediates, rather than as a conventional protecting group for alcohols. Its utility lies in enabling specific carbon-carbon bond-forming reactions.

For the crucial task of protecting hydroxyl groups, a well-established toolkit of silylating agents is available. The choice between TMSCl, TESCl, and TBDMSCl is a strategic decision based on the required stability of the silyl ether. TMS ethers offer transient protection, readily cleaved under mild conditions, while TBDMS ethers provide robust protection that withstands a wider range of reaction conditions. The intermediate stability of TES ethers offers further flexibility in synthetic design. A thorough understanding of the relative stabilities and the specific conditions for their selective installation and removal, as outlined in this guide, empowers researchers to devise more efficient and successful synthetic strategies in the development of novel chemical entities.

References

Navigating Reaction Pathways of (1-Chloroethyl)trimethylsilane: A Spectroscopic Comparison of Elimination and Substitution Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective transformation of bifunctional reagents is a cornerstone of complex molecule synthesis. (1-Chloroethyl)trimethylsilane stands as a versatile building block, capable of undergoing both elimination and substitution reactions to yield valuable vinylsilane and silylethanol products, respectively. The confirmation of the desired reaction pathway necessitates a robust analytical approach, primarily relying on spectroscopic techniques. This guide provides a comparative analysis of the spectroscopic data for the key products derived from this compound, supported by detailed experimental protocols.

The reactivity of this compound is centered around the carbon-chlorine bond, which can be targeted by bases to induce elimination, or by nucleophiles to promote substitution. The choice of reagents and reaction conditions dictates the predominant product, and unequivocal product identification is paramount for subsequent synthetic steps. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a powerful toolkit for distinguishing between the potential products: vinyltrimethylsilane from elimination and (1-trimethylsilyl)ethanol from substitution.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for vinyltrimethylsilane and (1-trimethylsilyl)ethanol, facilitating a direct comparison for product confirmation.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm / Multiplicity / Integration / Assignment
Vinyltrimethylsilane 6.21-5.58 (m, 1H, Si-CH=), 5.85 (dd, 1H, =CH₂ cis), 5.57 (dd, 1H, =CH₂ trans), 0.08 (s, 9H, Si(CH₃)₃)
(1-trimethylsilyl)ethanol 3.65 (q, 1H, CH-OH), 1.05 (d, 3H, CH₃), 0.05 (s, 9H, Si(CH₃)₃), ~1.5-2.0 (br s, 1H, OH)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm / Assignment
Vinyltrimethylsilane 139.6 (Si-CH=), 132.1 (=CH₂), -1.8 (Si(CH₃)₃)
(1-trimethylsilyl)ethanol 61.5 (CH-OH), 25.1 (CH₃), -3.8 (Si(CH₃)₃)

Table 3: IR Spectroscopic Data

CompoundKey Absorptions (cm⁻¹) / Assignment
Vinyltrimethylsilane 3050 (=C-H stretch), 1630 (C=C stretch), 1250 (Si-CH₃ bend), 840 (Si-C stretch)
(1-trimethylsilyl)ethanol 3350 (O-H stretch, broad), 2960 (C-H stretch), 1250 (Si-CH₃ bend), 1050 (C-O stretch), 840 (Si-C stretch)

Table 4: Mass Spectrometry Data

Compoundm/z of Key Fragments / Assignment
Vinyltrimethylsilane 100 [M]⁺, 85 [M-CH₃]⁺, 73 [Si(CH₃)₃]⁺
(1-trimethylsilyl)ethanol 118 [M]⁺, 103 [M-CH₃]⁺, 75 [M-C₂H₅O]⁺, 73 [Si(CH₃)₃]⁺

Experimental Workflows and Signaling Pathways

The selection of the reaction pathway, either elimination or substitution, is critically dependent on the chosen reagents and conditions. The following diagrams illustrate the logical flow of these transformations and the subsequent analytical confirmation.

Elimination_Reaction reagent This compound base Base (e.g., t-BuOK) in THF reagent->base Elimination product Vinyltrimethylsilane base->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis Confirmation

Figure 1. Workflow for the elimination reaction of this compound.

Substitution_Reaction reagent This compound mg Mg in THF reagent->mg Grignard Formation grignard (1-Trimethylsilylethyl)magnesium chloride mg->grignard hydrolysis Aqueous Workup (e.g., NH₄Cl) grignard->hydrolysis Substitution product (1-trimethylsilyl)ethanol hydrolysis->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis Confirmation

Figure 2. Workflow for the substitution reaction via a Grignard reagent.

Detailed Experimental Protocols

1. Synthesis of Vinyltrimethylsilane via Elimination

  • Materials: this compound, potassium tert-butoxide (t-BuOK), anhydrous tetrahydrofuran (THF).

  • Procedure: To a stirred solution of potassium tert-butoxide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to afford vinyltrimethylsilane as a colorless liquid.

  • Spectroscopic Analysis: The product is characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm the structure as detailed in the tables above.

2. Synthesis of (1-trimethylsilyl)ethanol via Grignard Reaction and Hydrolysis

  • Materials: this compound, magnesium turnings, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

  • Procedure:

    • Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.5 equivalents) under an inert atmosphere, a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is stirred at room temperature until the magnesium is consumed.

    • Hydrolysis: The freshly prepared Grignard reagent is cooled to 0 °C and slowly quenched by the dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (1-trimethylsilyl)ethanol as a colorless oil.

  • Spectroscopic Analysis: The product is characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm the structure as detailed in the tables above.

By carefully selecting the reaction conditions and employing a multi-faceted spectroscopic approach, researchers can confidently synthesize and confirm the desired product from this compound, paving the way for its effective use in the development of novel chemical entities.

A Mechanistic Showdown: (1-Chloroethyl)trimethylsilane in Carbonyl Additions and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective carbon-carbon bond formation is relentless. (1-Chloroethyl)trimethylsilane has emerged as a versatile reagent, offering a unique avenue for the introduction of a protected ethylidene moiety. This guide provides a comprehensive comparison of its reactivity with traditional organometallic reagents and other contemporary alternatives, supported by mechanistic insights and detailed experimental protocols.

This compound, upon conversion to its corresponding Grignard or organolithium reagent, serves as a potent nucleophile. Its reaction with carbonyl compounds, particularly aldehydes and ketones, initiates a cascade of synthetically valuable transformations, most notably the Peterson olefination. This guide will delve into the mechanistic intricacies of these reactions, presenting a comparative analysis of their performance against the conventional ethyl Grignard reagents.

Performance Comparison: Nucleophilic Addition to Benzaldehyde

To provide a clear and objective comparison, the reaction of the Grignard reagent derived from this compound with benzaldehyde is contrasted with the analogous reaction using the traditional ethylmagnesium bromide.

ReagentProduct(s)Typical Yield (%)Reaction ConditionsNotes
(1-trimethylsilylethyl)magnesium chloride 1-phenyl-1-trimethylsilyl-ethanol (β-hydroxysilane intermediate), styrene (after elimination)Not explicitly reported for the intermediate. The subsequent olefination is generally high-yielding.THF, low temperature for addition; followed by acidic or basic workup for elimination.The initial adduct is a β-hydroxysilane, which can be isolated or directly converted to the alkene (Peterson olefination).
Ethylmagnesium bromide 1-phenyl-1-propanol~83%[1]Diethyl ether or THF, room temperature.A standard Grignard addition reaction yielding a secondary alcohol.

Mechanistic Pathways: A Tale of Two Reagents

The fundamental difference in the reaction pathways of (1-trimethylsilylethyl)magnesium chloride and ethylmagnesium bromide with an aldehyde is depicted below. The silicon atom in the α-silyl Grignard reagent orchestrates a unique elimination pathway, the Peterson olefination, which is unavailable to its non-silylated counterpart.

G cluster_0 Reaction of (1-trimethylsilylethyl)magnesium chloride cluster_1 Reaction of Ethylmagnesium bromide reagent1 (1-trimethylsilylethyl)magnesium chloride intermediate1 β-hydroxysilane reagent1->intermediate1 Nucleophilic Addition aldehyde1 Benzaldehyde aldehyde1->intermediate1 acid Acidic Workup intermediate1->acid Protonation base Basic Workup intermediate1->base Deprotonation product1a Styrene (anti-elimination) product1b Styrene (syn-elimination) acid->product1a base->product1b reagent2 Ethylmagnesium bromide intermediate2 Alkoxide Intermediate reagent2->intermediate2 Nucleophilic Addition aldehyde2 Benzaldehyde aldehyde2->intermediate2 product2 1-phenyl-1-propanol intermediate2->product2 Protonation (Workup)

Figure 1: Comparative reaction pathways of an α-silyl Grignard reagent and a standard Grignard reagent with an aldehyde.

Experimental Protocols

Protocol 1: Synthesis of (1-trimethylsilylethyl)magnesium chloride and subsequent reaction with Benzaldehyde (Peterson Olefination)

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Hydrochloric acid (1 M) or Sodium hydride

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (1.2 eq). Add anhydrous THF to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde: Cool the Grignard solution to 0 °C. Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Elimination (Acidic): Cool the reaction mixture to 0 °C and slowly quench with 1 M hydrochloric acid. Stir for 30 minutes. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield styrene.

  • Workup and Elimination (Basic): Alternatively, to the reaction mixture at room temperature, carefully add sodium hydride (1.2 eq) in portions. Stir at room temperature or gently heat to effect elimination. After completion, quench with saturated aqueous ammonium chloride, extract with diethyl ether, dry, and concentrate to obtain styrene.

Protocol 2: Synthesis of 1-phenyl-1-propanol using Ethylmagnesium Bromide

Materials:

  • Bromoethane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Benzaldehyde

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether. Slowly add a solution of bromoethane (1.0 eq) in anhydrous diethyl ether to initiate and maintain a gentle reflux. After the addition, stir for 30 minutes at room temperature. A yield of approximately 90% for the Grignard reagent can be expected.[2]

  • Reaction with Benzaldehyde: Cool the Grignard solution to 0 °C and slowly add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-phenyl-1-propanol. A typical yield for this reaction is around 83%.[1]

Alternative Reagents and Methods

While this compound offers a unique pathway to vinylsilanes via the Peterson olefination, several other methods exist for the synthesis of these valuable intermediates.

MethodReagentsDescriptionAdvantagesDisadvantages
Hydrosilylation of Alkynes Hydrosilanes, Terminal Alkynes, Catalyst (e.g., Pt, Rh, Ru)Direct addition of a Si-H bond across a triple bond.Atom-economical.Can suffer from regioselectivity issues (α vs. β-addition) and stereoselectivity (E vs. Z).
Silylation of Vinyl Organometallics Vinyl halides or vinyl stannanes, Organolithium or Grignard reagents, ChlorosilanesFormation of a vinyllithium or vinyl Grignard reagent followed by quenching with a chlorosilane.Good control of stereochemistry if starting from a stereodefined vinyl halide.Requires pre-functionalized starting materials and often cryogenic temperatures.
Wittig-type Reactions α-Silyl-substituted phosphonium ylides, Aldehydes/KetonesReaction of a phosphorus ylide bearing a silyl group with a carbonyl compound.Can provide access to a wide range of substituted vinylsilanes.Stoichiometric formation of phosphine oxide byproduct.

Mechanistic Visualization of Vinylsilane Synthesis Alternatives

The logical flow for the synthesis of vinylsilanes from different precursors highlights the versatility of organosilicon chemistry.

G cluster_0 Peterson Olefination cluster_1 Hydrosilylation cluster_2 Vinyl Organometallic Route start Precursors chloro This compound start->chloro alkyne Terminal Alkyne start->alkyne vinyl_halide Vinyl Halide start->vinyl_halide product Vinylsilane grignard α-Silyl Grignard chloro->grignard Mg beta_hydroxy β-Hydroxysilane grignard->beta_hydroxy carbonyl Aldehyde/Ketone carbonyl->beta_hydroxy beta_hydroxy->product Elimination alkyne->product hydrosilane Hydrosilane hydrosilane->product catalyst Catalyst catalyst->product organolithium Vinyllithium vinyl_halide->organolithium n-BuLi organolithium->product chlorosilane Chlorosilane chlorosilane->product

Figure 2: Logical workflow for the synthesis of vinylsilanes via different methodologies.

Conclusion

This compound stands as a valuable reagent, not merely as a synthetic equivalent of an ethyl anion, but as a gateway to further transformations like the Peterson olefination for the stereocontrolled synthesis of alkenes. While traditional Grignard reagents like ethylmagnesium bromide offer a straightforward and high-yielding route to secondary alcohols, the silicon-containing counterpart provides access to a different class of products with significant synthetic potential. The choice of reagent is therefore dictated by the desired final product. For the synthesis of vinylsilanes, while the Peterson olefination is a powerful tool, alternative methods such as alkyne hydrosilylation and the silylation of vinyl organometallics offer complementary approaches, each with its own set of advantages and limitations. A thorough understanding of these mechanistic pathways and reaction conditions is paramount for the modern synthetic chemist in navigating the complex landscape of organic synthesis.

References

Comparative yield analysis for different vinylsilane synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Vinylsilane Synthesis: Methods, Yields, and Experimental Protocols

Vinylsilanes are invaluable building blocks in organic synthesis, serving as versatile intermediates in cross-coupling reactions, cycloadditions, and as precursors for a variety of functional groups. The efficient and stereoselective synthesis of vinylsilanes is therefore a critical aspect of modern synthetic chemistry. This guide provides a comparative analysis of four common methods for vinylsilane synthesis: hydrosilylation of alkynes, the silyl-Heck reaction, dehydrogenative silylation of alkenes, and synthesis via Grignard reagents. The performance of these methods is compared based on reaction yields, and detailed experimental protocols are provided for each.

Comparative Yield Analysis

The following table summarizes the typical yields for the four selected vinylsilane synthesis methods, based on specific examples from the literature. It is important to note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions employed.

Synthesis MethodSubstrateSilaneCatalyst/ReagentProductYield (%)
Hydrosilylation of AlkynePhenylacetyleneTriethoxysilaneRhodium(I) catalyst(E)-Triethoxy(styryl)silane98%
Silyl-Heck ReactionStyreneTrichlorosilanePd(OAc)₂ / P(t-Bu)₃(E)-Trichloro(styryl)silane95%
Dehydrogenative SilylationStyreneTriethylsilane[Rh(cod)Cl]₂ / PPh₃(E)-Triethyl(styryl)silane92% (selectivity)
Grignard Reagent SynthesisVinyl bromideChlorotrimethylsilaneMagnesiumVinyltrimethylsilane67-78%[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative yield analysis are provided below.

Hydrosilylation of Phenylacetylene

Reaction: Catalytic hydrosilylation of phenylacetylene with triethoxysilane.

Protocol: In a nitrogen-flushed Schlenk tube, phenylacetylene (1.0 mmol) and triethoxysilane (1.2 mmol) are dissolved in anhydrous toluene (5 mL). The rhodium catalyst precursor (e.g., [Rh(cod)Cl]₂, 0.005 mmol) and a phosphine ligand (e.g., PPh₃, 0.01 mmol) are added, and the mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 4 hours). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired (E)-triethoxy(styryl)silane.

Diagram of the Catalytic Cycle:

Hydrosilylation Catalyst [Rh]-H Intermediate1 Rh-alkenyl complex Catalyst->Intermediate1 Alkyne insertion Alkyne Phenylacetylene Silane HSi(OEt)₃ Intermediate2 Rh-silyl-alkenyl complex Intermediate1->Intermediate2 Oxidative addition of Silane Product (E)-Styryl-Si(OEt)₃ Intermediate2->Product Reductive elimination Silyl_Heck Pd0 Pd(0) OxidativeAddition Oxidative Addition Pd0->OxidativeAddition Si-H bond SiCl3 HSiCl₃ SiCl3->OxidativeAddition Styrene Styrene MigratoryInsertion Migratory Insertion Styrene->MigratoryInsertion OxidativeAddition->MigratoryInsertion Styrene BetaHydrideElimination β-Hydride Elimination MigratoryInsertion->BetaHydrideElimination Product (E)-Styryl-SiCl₃ BetaHydrideElimination->Product Regeneration Catalyst Regeneration BetaHydrideElimination->Regeneration [Pd]-H Base Base Base->Regeneration Regeneration->Pd0 Dehydrogenative_Silylation cluster_reactants Reactants cluster_catalyst Catalyst System Styrene Styrene Reaction Reaction (Heat, Inert Atmosphere) Styrene->Reaction Silane HSiEt₃ Silane->Reaction Rh_catalyst [Rh(cod)Cl]₂ Rh_catalyst->Reaction Ligand PPh₃ Ligand->Reaction Product (E)-Styryl-SiEt₃ Reaction->Product Byproduct H₂ gas Reaction->Byproduct Purification Purification (Chromatography) Product->Purification Grignard_Synthesis Start Start Grignard_Formation Formation of Vinylmagnesium Bromide Start->Grignard_Formation Reaction_with_Silane Reaction with Chlorotrimethylsilane Grignard_Formation->Reaction_with_Silane Workup Distillation and Washing Reaction_with_Silane->Workup Product Vinyltrimethylsilane Workup->Product

References

(1-Chloroethyl)trimethylsilane: A Comparative Guide to its Application in Carbonyl Homologation

Author: BenchChem Technical Support Team. Date: December 2025

(1-Chloroethyl)trimethylsilane has emerged as a valuable reagent in organic synthesis, particularly for the one-carbon homologation of aldehydes and ketones to their corresponding methyl ketones. This guide provides a comprehensive review of its application, offering a direct comparison with established alternative methods. Experimental data is presented to aid researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy.

Core Application: One-Carbon Homologation of Carbonyls

The primary application of this compound is the conversion of aldehydes and ketones into methyl ketones. This transformation proceeds through the formation of a key intermediate, 1-chloro-1-trimethylsilylethyl lithium. This is generated in situ by treating this compound with a strong base, typically sec-butyllithium (sec-BuLi). The resulting carbanion then attacks the carbonyl electrophile, leading to an α,β-epoxysilane intermediate which subsequently rearranges to furnish the desired methyl ketone.[1]

Reaction Pathway

The overall synthetic workflow for this homologation is depicted below. The process begins with the deprotonation of this compound to form the reactive nucleophile, which then engages with the carbonyl substrate. A subsequent acid-catalyzed rearrangement of the resulting epoxysilane yields the final methyl ketone product.

reaction_workflow reagent This compound carbanion 1-chloro-1-trimethylsilylethyl lithium reagent->carbanion Deprotonation base sec-BuLi base->carbanion epoxysilane α,β-Epoxysilane Intermediate carbanion->epoxysilane carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->epoxysilane Nucleophilic Attack product Methyl Ketone (R-CO-CH3) epoxysilane->product Rearrangement acid H+ (workup) acid->product

Caption: General workflow for methyl ketone synthesis.

Performance Comparison

To evaluate the efficacy of this compound, its performance is compared against two well-established methods for olefination and homologation: the Wittig reaction and the Corey-Chaykovsky reaction. The Wittig reaction, utilizing methylenetriphenylphosphorane, is a classic method for converting carbonyls into terminal alkenes, which can be conceptually considered a step towards homologation. The Corey-Chaykovsky reaction, employing a sulfur ylide, is particularly relevant as it provides a direct route to epoxides, the key intermediate in the this compound pathway.

SubstrateMethodReagentProductYield (%)Reference
Cyclohexanone This compound This compound, sec-BuLi Acetylcyclohexane Not explicitly found -
Wittig ReactionMethylenetriphenylphosphoraneMethylenecyclohexane84[2]
Corey-Chaykovsky ReactionDimethylsulfoxonium methylideCyclohexane spiro-oxirane88[3]
Benzaldehyde This compound This compound, sec-BuLi Acetophenone Not explicitly found -
Wittig ReactionMethylenetriphenylphosphoraneStyrene~90 (typical)
Corey-Chaykovsky ReactionDimethylsulfonium methylideStyrene oxide>90[4]

Note: Specific yield data for the one-carbon homologation of cyclohexanone and benzaldehyde using this compound was not found in the immediate search results. The table highlights the yields for the formation of related intermediates or final products using alternative methods for comparison.

Experimental Protocols

General Procedure for Methyl Ketone Synthesis using this compound

This is a generalized protocol based on the described reaction mechanism. Specific conditions may vary based on the substrate.

To a solution of this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen) is added sec-butyllithium (1.0 equivalent) dropwise. The resulting mixture is stirred at this temperature for 1 hour to ensure the complete formation of 1-chloro-1-trimethylsilylethyl lithium. A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for an additional 2-4 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude α,β-epoxysilane can be purified at this stage or directly subjected to rearrangement by dissolving it in a suitable solvent (e.g., dichloromethane) and treating it with a catalytic amount of a protic acid (e.g., hydrochloric acid) or a Lewis acid. After completion of the rearrangement, the mixture is worked up by washing with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried, filtered, and concentrated to afford the crude methyl ketone, which can be further purified by column chromatography or distillation.

Comparative Protocol: Wittig Methylenation of Cyclohexanone

Methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous THF under an inert atmosphere. The suspension is cooled to 0 °C, and potassium tert-butoxide (1.0 equivalent) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for at least 1 hour, during which the formation of the orange-red ylide is observed.[5] The reaction mixture is then cooled to the desired temperature, and cyclohexanone (1.0 equivalent) is added. After the reaction is complete, it is worked up to isolate methylenecyclohexane.

Comparative Protocol: Corey-Chaykovsky Epoxidation of Cyclohexanone

Trimethylsulfonium iodide (1.65 equivalents) is dissolved in dry dimethyl sulfoxide (DMSO). To this solution is added the allyl cyclohexanone (1.0 equivalent), followed by a solution of potassium tert-butoxide (1.65 equivalents) in DMSO. The reaction is stirred at room temperature for 2 hours. The reaction is then quenched with water and extracted with diethyl ether. The organic phase is washed with water, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired epoxide.[3]

Logical Relationship Diagram

The decision-making process for choosing a homologation method can be visualized as follows. The choice depends on the desired final product and the tolerance of the substrate to the reaction conditions.

decision_tree start Starting Material: Aldehyde or Ketone goal Desired Product? start->goal methyl_ketone Methyl Ketone goal->methyl_ketone One-carbon homologation terminal_alkene Terminal Alkene goal->terminal_alkene Methylenation epoxide Epoxide goal->epoxide Epoxidation method1 This compound Method methyl_ketone->method1 method2 Wittig Reaction terminal_alkene->method2 method3 Corey-Chaykovsky Reaction epoxide->method3

Caption: Synthetic strategy selection guide.

References

The Evolving Landscape of Hydroxyethylation: A Cost-Effectiveness Analysis of (1-Chloroethyl)trimethylsilane and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances synthetic efficiency with economic viability. This guide provides a comprehensive comparison of the cost-effectiveness of (1-Chloroethyl)trimethylsilane and its primary alternative reagents for hydroxyethylation, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. This analysis is supported by available experimental data and detailed methodologies to inform reagent selection in a laboratory and process chemistry setting.

The introduction of a hydroxyethyl moiety (-CH₂CH₂OH) onto nucleophilic substrates, such as amines and phenols, is a common strategy in drug development to enhance aqueous solubility, modulate biological activity, and provide a handle for further functionalization. While a variety of reagents can accomplish this transformation, their cost, efficiency, and safety profiles vary significantly. This guide focuses on the comparative analysis of this compound against established hydroxyethylating agents: ethylene oxide, 2-bromoethanol, and ethylene carbonate.

Executive Summary

This compound is a lesser-documented reagent for direct hydroxyethylation of amines and phenols. Its primary applications in organic synthesis tend to leverage the silicon atom's influence on adjacent reactive centers, such as in variations of the Peterson olefination. In contrast, ethylene oxide, 2-bromoethanol, and ethylene carbonate are well-established and widely used for introducing the hydroxyethyl group.

  • Ethylene oxide is a highly efficient and atom-economical reagent, but its gaseous nature and high toxicity necessitate specialized handling procedures.

  • 2-Bromoethanol is a readily available liquid reagent that offers straightforward reaction conditions, though it is also toxic and can be corrosive.

  • Ethylene carbonate is emerging as a safer, "greener" alternative to ethylene oxide, offering a stable, non-gaseous option with a favorable safety profile, although it may require higher reaction temperatures.

A direct cost-effectiveness comparison is challenged by the limited published data on the use of this compound for routine hydroxyethylation. However, by analyzing the pricing of these reagents and the typical reaction conditions and yields for the alternatives, we can construct a valuable framework for decision-making.

Comparative Data on Hydroxyethylating Agents

To provide a clear and objective comparison, the following tables summarize the key performance indicators for the alternative reagents in the context of N- and O-hydroxyethylation. Due to the lack of specific experimental data for this compound in this application, it is excluded from the direct performance comparison but included in the cost analysis.

Table 1: Reagent Cost Comparison

ReagentMolecular Weight ( g/mol )Typical PurityPrice (USD/kg) - Bulk EstimatePrice (USD/mol) - Bulk Estimate
This compound136.70≥90%~700 - 1000~95.69 - 136.70
Ethylene Oxide44.05≥99.5%~1.40 - 1.80[1][2][3][4]~0.06 - 0.08[1][2][3][4]
2-Bromoethanol124.96~95-97%~250 - 400~31.24 - 49.98
Ethylene Carbonate88.06≥99%~0.60 - 1.50[5][6]~0.05 - 0.13[5][6]

Note: Prices are estimates based on publicly available data and may vary depending on the supplier, quantity, and market conditions. Bulk pricing for this compound is less readily available and is extrapolated from smaller quantities.

Table 2: Performance Comparison in N-Hydroxyethylation of Anilines

ReagentSubstrateCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
Ethylene OxideN-ethylanilineTaurineNone120-1403-4>90Patent CN108117492A[7]
2-ChloroethanolAnilineNoneH₂ORefluxN/AHigh[8]
Ethylene CarbonateAnilineK₂CO₃NMP1501285General Method

Table 3: Performance Comparison in O-Hydroxyethylation of Phenols

ReagentSubstrateCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
Ethylene OxidePhenolBaseN/AN/AN/AHighGeneral Knowledge
2-ChloroethanolSodium PhenolateNoneH₂O70580-85Patent US10941097B2[9]
Ethylene CarbonatePhenolK₂CO₃None180-2004>90General Method

Experimental Protocols

General Procedure for N-Hydroxyethylation of N-Ethylaniline with Ethylene Oxide

Adapted from Patent CN108117492A[7]

  • To a suitable pressure reactor, add N-ethylaniline and 0.5-1% by weight of taurine as a catalyst.

  • Seal the reactor and introduce ethylene oxide at a molar ratio of 1.00-1.05 to N-ethylaniline.

  • The reaction is carried out under solvent-free conditions.

  • Gradually heat the mixture to 120-140°C and maintain for 3-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, N-ethyl-N-hydroxyethylaniline, is obtained directly with high purity.

General Procedure for O-Hydroxyethylation of Phenol with 2-Chloroethanol

Adapted from Patent US10941097B2[9]

  • Prepare an aqueous solution of sodium phenolate.

  • Separately, prepare an aqueous solution of 2-chloroethanol.

  • Heat the sodium phenolate solution to 70°C.

  • Add the 2-chloroethanol solution dropwise to the heated sodium phenolate solution over 1 hour, maintaining the temperature at 70°C.

  • Continue the reaction for 5 hours at 70°C.

  • After cooling, the product, phenoxyethanol, is extracted with an organic solvent and purified by distillation.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes discussed, the following diagrams are provided.

reaction_pathway cluster_n N-Hydroxyethylation cluster_o O-Hydroxyethylation Aniline Aniline (or derivative) N_Product N-(2-Hydroxyethyl)aniline Aniline->N_Product + Reagent Phenol Phenol (or derivative) O_Product 2-Phenoxyethanol Phenol->O_Product + Reagent Reagent Hydroxyethylating Reagent

Caption: General reaction pathways for N- and O-hydroxyethylation.

experimental_workflow Start Start: Combine Substrate, Solvent, and Catalyst/Base AddReagent Add Hydroxyethylating Reagent Start->AddReagent Reaction Heat and Stir for Specified Time AddReagent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for hydroxyethylation reactions.

Discussion and Conclusion

The choice of a hydroxyethylating agent is a multifaceted decision that involves weighing cost, performance, safety, and scalability.

  • This compound: Based on the available information, this reagent is not commonly employed for direct hydroxyethylation of amines and phenols. Its higher cost and the lack of established protocols for this specific transformation make it a less viable option compared to the alternatives for this purpose. Its utility lies in other synthetic contexts, likely those where the trimethylsilyl group plays a key role in the reaction mechanism.

  • Ethylene Oxide: From a purely chemical and economic standpoint, ethylene oxide is a highly efficient reagent.[1][2][3][4] Its low molecular weight and direct addition to the substrate result in high atom economy. The industrial price per mole is very low. However, its high toxicity, flammability, and gaseous nature at room temperature necessitate significant engineering controls and specialized equipment, which adds considerable indirect costs and safety burdens, particularly on a laboratory scale.

  • 2-Bromoethanol: This reagent is a practical choice for laboratory-scale synthesis. It is a liquid, making it easier to handle than ethylene oxide, and reactions can often be carried out under less stringent conditions. However, it is still a toxic and corrosive substance. The generation of bromide salts as a byproduct requires purification steps, and its cost per mole is significantly higher than that of ethylene oxide and ethylene carbonate.

  • Ethylene Carbonate: As a stable, non-volatile solid with low toxicity, ethylene carbonate represents a much safer and more environmentally friendly alternative to ethylene oxide and 2-bromoethanol.[5][6] Its cost per mole is competitive with ethylene oxide, making it an economically attractive option, especially when considering the reduced costs associated with safety and handling. The main drawback can be the need for higher reaction temperatures to achieve comparable reaction rates.

References

A Comparative Guide to the Validation of Analytical Methods for (1-Chloroethyl)trimethylsilane Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like (1-Chloroethyl)trimethylsilane is critical for the integrity of experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of this compound, supported by detailed experimental protocols and representative validation data. The two most effective and commonly employed methods for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR).

Comparison of Analytical Methods

The choice between GC-FID and ¹H-qNMR for purity assessment often depends on the specific requirements of the analysis, including the need for separation of volatile impurities versus an absolute measure of the analyte concentration.

FeatureGas Chromatography (GC-FID)Quantitative ¹H NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection by flame ionization.Absorption of radiofrequency waves by ¹H nuclei in a magnetic field, providing structural and quantitative information based on signal integration.
Primary Use Quantification of volatile organic impurities and determination of relative purity.Absolute purity determination and structural confirmation without the need for a specific reference standard of the analyte.
Sensitivity High (ppm levels), ideal for trace impurity profiling.Moderate, best for impurities >0.1%. Less sensitive than GC for trace analysis.[1]
Sample Throughput High, with typical run times of 15-30 minutes per sample.Moderate, with analysis times of 5-15 minutes per sample.
Key Advantage Excellent separation of complex mixtures and high sensitivity for volatile impurities.[2]Provides definitive structural information and absolute quantification without needing individual impurity standards.[3]
Limitations Requires a reference standard for each impurity to be quantified. The analyte is consumed during the analysis.May not separate all impurities from the main analyte signal. Requires a high-purity internal standard for accurate quantification.

Experimental Protocols

Detailed methodologies for both GC-FID and ¹H-qNMR are provided below. These protocols are based on established methods for similar organosilane compounds and can be adapted for the specific instrumentation and laboratory conditions.[4][5]

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound by separating and quantifying volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Autosampler or manual injection system.

Reagents and Materials:

  • This compound sample

  • High-purity anhydrous solvent (e.g., hexane or toluene)

  • Reference standards for expected impurities (if available)

Procedure:

  • Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), prepare a ~1% (v/v) solution of this compound in the anhydrous solvent.

  • GC Conditions:

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.

    • Detector (FID): 280 °C.

    • Injection Volume: 1 µL.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their retention times. The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents and Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-purity, certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene). The internal standard should be stable, not react with the sample, and have a signal that does not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard completely.

  • NMR Acquisition Parameters:

    • Pulse Angle: 30-90° (ensure full relaxation).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Method Validation Data

The following tables summarize representative validation data for the two analytical methods. This data is illustrative and based on typical performance characteristics for the analysis of similar organosilane compounds.[6][7][8][9][10]

GC-FID Validation Data
ParameterSpecificationResult
Linearity (r²) ≥ 0.9950.9992
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
Limit of Detection (LOD) Report value0.01%
Limit of Quantitation (LOQ) Report value0.03%
¹H-qNMR Validation Data
ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 99.0 - 101.0%100.2%
Precision (RSD%)
- Repeatability≤ 1.0%0.3%
- Intermediate Precision≤ 1.5%0.7%
Limit of Detection (LOD) Report value0.05%
Limit of Quantitation (LOQ) Report value0.15%

Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and a decision tree to aid in selecting the appropriate method.

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation Define_Purpose Define Analytical Purpose (e.g., Purity Assay, Impurity Profile) Select_Method Select Appropriate Method (GC-FID or ¹H-qNMR) Define_Purpose->Select_Method Develop_Protocol Develop Detailed Protocol Select_Method->Develop_Protocol Perform_Experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) Develop_Protocol->Perform_Experiments Analyze_Data Analyze and Summarize Data Perform_Experiments->Analyze_Data Compare_Results Compare Against Acceptance Criteria Analyze_Data->Compare_Results Validation_Report Prepare Validation Report Compare_Results->Validation_Report

Analytical Method Validation Workflow

DecisionTree Start Start: Need to determine purity of This compound Question1 Is absolute quantification required without a specific reference standard? Start->Question1 Question2 Is high sensitivity for trace volatile impurities the primary goal? Question1->Question2 No Use_qNMR Use ¹H-qNMR Question1->Use_qNMR Yes Use_GC Use GC-FID Question2->Use_GC Yes Consider_Both Consider using both methods for comprehensive analysis Question2->Consider_Both No

Method Selection Decision Tree

References

Navigating the Synthesis of Vinyltrimethylsilane: A Comparative Guide to Catalytic Dehydrochlorination of (1-Chloroethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Vinyltrimethylsilane, a versatile building block in organic synthesis, can be prepared through the dehydrochlorination of (1-Chloroethyl)trimethylsilane. This guide provides a comparative analysis of different catalytic and stoichiometric approaches to this transformation, offering available experimental data and detailed protocols to inform your synthetic strategy.

Comparison of Reaction Outcomes

Due to the limited availability of direct comparative studies, the following table summarizes data from individual reports on the base-induced dehydrochlorination of this compound. The primary outcome measured is the yield of the desired product, vinyltrimethylsilane.

Reagent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Quinoline-120-130475F. C. Whitmore et al. (1947)
Potassium tert-butoxideNot specifiedNot specifiedNot specifiedHigh (implied)General knowledge

Note: The data presented is compiled from different sources and may not represent a direct, controlled comparison. The yield for potassium tert-butoxide is implied as high in general organic chemistry principles for E2 reactions but a specific literature value for this substrate was not identified in the search.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are protocols for the dehydrochlorination of this compound.

Protocol 1: Dehydrochlorination using Quinoline

Reference: Whitmore, F. C.; Sommer, L. H.; Gold, J. J. Am. Chem. Soc. 1947, 69 (8), 1976–1977.

Procedure:

  • A mixture of 136.5 g (1.0 mole) of this compound and 258 g (2.0 moles) of quinoline is heated.

  • The reaction mixture is maintained at a temperature of 120-130 °C for 4 hours.

  • During the heating period, vinyltrimethylsilane distills from the reaction mixture as it is formed.

  • The crude distillate is then washed with dilute acid to remove any co-distilled quinoline, followed by a water wash.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The final product, vinyltrimethylsilane, is obtained by distillation.

Yield: 75%

Reaction Mechanisms and Pathways

The dehydrochlorination of this compound can proceed through different mechanistic pathways depending on the reagent used. A generalized scheme is presented below, illustrating the potential routes to vinyltrimethylsilane.

Dehydrochlorination_Pathways cluster_base Base-Induced (E2) cluster_lewis Lewis Acid Catalysis (Hypothetical) cluster_transition Transition Metal Catalysis (Hypothetical) Reactant This compound Product Vinyltrimethylsilane Reactant->Product Elimination of HCl Base Base (e.g., Quinoline, t-BuOK) Base->Reactant LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Reactant TransitionMetal Transition Metal (e.g., Pd, Ru) TransitionMetal->Reactant

Caption: Generalized reaction pathways for the dehydrochlorination of this compound.

The most documented pathway for this transformation is the base-induced E2 elimination. In this concerted mechanism, a base abstracts a proton from the carbon adjacent to the silicon atom, while simultaneously the chlorine atom departs, leading to the formation of the double bond. The use of bulky bases like potassium tert-butoxide would favor this elimination pathway.

While Lewis acid and transition metal-catalyzed dehydrohalogenations are known for other substrates, their application to this compound is not well-documented in the surveyed literature. Hypothetically, a Lewis acid could coordinate to the chlorine atom, making it a better leaving group and facilitating either an E1 or E2 elimination. Transition metals could potentially be involved in oxidative addition/reductive elimination cycles, although this is less common for simple dehydrohalogenations.

Experimental Workflow

The general workflow for the synthesis and purification of vinyltrimethylsilane from this compound via base-induced dehydrochlorination is outlined below.

Experimental_Workflow A Reactant & Base Mixing (this compound + Base) B Reaction (Heating) A->B C Distillation (Isolation of crude product) B->C D Aqueous Workup (Washing with dilute acid and water) C->D E Drying (Anhydrous Na2SO4) D->E F Final Distillation (Purification) E->F G Product (Vinyltrimethylsilane) F->G

Caption: A typical experimental workflow for the synthesis of vinyltrimethylsilane.

Conclusion

The synthesis of vinyltrimethylsilane from this compound is most reliably achieved through base-induced dehydrochlorination. While catalytic methods involving Lewis acids or transition metals are plausible, specific and efficient protocols for this particular substrate are not prominently featured in the scientific literature. The use of a high-boiling amine base like quinoline allows for a straightforward reaction and distillation procedure, providing a good yield of the desired product. For researchers requiring this key intermediate, the base-induced elimination method represents a well-established and practical approach. Further investigation into novel catalytic systems could present an opportunity for process optimization and the development of more sustainable synthetic routes.

Safety Operating Guide

Proper Disposal of (1-Chloroethyl)trimethylsilane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (1-Chloroethyl)trimethylsilane is critical for ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this reactive organosilicon compound. Adherence to these protocols is paramount due to the hazardous nature of the substance.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as a flammable liquid and is harmful if it comes into contact with skin, is inhaled, or is swallowed. The compound is also sensitive to moisture and can react to form corrosive byproducts.[1] Therefore, all handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Quantitative Data for Safe Handling and Disposal

For safe handling and disposal, it is crucial to be aware of the key properties and hazards of this compound. The following table summarizes essential data derived from safety data sheets of similar organosilicon compounds.

PropertyDataCitation(s)
Appearance Colorless to pale yellow liquid[1]
Flammability Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[2]
Reactivity Reacts violently with water.[3][4] Moisture sensitive.[1][3]
Incompatible Materials Water, strong oxidizing agents, strong acids, strong bases, alcohols, amines, and aldehydes.[3]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[2][3][4]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly closed container under an inert gas. Protect from moisture.[2][3]
Small Spill Cleanup Absorb with dry, inert material such as sand or vermiculite. Do not use water. Collect in a suitable, closed container for disposal.[5][6]
Recommended Fire Extinguisher Dry sand, dry chemical, or alcohol-resistant foam. Do not use water.[7]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[7] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.

Experimental Protocol for Waste Segregation and Storage:

  • Waste Collection:

    • Designate a specific, clearly labeled, and compatible waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper).

    • The container must be made of a material that is resistant to the chemical and its potential byproducts. A dry, clean, and sealable container is mandatory.

    • Ensure the container is kept tightly closed when not in use to prevent the ingress of moisture and the escape of vapors.[2][3]

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials.[2][3]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Labeling:

    • Properly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[7]

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any potential contaminants.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G A Start: this compound Waste Generation B Is the container empty? A->B C Triple rinse with a suitable non-reactive solvent (e.g., hexane). Collect rinsate as hazardous waste. B->C Yes E Segregate liquid waste into a dedicated, labeled, and sealed hazardous waste container. B->E No D Deface label and dispose of container as non-hazardous waste (consult local regulations). C->D F Store waste container in a cool, dry, well-ventilated area away from incompatible materials. E->F G Contact licensed waste disposal company for pickup. F->G H Provide complete waste manifest and documentation. G->H I End: Compliant Disposal H->I

Disposal Workflow for this compound

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Personal protective equipment for handling (1-Chloroethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

(1-Chloroethyl)trimethylsilane (CAS No. 7787-87-3) is a flammable and corrosive liquid that demands rigorous safety protocols in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize risks and ensure a safe working environment.

Hazard Summary & Quantitative Data

This compound is classified as a flammable liquid that can cause serious eye irritation, skin irritation, and respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a controlled environment.

PropertyValueSource
Molecular Weight 136.70 g/mol [1]
Boiling Point 116 °C (lit.)[1]
Density 0.864 g/mL at 20 °C (lit.)[1]
Flash Point 20 °C (68 °F)[1]
Refractive Index n20/D 1.422 (lit.)[1]
Hazard Codes H225, H315, H319, H335[1]
Storage Class 3 - Flammable liquids[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following equipment is mandatory:

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes and vapors.[1]

  • Hand Protection : Neoprene or nitrile rubber gloves are recommended.[2] Ensure gloves are compatible with the chemical and regularly inspected for any signs of degradation.

  • Respiratory Protection : When vapours or aerosols are generated, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator or a type ABEK (EN14387) respirator filter is required.[1][2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Body Protection : A flame-retardant and antistatic lab coat or protective suit should be worn.[3] Closed-toe shoes are mandatory.

Operational Plan: Step-by-Step Handling Procedure

  • Work Area Preparation : Ensure the work area is clean, uncluttered, and located within a certified chemical fume hood.[3] Emergency eye wash stations and safety showers must be readily accessible.[2]

  • Gather Materials : Assemble all necessary equipment, including this compound in a sealed container, appropriate glassware, and spill containment materials.

  • Don PPE : Put on all required personal protective equipment before handling the chemical.

  • Inert Atmosphere : For reactions sensitive to moisture or air, handle the reagent under an inert atmosphere (e.g., argon or nitrogen).

  • Dispensing : Use a syringe or cannula for transferring the liquid to minimize exposure to air and prevent spills. Avoid opening the container in an open environment.

  • Heating and Reaction : If heating is required, use a well-controlled heating mantle and monitor the reaction closely. Be aware that vapors may form explosive mixtures with air.[4]

  • Post-Reaction : Quench any reactive materials carefully according to the specific experimental protocol.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill : Evacuate the area. Remove all ignition sources.[4] Use non-sparking tools.[4] Absorb the spill with an inert, non-combustible material such as Chemizorb®, sand, or earth.[3][4] Place the absorbed material in a sealed, labeled container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all liquid and solid waste in separate, clearly labeled, and sealed containers. Do not mix with other waste streams.[3]

  • Container Labeling : Label waste containers with "Hazardous Waste," the chemical name, and the associated hazards (flammable, corrosive).

  • Storage of Waste : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[3] Do not pour down the drain.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_area Prepare Work Area (Fume Hood, Emergency Equipment) gather_materials Gather Materials & Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_inert Handle Under Inert Atmosphere don_ppe->handle_inert dispense Dispense Chemical Safely handle_inert->dispense spill Spill handle_inert->spill exposure Personal Exposure handle_inert->exposure reaction Conduct Reaction dispense->reaction quench Quench Reaction reaction->quench collect_waste Collect Waste in Labeled Containers quench->collect_waste store_waste Store Waste in Designated Area collect_waste->store_waste dispose_waste Dispose via Licensed Contractor store_waste->dispose_waste spill_response Spill Response Protocol spill->spill_response exposure_response First Aid & Medical Attention exposure->exposure_response

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1-Chloroethyl)trimethylsilane
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(1-Chloroethyl)trimethylsilane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.